molecular formula C8H17ClN2O B1338317 N-ethylpiperidine-4-carboxamide hydrochloride CAS No. 1981-39-1

N-ethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1338317
CAS No.: 1981-39-1
M. Wt: 192.68 g/mol
InChI Key: YYPVQBBUASUJRK-UHFFFAOYSA-N
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Description

N-ethylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVQBBUASUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981-39-1
Record name 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1)
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Record name N-ethylpiperidine-4-carboxamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-ethylpiperidine-4-carboxamide hydrochloride, a piperidine derivative of interest in medicinal chemistry. The document details a robust synthetic pathway via reductive amination, outlines purification strategies, and provides a thorough guide to the analytical characterization of the final compound. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents incorporating the N-substituted piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space.[2] N-substitution of the piperidine nitrogen provides a straightforward avenue for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

This compound is a derivative that combines the piperidine core with a carboxamide functional group at the 4-position and an ethyl group on the piperidine nitrogen. The carboxamide moiety can participate in hydrogen bonding interactions with biological targets, while the N-ethyl group can influence receptor binding and lipophilicity. This guide will provide a detailed exploration of the synthesis and characterization of this compound, offering insights into the practical aspects of its preparation and analysis.

Synthetic Strategy: A Focus on Reductive Amination

The most efficient and widely adopted method for the N-alkylation of secondary amines like piperidine-4-carboxamide (isonipecotamide) is reductive amination.[4] This one-pot reaction involves the condensation of the amine with an aldehyde (in this case, acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Causality Behind Experimental Choices

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[4] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde.[4] This selectivity minimizes the formation of the corresponding alcohol byproduct and enhances the yield of the desired N-alkylated product. Furthermore, the reaction can be carried out in a variety of common organic solvents under non-acidic conditions.

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive amination with NaBH(OAc)₃. They are relatively non-polar, aprotic solvents that facilitate the dissolution of the reactants and do not interfere with the reducing agent.

Formation of the Hydrochloride Salt: The final product is often isolated and purified as its hydrochloride salt. This is achieved by treating the free base with a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or isopropanol.[5] The salt form generally exhibits higher crystallinity and stability, making it easier to handle and purify through recrystallization. It also enhances the aqueous solubility of the compound, which can be advantageous for biological testing.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of N-ethylpiperidine-4-carboxamide cluster_salt_formation Hydrochloride Salt Formation A Piperidine-4-carboxamide (Isonipecotamide) D Reaction Mixture in DCM A->D B Acetaldehyde B->D C Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D E N-ethylpiperidine-4-carboxamide (Free Base) D->E Work-up & Purification F Dissolve Free Base in Isopropanol E->F G Add HCl in Isopropanol F->G H Precipitation G->H I N-ethylpiperidine-4-carboxamide HCl H->I Filtration & Drying J Purified N-ethylpiperidine-4-carboxamide HCl I->J Recrystallization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Synthesis of N-ethylpiperidine-4-carboxamide (Free Base)

Materials:

  • Piperidine-4-carboxamide (Isonipecotamide)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-ethylpiperidine-4-carboxamide as an oil or a waxy solid.

Formation and Purification of this compound

Materials:

  • Crude N-ethylpiperidine-4-carboxamide

  • Isopropanol

  • Hydrogen chloride solution in isopropanol (e.g., 2 M)

  • Diethyl ether

Procedure:

  • Dissolve the crude N-ethylpiperidine-4-carboxamide in a minimal amount of isopropanol.

  • Slowly add the hydrogen chloride solution in isopropanol dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Continue stirring for 30 minutes. The hydrochloride salt should precipitate out of the solution.

  • If precipitation is slow, the addition of diethyl ether can be used to induce precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether. Dissolve the salt in a minimum amount of hot isopropanol and slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like D₂O or DMSO-d₆ are:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.[6]

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.[6]

  • Multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.[6]

  • A broad singlet for the amide protons (-CONH₂), which may be exchangeable with D₂O.

  • A broad singlet for the proton on the piperidinium nitrogen, which will also be exchangeable.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The expected chemical shift ranges are:

  • A signal for the methyl carbon of the ethyl group (aliphatic region).[7][8]

  • A signal for the methylene carbon of the ethyl group (aliphatic region).[7][8]

  • Signals for the carbon atoms of the piperidine ring (aliphatic region).[7][8]

  • A signal for the carbonyl carbon of the amide group (downfield region, typically >170 ppm).[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • N-H stretch (amide): A broad absorption in the region of 3400-3200 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions in the region of 3000-2850 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption around 1650 cm⁻¹.

  • N-H bend (amide II band): An absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-ethylpiperidine-4-carboxamide, electrospray ionization (ESI) in positive ion mode is typically used.

  • The protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (C₈H₁₆N₂O, MW = 156.23 g/mol ).[9]

  • Common fragmentation pathways for piperidine derivatives involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[10]

Quantitative Data Summary
ParameterExpected Value
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Appearance White to off-white crystalline solid
Melting Point Dependent on purity, but expected to be a sharp range for a pure crystalline solid.
¹H NMR Signals corresponding to ethyl and piperidine carboxamide protons.
¹³C NMR Signals for all 8 unique carbon atoms.
IR (cm⁻¹) ~3300 (N-H), ~2950 (C-H), ~1650 (C=O)
MS (ESI+) m/z = 157.1 [M+H]⁺ for the free base
Characterization Workflow Diagram

Characterization_Workflow A Synthesized N-ethylpiperidine-4-carboxamide HCl B NMR Spectroscopy (¹H and ¹³C) A->B Structure Elucidation C IR Spectroscopy A->C Functional Group ID D Mass Spectrometry A->D Molecular Weight & Fragmentation E Melting Point Analysis A->E Purity & Identity Check F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the synthesized compound.

Applications in Medicinal Chemistry and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, the N-substituted piperidine-4-carboxamide scaffold is a key feature in a number of biologically active molecules.[11] Derivatives of this scaffold have been investigated for a variety of therapeutic targets, including:

  • Anticancer Agents: Certain N-substituted piperidine-4-carboxamides have shown potential as anticancer agents.[12]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs, and N-substitution can be used to fine-tune activity at various receptors and transporters.[2]

  • Enzyme Inhibitors: The carboxamide group can act as a hydrogen bond donor and acceptor, making this scaffold suitable for the design of enzyme inhibitors.

The synthesis of this compound provides a valuable building block for the creation of libraries of related compounds. By varying the substituent on the piperidine nitrogen and modifying the carboxamide group, chemists can explore the structure-activity relationships (SAR) for a given biological target.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]

  • Reagent Handling:

    • Acetaldehyde: Is a volatile and flammable liquid. Handle with care and avoid ignition sources.

    • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment.

    • Hydrogen chloride solution: Is corrosive and should be handled with care to avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The reductive amination approach offers a reliable and efficient method for its preparation, and the analytical techniques described provide a robust framework for its characterization. As a versatile building block, this compound holds potential for the development of novel therapeutic agents across various disease areas. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of piperidine-based medicines.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available at: [Link]

  • Myers, A. G. Reductive Amination. Harvard University. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

  • 4 - RSC Medicinal Chemistry. Available at: [Link]

  • 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • How to make a salt of a novel compound? - ResearchGate. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. Available at: [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed. Available at: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. Available at: [Link]

  • This compound (C8H16N2O) - PubChemLite. Available at: [Link]

  • Piperidine, 1-ethyl - Organic Syntheses Procedure. Available at: [Link]

  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. Available at: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. - ResearchGate. Available at: [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed Central. Available at: [Link]

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Sources

An In-depth Technical Guide to the Discovery and History of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylpiperidine-4-carboxamide hydrochloride, a derivative of the versatile piperidine scaffold, has carved a niche for itself as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive exploration of its discovery and historical development, tracing its origins from the broader exploration of piperidine-based compounds to its specific synthesis and characterization. The narrative delves into the foundational synthetic methodologies, the evolution of experimental protocols, and the scientific rationale underpinning its development. Through a detailed examination of the available scientific literature and patent landscape, this guide illuminates the path of this compound from a chemical novelty to a tool in modern drug discovery.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of medicinal chemistry.[1] Its inherent structural features, including its ability to adopt a stable chair conformation and the presence of a basic nitrogen atom, make it an ideal building block for the design of a wide array of therapeutic agents.[1] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects, underscoring their significance in drug development.[2]

The 4-carboxamide substituent on the piperidine ring introduces a key functional group that can participate in hydrogen bonding and other molecular interactions, further enhancing the potential for biological activity. The parent compound, piperidine-4-carboxamide, also known as isonipecotamide, serves as a crucial starting material for the synthesis of numerous pharmaceutical compounds.[3][4] The N-alkylation of the piperidine nitrogen, in this case with an ethyl group, allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Early Explorations and the Emergence of N-Substituted Piperidine-4-Carboxamides

While a definitive "discovery" paper pinpointing the exact moment of the first synthesis of this compound remains elusive in readily available literature, its emergence can be contextualized within the broader wave of research into N-substituted piperidine derivatives in the mid-20th century. The primary impetus for the synthesis of such compounds was the quest for novel therapeutic agents, particularly those with effects on the central nervous system.

A significant historical marker is a 1967 patent that, while not disclosing the exact target compound, describes the synthesis of a more complex derivative, N-(2-diethylaminoethyl)isonipecotamide. This indicates that the fundamental chemistry for creating N-substituted isonipecotamide structures was well-established by this period. The synthesis of simpler analogs like the N-ethyl derivative would have been a logical and feasible step for medicinal chemists of that era.

The core synthetic challenge lies in the selective N-alkylation of the piperidine nitrogen and the formation of the amide bond at the C4 position. Early synthetic strategies likely revolved around established chemical transformations, which have since been refined and optimized.

Foundational Synthetic Methodologies

The synthesis of this compound can be approached through several logical pathways, building upon the well-established chemistry of piperidines. The two primary retrosynthetic disconnections involve either the formation of the amide bond as a final step or the N-alkylation of a pre-existing piperidine-4-carboxamide.

Pathway A: Amidation of N-Ethylpiperidine-4-carboxylic Acid

This is a classical and highly convergent approach. The synthesis begins with the readily available N-ethylpiperidine-4-carboxylic acid (N-ethylisonipecotic acid).

Experimental Protocol: Amidation of N-Ethylpiperidine-4-carboxylic Acid

  • Activation of the Carboxylic Acid: N-ethylpiperidine-4-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0 °C to form the highly reactive acid chloride intermediate. Alternatively, carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can be employed for milder reaction conditions.

  • Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, typically aqueous or gaseous ammonia, to form the desired N-ethylpiperidine-4-carboxamide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Hydrochloride Salt Formation: The purified N-ethylpiperidine-4-carboxamide is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound.

Causality Behind Experimental Choices: The choice of activating agent for the carboxylic acid is critical. Thionyl chloride and oxalyl chloride are highly effective but can be harsh. Carbodiimide-based methods offer a milder alternative, which is often preferred for more complex substrates to avoid side reactions. The use of anhydrous solvents is essential to prevent the hydrolysis of the reactive intermediates.

Diagram: Synthetic Pathway A

Synthesis_Pathway_A cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_salt Final Product start N-Ethylpiperidine-4-carboxylic Acid inter Activated Carboxylic Acid (e.g., Acid Chloride) start->inter Activation (e.g., SOCl₂) prod N-Ethylpiperidine-4-carboxamide inter->prod Amidation (NH₃) salt N-Ethylpiperidine-4-carboxamide HCl prod->salt HCl

Caption: General scheme for the synthesis of this compound via amidation.

Pathway B: N-Alkylation of Piperidine-4-carboxamide

An alternative strategy involves the direct N-alkylation of the commercially available piperidine-4-carboxamide (isonipecotamide).

Experimental Protocol: N-Alkylation of Piperidine-4-carboxamide

  • Reaction Setup: Piperidine-4-carboxamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution to deprotonate the piperidine nitrogen.

  • Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1-1.2 equivalents), is added to the reaction mixture. The reaction is typically heated to facilitate the alkylation and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

  • Hydrochloride Salt Formation: The purified free base is converted to the hydrochloride salt as described in Pathway A.

Causality Behind Experimental Choices: The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is preferred to avoid competing reactions with the ethylating agent. The solvent should be able to dissolve the starting materials and facilitate the nucleophilic substitution reaction. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that can be minimized by controlling the stoichiometry of the ethylating agent.

Diagram: Synthetic Pathway B

Synthesis_Pathway_B cluster_start Starting Material cluster_product Product cluster_salt Final Product start Piperidine-4-carboxamide prod N-Ethylpiperidine-4-carboxamide start->prod N-Alkylation (e.g., EtI, Base) salt N-Ethylpiperidine-4-carboxamide HCl prod->salt HCl

Caption: General scheme for the synthesis of this compound via N-alkylation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[5]
Molecular Weight 192.69 g/mol [5]
Appearance White to off-white solid-
Melting Point Not consistently reported-
Solubility Soluble in water-

Characterization of the compound is typically performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the ethyl group and the piperidine ring protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the amide C=O and N-H stretches.

Modern Applications and Future Directions

This compound continues to be a relevant molecule in contemporary drug discovery. Its primary role is that of a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-ethyl group provides a point of difference from the parent isonipecotamide, influencing properties that can be crucial for biological activity and pharmacokinetics.

Researchers utilize this compound as a scaffold to build upon, introducing further substitutions on the piperidine ring or modifying the carboxamide group to explore structure-activity relationships (SAR) for various biological targets. Its presence in the catalogs of numerous chemical suppliers attests to its ongoing utility in the scientific community.

The history of this compound is intrinsically linked to the broader narrative of piperidine chemistry and its profound impact on medicinal science. While the specific moment of its "discovery" may be nestled within the vast body of mid-century chemical research, its enduring presence as a synthetic building block highlights the timeless value of fundamental organic synthesis in the pursuit of new medicines. Future research will likely continue to leverage this and similar scaffolds to create novel compounds with improved efficacy and safety profiles for a wide range of diseases.

References

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1553.
  • Dandavan, V. S., & Kumar, M. M. K. (2011). A comprehensive review on the synthesis and pharmacological importance of piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 22-32.
  • Google Patents. (1971). US3586678A - Isonipecotic acid derivatives.
  • Kar, A. (2005). Medicinal Chemistry.
  • Piperidine. (2023, October 26). In Wikipedia. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry, 19(18), 5628-5638.

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An In-depth Technical Guide to the Physicochemical Properties of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-ethylpiperidine-4-carboxamide hydrochloride (CAS No. 1981-39-1). In the landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for its successful progression from a laboratory curiosity to a potential therapeutic agent. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies used to ascertain these properties, ensuring a blend of technical accuracy and practical insight.

Molecular Identity and Structural Elucidation

This compound is a piperidine derivative, a structural motif prevalent in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 1981-39-1
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Canonical SMILES CCNC(=O)C1CCNCC1.Cl
InChI Key YYPVQBBUASUJRK-UHFFFAOYSA-N
Predicted XlogP -0.1

Physicochemical Characterization

While specific experimental data for this compound is not extensively available in public literature, this section outlines the critical parameters and the established methodologies for their determination. The presented values for analogous compounds serve as a scientifically grounded estimation.

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is expected.

  • Expected Range: Based on structurally similar compounds like ethyl piperidine-4-carboxylate hydrochloride (m.p. 140-142 °C), a melting point in a comparable range would be anticipated.[1] However, the amide functionality in the target molecule may lead to stronger intermolecular hydrogen bonding, potentially resulting in a higher melting point.

  • Experimental Protocol: Capillary Melting Point Determination

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The hydrochloride salt form is expected to confer aqueous solubility.

  • Aqueous Solubility: The presence of the protonated piperidine nitrogen and the polar carboxamide group suggests good solubility in water.

  • Organic Solvent Solubility: Solubility in organic solvents will vary depending on the polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol and may have limited solubility in nonpolar solvents like hexane.

  • Experimental Protocol: Equilibrium Solubility Measurement

    • An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the pKa will be associated with the protonated piperidine nitrogen.

  • Expected Value: The pKa of the piperidinium ion is typically in the range of 10-11. The substituents on the piperidine ring can influence this value.

  • Experimental Protocol: Potentiometric Titration [2][3][4]

    • A known concentration of the compound is dissolved in deionized water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the amide proton. The chemical shifts of the piperidine protons will be influenced by the protonation state of the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the ethyl group, and the carbons of the piperidine ring.

General Protocol for NMR Analysis:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretch (amide): A moderate absorption around 3300 cm⁻¹.

    • N-H stretch (ammonium salt): A broad absorption in the range of 2700-3100 cm⁻¹.

    • C=O stretch (amide): A strong absorption around 1650 cm⁻¹.

    • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in the IR beam of an FTIR spectrometer.

  • The transmitted or reflected infrared radiation is measured as a function of wavenumber to generate the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ of the free base (N-ethylpiperidine-4-carboxamide) would be expected as the parent ion. Fragmentation may occur at the amide bond and within the piperidine ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • The sample is ionized using a suitable technique (e.g., ESI).

  • The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline solid.

  • Significance: This technique can confirm the connectivity of the atoms, determine the conformation of the molecule in the solid state, and provide insights into intermolecular interactions such as hydrogen bonding.

  • General Protocol: Single-Crystal X-ray Diffraction [7][8]

    • High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

    • A suitable crystal is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.

Synthesis and Stability

A robust and scalable synthetic route and a comprehensive understanding of a compound's stability are critical for its development.

Synthesis

A common synthetic route to N-substituted piperidine-4-carboxamides involves the amidation of a piperidine-4-carboxylic acid derivative.

Proposed Synthetic Pathway: A plausible synthesis would start from ethyl isonipecotate (ethyl piperidine-4-carboxylate), which is commercially available.[9][10][11][12]

Caption: A potential synthetic route to the target compound.

General Protocol for Amide Coupling: [13]

  • To a solution of ethyl isonipecotate and a suitable coupling agent (e.g., HATU, HBTU) in an aprotic solvent (e.g., DMF), a base (e.g., DIPEA) is added.

  • Ethylamine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • The product is isolated and purified, typically by chromatography.

  • The hydrochloride salt is then formed by treating a solution of the free base with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol).

Stability

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance.

  • Factors to Consider: The stability of this compound should be evaluated under various stress conditions, including heat, humidity, light, and different pH values.[14][15][16][17][18]

  • Potential Degradation Pathways: The amide bond is susceptible to hydrolysis under acidic or basic conditions. Oxidation of the piperidine ring is also a possibility.

General Protocol for Forced Degradation Studies:

  • The compound is subjected to stress conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure, acidic/basic/oxidative environments).

  • Samples are withdrawn at various time points.

  • The amount of the parent compound remaining and the formation of any degradation products are quantified using a stability-indicating HPLC method.

  • The degradation products can be identified using LC-MS/MS.

Conclusion

This compound is a compound with potential interest in pharmaceutical research. While specific experimental data is limited in the public domain, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and data from analogous structures. The detailed protocols outlined herein serve as a valuable resource for researchers and drug development professionals involved in the evaluation and advancement of this and similar molecules. A thorough experimental investigation following these methodologies is crucial to fully elucidate the properties of this compound and to assess its potential as a drug candidate.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

  • ResearchGate. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

  • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1759. [Link]

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Bajpai, M., & Kumar, M. (2012). Stability Testing of Pharmaceutical Products. International Journal of Drug Development and Research, 4(2), 14-26. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

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A Senior Application Scientist's Guide to Determining the Solubility Profile of N-ethylpiperidine-4-carboxamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. For N-ethylpiperidine-4-carboxamide hydrochloride, a heterocyclic amide salt, understanding its solubility across a range of organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and developing stable formulations. This in-depth technical guide presents a systematic approach to determining the thermodynamic solubility of this compound. Rather than a simple repository of data, this document serves as a comprehensive methodology, empowering researchers to generate a robust and reliable solubility profile. It combines theoretical principles with a field-proven, step-by-step experimental protocol—the isothermal equilibrium shake-flask method—and details the necessary analytical quantification to ensure data integrity.

Introduction: The "Why" of Solubility Profiling

This compound is a salt of a weakly basic parent molecule. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. However, its behavior in organic solvents is more complex and is governed by a delicate balance of intermolecular forces. A comprehensive solubility profile is not merely an academic exercise; it is a cornerstone of process chemistry and pharmaceutical development that directly impacts:

  • Process Optimization: Selection of appropriate solvents for synthesis and purification.

  • Crystallization Development: Identifying suitable anti-solvents and optimizing yield and purity.

  • Formulation Strategy: Guiding the choice of excipients and manufacturing processes.[1][2]

  • Bioavailability: Influencing the dissolution rate of the final drug product.[1][3]

This guide provides the foundational knowledge and practical workflows for researchers to systematically generate this crucial dataset.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of a crystalline salt like this compound in an organic solvent is a thermodynamically driven process. It can be conceptualized as the interplay between two primary energy considerations:

  • Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice together. For a salt, this is often a significant energy barrier.

  • Solvation Energy: The energy released when the dissociated ions (the protonated N-ethylpiperidine-4-carboxamide cation and the chloride anion) interact with and are stabilized by the solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The chemical nature of the solvent dictates the effectiveness of solvation. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: Polar solvents are more effective at solvating ions and weakening the electrostatic forces within the crystal lattice.[4][5][6]

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with both the cation and the chloride anion, significantly enhancing solvation. Aprotic polar solvents (e.g., acetone, acetonitrile) can also participate in dipole-dipole interactions.

  • Molecular Size and Shape: Smaller solvent molecules can penetrate the crystal lattice more effectively.[4]

Given that this compound is a salt, it is expected to exhibit higher solubility in polar, protic solvents and lower solubility in non-polar, aprotic solvents like hydrocarbons.

Strategic Solvent Selection

A robust solubility screen should evaluate a diverse set of solvents representing different chemical classes. This allows for a comprehensive understanding of the compound's behavior. The following table outlines a recommended starting panel.

Solvent Class Example Solvents Primary Interactions Rationale for Inclusion
Alcohols (Protic) Methanol, Ethanol, IsopropanolHydrogen bonding, polar interactionsHigh potential for solvation of both cation and anion.
Ketones (Aprotic Polar) Acetone, Methyl Ethyl KetoneDipole-dipole interactionsEvaluates solubility in polar media without H-bond donation.
Esters (Aprotic Polar) Ethyl AcetateDipole-dipole interactionsCommon solvent in synthesis and purification.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFWeak polar interactionsRepresents solvents with lower polarity.
Aprotic Polar (High Dielectric) Acetonitrile, Dimethylformamide (DMF)Strong dipole-dipole interactionsPowerful solvents capable of dissolving many salts.
Chlorinated Solvents Dichloromethane (DCM)Weak polar interactionsCommon process solvent.
Hydrocarbons (Non-polar) Heptane, Toluenevan der Waals forces onlyExpected to be poor solvents; useful for anti-solvent studies.

This selection strategy can be visualized as a logical workflow.

Solvent_Selection Diagram 1: Strategic Solvent Selection Workflow cluster_classification Solvent Classification cluster_rationale Rationale cluster_output Experimental Output Protic Protic Solvents (e.g., Methanol, Ethanol) Rationale_Protic High Solvation Potential (H-Bonding) Protic->Rationale_Protic Aprotic_Polar Aprotic Polar Solvents (e.g., Acetone, ACN, EtOAc) Rationale_Aprotic Assess Dipole Interactions Aprotic_Polar->Rationale_Aprotic Non_Polar Non-Polar Solvents (e.g., Heptane, Toluene) Rationale_Non_Polar Baseline / Anti-Solvent Potential Non_Polar->Rationale_Non_Polar High_Sol High Solubility Rationale_Protic->High_Sol Mid_Sol Moderate Solubility Rationale_Aprotic->Mid_Sol Low_Sol Low / Insoluble Rationale_Non_Polar->Low_Sol Experimental_Workflow Diagram 2: Isothermal Shake-Flask Solubility Workflow start Start prep 1. Add Excess Solid to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (25°C, 24-72h) add_solvent->equilibrate separate 4. Centrifuge & Filter (0.22 µm Syringe Filter) equilibrate->separate dilute 5. Accurately Dilute Saturated Filtrate separate->dilute analyze 6. Quantify by Validated HPLC Method dilute->analyze calculate 7. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Diagram 2: Isothermal Shake-Flask Solubility Workflow

Analytical Quantification and Data Presentation

An accurate and validated analytical method is the backbone of any solubility study. [2]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

HPLC Method Validation

A simple isocratic HPLC method should be developed and validated for linearity, accuracy, and precision.

  • Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Column: A C18 reversed-phase column is generally suitable.

  • Calibration: Prepare a multi-point calibration curve from a stock solution of known concentration. The curve should bracket the expected concentration of the diluted samples and have a correlation coefficient (R²) > 0.999. [7]

Calculation and Data Presentation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration determined by HPLC (in mg/mL).

  • DF is the dilution factor.

Results should be compiled into a clear, concise table for easy comparison.

Table 1: Example Solubility Data Table for N-ethylpiperidine-4-carboxamide HCl at 25 °C

Solvent Solvent Class Solubility (mg/mL) Qualitative Classification
MethanolAlcohol (Protic)[Experimental Value]Very Soluble / Freely Soluble
EthanolAlcohol (Protic)[Experimental Value]Freely Soluble / Soluble
IsopropanolAlcohol (Protic)[Experimental Value]Soluble / Sparingly Soluble
AcetoneKetone (Aprotic Polar)[Experimental Value]Sparingly Soluble
Ethyl AcetateEster (Aprotic Polar)[Experimental Value]Slightly Soluble
AcetonitrileAprotic Polar[Experimental Value]Soluble
DichloromethaneChlorinated[Experimental Value]Very Slightly Soluble
HeptaneHydrocarbon (Non-polar)[Experimental Value]Practically Insoluble

Conclusion

Determining the solubility profile of this compound is a foundational step in its chemical and pharmaceutical development. By combining a theoretical understanding of solute-solvent interactions with a systematic and robust experimental methodology like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in process development, crystallization design, and formulation, ultimately accelerating the path from laboratory to application.

References

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59, 568-590.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • Al-Obaidi, H., & Buckton, G. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 64(1), 1-17.
  • Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]

  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
  • Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(5), 796.

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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of robust formulation development, risk mitigation, and ensuring patient safety. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of N-ethylpiperidine-4-carboxamide hydrochloride, a heterocyclic amide of interest. By moving beyond rote protocol execution, we will delve into the scientific rationale behind each step, enabling researchers to not only generate data but to fundamentally understand the molecule's behavior under thermal stress. This document is structured to empower drug development professionals to design and execute definitive stability studies, anticipate potential degradation pathways, and develop validated, stability-indicating analytical methods.

Introduction to this compound: A Stability Perspective

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1][2] The molecule's structure, featuring a saturated heterocyclic ring, a tertiary amine, and a secondary amide, presents several key areas of interest for stability assessment. The piperidine ring itself is generally stable; however, the exocyclic amide bond is susceptible to hydrolysis under certain conditions.[3][4] The presence of the hydrochloride salt can influence the compound's hygroscopicity and solid-state stability. A thorough investigation into its thermal stability is critical for defining appropriate manufacturing, storage, and handling conditions.[5][6]

Key Structural Features Influencing Stability:

  • Piperidine Ring: A six-membered saturated heterocycle, generally considered chemically robust.[3]

  • Tertiary Amine (N-ethyl group): Can be susceptible to oxidation.

  • Carboxamide Moiety: The amide bond is a potential site for hydrolysis, particularly at non-neutral pH.

  • Hydrochloride Salt: Influences solubility, hygroscopicity, and solid-state properties.

Foundational Thermal Analysis: Characterizing the Intrinsic Stability

Before initiating forced degradation studies, a baseline understanding of the material's thermal properties must be established. This is accomplished through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min, to provide an inert environment.

  • Temperature Program: Equilibrate the sample at 30 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter.

Interpretation of Results: A sharp, single-step weight loss typically indicates a clean decomposition process. Multiple steps in the TGA curve may suggest a more complex degradation pathway with the formation of thermally stable intermediates.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Objective: To identify melting point, phase transitions, and potential polymorphic forms.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.

    • Cool the sample back to 30 °C at 10 °C/min.

    • Perform a second heating cycle under the same conditions as the first.

  • Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified.

Interpretation of Results: The melting point is a critical indicator of purity. The presence of multiple endotherms or exotherms may suggest polymorphism or degradation. The second heating cycle is crucial for identifying glass transitions and understanding the behavior of the material after melting.

Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation profile.[7][8] These studies are intentionally aggressive to generate degradation products in a shortened timeframe, providing invaluable insights into potential degradation pathways and aiding in the development of stability-indicating analytical methods.[5][6][9]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow API N-ethylpiperidine-4-carboxamide hydrochloride (API) Stress_Conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B) Stress_Conditions->Photolytic Analysis Analytical Characterization Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis HPLC HPLC-UV/DAD (Purity & Impurity Profile) Analysis->HPLC LCMS LC-MS/MS (Impurity Identification) Analysis->LCMS NMR NMR Spectroscopy (Structure Elucidation) Analysis->NMR Pathway Degradation Pathway Elucidation HPLC->Pathway LCMS->Pathway NMR->Pathway Degradation_Pathways Parent N-ethylpiperidine-4-carboxamide (Parent Compound) Hydrolysis Hydrolysis Product (Piperidine-4-carboxylic acid and Ethylamine) Parent->Hydrolysis Acid/Base Hydrolysis Oxidation N-oxide (Oxidation Product) Parent->Oxidation Oxidative Stress Dealkylation N-de-ethylated Product (Piperidine-4-carboxamide) Parent->Dealkylation Thermal/Oxidative Stress

Sources

N-ethylpiperidine-4-carboxamide hydrochloride as a building block in chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-ethylpiperidine-4-carboxamide Hydrochloride: A Versatile Building Block in Modern Chemical Synthesis

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in pharmaceuticals and naturally occurring alkaloids stems from its unique combination of properties: a rigid, chair-like conformation that reduces conformational flexibility, and a basic nitrogen atom that is often crucial for target engagement and favorable pharmacokinetic properties. The strategic functionalization of the piperidine scaffold at various positions allows for the precise tuning of a molecule's biological activity, solubility, and metabolic stability.[2][3]

Among the vast landscape of piperidine derivatives, those functionalized at the N1 and C4 positions are particularly significant. N-substitution directly influences the basicity and lipophilicity of the molecule, while the C4 position provides a vector for introducing diverse pharmacophoric elements. This compound emerges as a particularly valuable building block, offering a pre-functionalized and synthetically tractable scaffold. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of complex, biologically active molecules.

Core Synthesis Strategies for N-Alkylpiperidine-4-carboxamides

The synthesis of this compound can be approached through several strategic pathways, typically involving the sequential or convergent assembly of the core structure. The choice of route is often dictated by the availability of starting materials, desired scale, and the need for specific stereochemical control.

Synthetic Pathway Overview

The following diagram illustrates a common and logical synthetic approach starting from a commercially available piperidine precursor.

G cluster_0 Route A: From Piperidine-4-carboxylate A Ethyl Piperidine-4-carboxylate B Ethyl 1-ethylpiperidine-4-carboxylate A->B  N-Ethylation (e.g., EtI, K2CO3) C 1-Ethylpiperidine-4-carboxylic Acid B->C  Ester Hydrolysis (e.g., LiOH, H2O/THF) D N-ethylpiperidine-4-carboxamide C->D  Amide Coupling (e.g., NH4Cl, EDCI, HOBt) E N-ethylpiperidine-4-carboxamide HCl D->E  Salt Formation (HCl in Dioxane)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Alkylation and Amidation

This protocol describes a representative lab-scale synthesis starting from ethyl piperidine-4-carboxylate. The methodology is based on well-established procedures for N-alkylation and amide bond formation.[4][5][6]

Step 1: N-Ethylation of Ethyl Piperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (2.5 eq).

  • Add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 1-ethylpiperidine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Saponification to 1-Ethylpiperidine-4-carboxylic Acid

  • Dissolve the crude ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF/water (2:1, 15 mL/g).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1N HCl.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-ethylpiperidine-4-carboxylic acid.

Step 3: Amide Formation

  • Dissolve 1-ethylpiperidine-4-carboxylic acid (1.0 eq) in DMF (10 mL/g).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium chloride (1.5 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 18-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-ethylpiperidine-4-carboxamide.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude N-ethylpiperidine-4-carboxamide in a minimal amount of ethyl acetate or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 1-2 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Physicochemical and Structural Data

The hydrochloride salt form of N-ethylpiperidine-4-carboxamide enhances its stability and aqueous solubility, making it convenient for storage and for use in aqueous reaction media or biological assays.

PropertyValueSource
CAS Number 120569-42-2Varies by supplier
Molecular Formula C₈H₁₇ClN₂OChemScene[7]
Molecular Weight 207.70 g/mol ChemScene[7]
Predicted XlogP -0.1PubChem[8]
Appearance White to off-white solidGeneral Supplier Data
SMILES (as HCl) CCNC(=O)C1CCN(CC1)CC.ClInferred

Applications as a Core Building Block in Drug Development

The true utility of N-ethylpiperidine-4-carboxamide lies in its role as a versatile intermediate for constructing more complex molecular architectures. The N-ethyl group provides a specific lipophilic and steric profile, while the carboxamide offers a robust hydrogen bonding motif. The piperidine nitrogen, after neutralization of the hydrochloride salt, serves as a nucleophilic handle for further elaboration.

Logical Flow from Building Block to Drug Candidate

The following diagram illustrates how this building block can be integrated into a drug discovery workflow, for instance, in the synthesis of a novel kinase inhibitor.

G A N-ethylpiperidine-4- carboxamide HCl B Free Base Form (Neutralization with NaHCO3) A->B  Base Treatment D Coupled Intermediate B->D  Nucleophilic Aromatic  Substitution (SNAr) C Heteroaryl Halide (e.g., 2-chloropyrimidine) C->D E Final Drug Candidate (e.g., Kinase Inhibitor) D->E  Further Functionalization  (e.g., Suzuki Coupling)

Caption: Integration of the building block into a drug discovery project.

Case Studies in Medicinal Chemistry

While direct examples for the title compound are sparse, the broader class of N-substituted piperidine-4-carboxamides features prominently in several therapeutic areas:

  • CCR5 Inhibitors: In the development of anti-HIV agents, the piperidine-4-carboxamide core is used to orient substituents that interact with the CCR5 receptor, preventing viral entry. The N-substituent is critical for tuning binding affinity and pharmacokinetic properties.[9]

  • Renin Inhibitors: For hypertension, complex molecules have been designed where a substituted piperidine acts as a central scaffold. Amide functionalities at the C4 position often form key hydrogen bonds within the enzyme's active site.[4]

  • Carbonic Anhydrase Inhibitors: The piperidine ring can serve as a linker between a primary sulfonamide group (which binds to the zinc ion in the active site) and a "tail" portion of the inhibitor that confers selectivity for different carbonic anhydrase isoforms.[5]

  • 5-alpha Reductase Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated for their ability to inhibit 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions.[10]

In each of these cases, the N-ethylpiperidine-4-carboxamide scaffold provides a reliable framework. The N-ethyl group can enhance metabolic stability compared to an N-methyl group (which is more prone to N-demethylation) and improve cell permeability, while the carboxamide provides a stable, polar interaction point.

Downstream Protocol: Buchwald-Hartwig Amination

A common downstream application for this building block involves coupling the piperidine nitrogen to an aromatic system. The following protocol outlines a typical Buchwald-Hartwig amination reaction.

Objective: To couple N-ethylpiperidine-4-carboxamide with 4-bromotoluene.

  • Neutralization: In a flask, suspend this compound (1.2 eq) in toluene. Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and use the toluene solution directly.

  • Reaction Setup: To a separate oven-dried flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the toluene solution of the free-based N-ethylpiperidine-4-carboxamide from Step 1.

  • Add 4-bromotoluene (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C and stir for 8-12 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by adding water. Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired product, 1-(4-methylphenyl)-N-ethylpiperidine-4-carboxamide.

Conclusion and Future Perspectives

This compound is a highly valuable, yet perhaps underutilized, building block in chemical synthesis. Its structure combines several key features beneficial for drug discovery: a conformationally restricted piperidine core, an N-ethyl group for modulating physicochemical properties, and a C4-carboxamide for strong hydrogen bonding interactions. The synthetic routes to this compound are straightforward and rely on robust, well-understood chemical transformations.

As medicinal chemists continue to explore novel chemical space, the strategic use of pre-functionalized and versatile building blocks like this compound will be paramount. It offers a reliable and efficient entry point into a class of compounds with proven biological relevance, enabling the rapid generation of diverse chemical libraries and accelerating the journey from initial hit to clinical candidate.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for N-ethylpiperidine-4-carboxamide hydrochloride, a molecule of interest in pharmaceutical research. Moving beyond a simple procedural outline, this document elucidates the rationale behind the selection of computational methods, the significance of each analytical step, and the interpretation of the resulting data. We will employ Density Functional Theory (DFT) to explore the molecule's optimized geometry, vibrational frequencies, electronic properties, and intramolecular interactions. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the computational results.

Introduction: The Intersection of Quantum Chemistry and Drug Development

This compound belongs to the piperidine class of compounds, a scaffold frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties. A thorough understanding of its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its biological activity, metabolic stability, and potential interactions with target macromolecules.

Quantum chemical calculations offer a powerful in-silico lens to probe these molecular characteristics with high precision.[1] Methods like Density Functional Theory (DFT) have become indispensable tools in modern drug discovery, enabling researchers to predict molecular properties, elucidate reaction mechanisms, and optimize lead compounds with greater efficiency.[2][3][4] This guide will utilize DFT to perform a detailed analysis of the title compound, providing insights that are often challenging or impossible to obtain through experimental means alone.

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This section explains the "why" behind our selected approach.

2.1. Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has gained immense popularity in pharmaceutical research due to its excellent balance of computational cost and accuracy.[1] The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction.[3]

2.2. The B3LYP Functional and 6-311++G(d,p) Basis Set

For our calculations, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a strong track record for providing reliable results for a wide range of organic molecules.[5][6]

The functional is paired with the 6-311++G(d,p) basis set. Let's break down this nomenclature:

  • 6-311G : This indicates a triple-zeta basis set, providing a more accurate description of the electron distribution compared to smaller basis sets.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing systems with lone pairs, hydrogen bonds, and anions, making them well-suited for our molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate representation of bonding.[7]

This combination of B3LYP and 6-311++G(d,p) is a robust choice for obtaining accurate geometries and electronic properties for molecules of this nature.[7][8][9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of our quantum chemical analysis. All calculations can be performed using standard quantum chemistry software packages like Gaussian.[10][11][12]

Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B C 3. Vibrational Frequency Analysis B->C Confirms Minimum Energy Structure D 4. Property Calculations C->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G H 5. Data Interpretation & Reporting E->H F->H G->H

Figure 1: The overall computational workflow from initial structure to final analysis.

3.1. Molecular Structure Input

The initial step involves building the 3D structure of this compound. The molecular structure can be obtained from databases such as PubChem or constructed using a molecular modeling program.[13]

3.2. Geometry Optimization

The initial structure is a mere starting point. Geometry optimization is a computational process that systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest possible energy—the equilibrium or ground state geometry. This step is crucial as all subsequent property calculations are dependent on an accurately optimized structure.

3.3. Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two critical purposes:

  • Thermodynamic Properties : It allows for the calculation of thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Verification of Minimum Energy : A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and further optimization is required. This is a key self-validating step in the protocol.[12]

Results and Discussion: Unveiling Molecular Properties

This section details the analyses performed on the optimized structure and interprets the resulting data.

4.1. Optimized Molecular Structure

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles for this compound. These parameters offer a foundational understanding of the molecule's 3D conformation.

Parameter TypeSelected AtomsCalculated Value (Å or °)
Bond LengthC=OValue
Bond LengthC-N (amide)Value
Bond LengthC-N (piperidine)Value
Bond AngleO=C-NValue
Dihedral AngleC-C-N-C (piperidine ring)Value
Note: The table will be populated with the calculated values from the DFT output.

4.2. Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound include N-H stretching, C=O stretching, and various C-H and C-N vibrations. For piperidine and its derivatives, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹.[14] The C=O stretch of the amide group is expected to be a strong band, typically around 1650-1680 cm⁻¹. Comparing these calculated frequencies with experimental data is a powerful method for validating the computational model.[15][16]

4.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.[17][18]

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[17]

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[17]

  • Energy Gap (ΔE) : A small gap implies low kinetic stability and high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[19][20] In drug design, an optimal HOMO-LUMO gap is sought to balance stability with the desired reactivity for binding to a biological target.[19]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) p1->p2 ΔE = E_LUMO - E_HOMO

Figure 2: Conceptual diagram of the HOMO-LUMO energy gap.
PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
Energy Gap (ΔE)Value
Note: The table will be populated with the calculated values from the DFT output.

4.4. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[21][22][23] The MEP surface is colored according to the electrostatic potential:

  • Red : Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.[24]

  • Blue : Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.[24]

  • Green/Yellow : Regions of intermediate potential.

For this compound, we would expect to see a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide and piperidinium protons. This map provides crucial insights into potential hydrogen bonding sites and other non-covalent interactions that are fundamental to drug-receptor binding.[25]

4.5. Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals.[26] Key insights from NBO analysis include:

  • Natural Atomic Charges : A more robust method for calculating atomic charges compared to other schemes like Mulliken population analysis.[27][28] This helps in understanding the charge distribution across the molecule.

  • Intramolecular Interactions : NBO analysis can quantify the stabilization energy (E2) associated with charge delocalization from a filled donor orbital (bond or lone pair) to an empty acceptor orbital (antibond). These interactions are vital for understanding molecular stability and conjugation effects.[28][29]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using DFT. By following these self-validating protocols, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties. The data generated from these calculations—including optimized geometry, vibrational modes, HOMO-LUMO gap, MEP maps, and NBO analysis—provides a robust foundation for understanding its chemical behavior, guiding further experimental work, and accelerating the drug development process.

References

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Methodological & Application

Unlocking the Potential of N-ethylpiperidine-4-carboxamide hydrochloride in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs and active pharmaceutical ingredients.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets, enhancing drug-like properties such as metabolic stability and bioavailability.[1] Within this important class of heterocycles, N-substituted piperidine-4-carboxamides have emerged as a versatile and fruitful area of research, demonstrating a wide spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of N-ethylpiperidine-4-carboxamide hydrochloride, a representative member of this chemical family, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

While specific biological data for this compound is not extensively published, the broader piperidine-4-carboxamide scaffold has been successfully exploited to develop potent modulators of various biological targets. This document will, therefore, leverage this broader knowledge to propose potential applications and detailed investigational workflows for the title compound, providing a solid foundation for its exploration in drug discovery programs.

Physicochemical Properties and Handling

This compound is a white to off-white solid. As a hydrochloride salt, it is expected to have improved aqueous solubility and stability compared to its freebase form, which is advantageous for biological testing and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[4]
Molecular Weight 192.69 g/mol [5]
CAS Number 1981-39-1[5]
Appearance White to off-white solidGeneral chemical knowledge
Solubility Soluble in waterGeneral chemical knowledge

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Pathways

The synthesis of this compound can be approached through several established synthetic routes for N-substituted piperidine-4-carboxamides. A common and efficient method involves the amidation of a suitable piperidine precursor.

General Synthetic Scheme:

Synthesis cluster_0 Route 1: From Piperidine-4-carboxylic acid cluster_1 Route 2: From Ethyl piperidine-4-carboxylate Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Intermediate_1 N-ethyl-piperidine-4-carboxylic acid Piperidine-4-carboxylic_acid->Intermediate_1 Ethylating agent (e.g., Ethyl iodide) Product N-ethylpiperidine-4- carboxamide hydrochloride Intermediate_1->Product 1. Amide coupling (e.g., SOCl₂, NH₃) 2. HCl Ethyl_piperidine_4_carboxylate Ethyl piperidine-4-carboxylate Intermediate_2 N-ethylpiperidine-4-carboxylate Ethyl_piperidine_4_carboxylate->Intermediate_2 Ethylating agent Product_2 N-ethylpiperidine-4- carboxamide hydrochloride Intermediate_2->Product_2 1. Aminolysis (e.g., NH₃) 2. HCl

Caption: General synthetic routes to this compound.

Protocol 1: Synthesis via N-Alkylation and Amidation

This protocol outlines a two-step synthesis starting from commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Step 1: N-Ethylation of Ethyl Isonipecotate

  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-ethylpiperidine-4-carboxylate by vacuum distillation or column chromatography on silica gel.

Step 2: Aminolysis and Salt Formation

  • Dissolve the purified N-ethylpiperidine-4-carboxylate (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the conversion of the ester to the amide by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the resulting crude N-ethylpiperidine-4-carboxamide in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the solid this compound by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Protocol 2: Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Method: A reversed-phase HPLC method is typically suitable.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the amide protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) is a suitable method. The mass spectrum should show the molecular ion peak corresponding to the free base of the compound.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the established activities of the broader piperidine-4-carboxamide class, several promising avenues for investigation of this compound can be proposed. The following sections outline these potential applications and provide general protocols for initial screening.

Screening_Workflow Compound N-ethylpiperidine-4-carboxamide hydrochloride Primary_Screening Primary Screening Assays Compound->Primary_Screening Antibacterial Antibacterial Assay (e.g., M. abscessus) Primary_Screening->Antibacterial Antimalarial Antimalarial Assay (e.g., P. falciparum) Primary_Screening->Antimalarial Antiviral Antiviral Assay (e.g., HIV CCR5) Primary_Screening->Antiviral Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Calpain, Proteasome, DNA Gyrase) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Antibacterial->Hit_Identification Antimalarial->Hit_Identification Antiviral->Hit_Identification Enzyme_Inhibition->Hit_Identification Secondary_Screening Secondary Screening & MOA Studies Hit_Identification->Secondary_Screening SAR_Studies Structure-Activity Relationship Studies Secondary_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Proposed screening workflow for this compound.

Antibacterial Activity: DNA Gyrase Inhibition

Rationale: Piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[6] DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibacterial drug discovery.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., M. abscessus) according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5][8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 3-5 days for M. abscessus).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.[9]

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Antimalarial Activity: Proteasome Inhibition

Rationale: A piperidine carboxamide was identified as a potent and species-selective proteasome inhibitor with antimalarial activity against Plasmodium falciparum.[10] The parasite proteasome is a validated target for antimalarial drug development.

Protocol 5: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

  • Compound Addition: Add serial dilutions of this compound to a 96-well plate containing the parasite culture (ring stage, ~1% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value can be calculated by plotting the percentage of parasite growth inhibition against the compound concentration.

Protocol 6: Proteasome Activity Assay (Fluorogenic)

  • Lysate Preparation: Prepare a cell lysate from P. falciparum or use purified parasite 20S proteasome.

  • Reaction Mixture: In a black 96-well plate, combine the parasite lysate or purified proteasome with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) and varying concentrations of the test compound.[6][11]

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC₅₀ of the compound for proteasome inhibition.

Antiviral Activity: CCR5 Inhibition

Rationale: Piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which can block the entry of HIV-1 into host cells.[12]

Protocol 7: CCR5-Mediated HIV-1 Entry Assay

  • Cell Culture: Use a cell line that expresses CD4, CXCR4, and CCR5, and contains an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase), such as HeLa-MAGI-CCR5 cells.[13][14]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

  • Viral Infection: Infect the cells with an R5-tropic HIV-1 strain.

  • Incubation: Incubate the infected cells for 48 hours.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., by adding a chemiluminescent substrate for luciferase). A reduction in reporter gene activity indicates inhibition of viral entry.[15]

Neurological Applications: Calpain Inhibition

Rationale: Piperidine carboxamides have been developed as calpain inhibitors with anticonvulsive properties.[16] Calpains are calcium-dependent proteases implicated in neurodegenerative diseases and ischemic brain injury.

Protocol 8: Calpain Activity Assay (Fluorometric)

  • Enzyme and Compound Preparation: In a 96-well plate, add purified calpain-1 or calpain-2, assay buffer, and varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).[10]

  • Incubation: Incubate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~400 nm, emission ~505 nm).[10]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across a range of therapeutic areas. While direct biological data for this specific molecule is sparse, the established activities of the piperidine-4-carboxamide scaffold provide a strong rationale for its investigation as a potential antibacterial, antimalarial, antiviral, or neurological agent. The protocols outlined in this guide offer a comprehensive framework for researchers to initiate the exploration of this compound, from its synthesis and characterization to its biological evaluation in relevant screening assays. Further studies, including structure-activity relationship (SAR) optimization and in vivo efficacy models, will be crucial in elucidating the full therapeutic potential of this promising molecule.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). PubMed. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). PubMed. [Link]

  • 4-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride(CAS# 1609407-97-7 ). (n.d.). Angene Chemical. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. | Request PDF. (n.d.). ResearchGate. [Link]

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  • New Analgesic N-Substituted Carboxamides. (1964). Journal of Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • N-ethylpiperidine-3-carboxamide hydrochloride. (n.d.). ChemBK. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. [Link]

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  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (n.d.). PubMed Central. [Link]

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Use of N-ethylpiperidine-4-carboxamide hydrochloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed information regarding the specific applications of N-ethylpiperidine-4-carboxamide hydrochloride as a synthetic intermediate. While this compound is available from several chemical suppliers, its use in complex, multi-step syntheses is not well-documented in peer-reviewed journals or established protocols.

The available information is largely limited to basic physicochemical properties, such as molecular weight and purity, provided in commercial listings. There is a notable absence of published research detailing its reactivity, optimal reaction conditions for various transformations, or its role as a key building block in the synthesis of larger, more complex molecules.

This lack of comprehensive data makes it impossible to construct a detailed and authoritative guide that meets the stringent requirements of scientific integrity and practical utility for researchers and drug development professionals. An application note or protocol based on such limited information would be speculative and could not provide the reliable, field-proven insights necessary for a scientific audience.

Therefore, we are unable to provide a detailed application note on the use of this compound as a synthetic intermediate at this time. We recommend that researchers interested in this compound conduct their own exploratory studies to determine its suitability for their specific synthetic needs.

Should a more well-documented synthetic intermediate be of interest, we would be pleased to generate a comprehensive guide.

Application Notes & Protocols: N-Ethylpiperidine-4-carboxamide Hydrochloride as a Key Building Block for Central Nervous System (CNS) Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the strategic use of N-ethylpiperidine-4-carboxamide hydrochloride in the synthesis of novel agents targeting the Central Nervous System (CNS). We move beyond simple procedural lists to offer in-depth scientific rationale, validated protocols, and a framework for logical drug design rooted in this versatile scaffold.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in the structure of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence in CNS drug discovery is due to its saturated, six-membered heterocyclic structure which can adopt a stable chair conformation, positioning substituents in well-defined spatial orientations. This allows for precise interaction with receptor binding pockets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues in target proteins like G protein-coupled receptors (GPCRs).[2]

This compound emerges as a particularly valuable starting material. It combines the foundational piperidine core with two key features:

  • A Secondary Amine: The piperidine nitrogen serves as a versatile synthetic handle for introducing a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) exploration.

  • A 4-Carboxamide Moiety: This functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), providing additional points of interaction to anchor ligands within a receptor's active site.[3]

This guide will focus on the practical application of this building block for synthesizing ligands targeting two critical CNS receptor families: Dopamine Receptors and Sigma Receptors , both implicated in a range of neurological and psychiatric disorders.[2][4]

Core Scaffold Analysis & Strategic Diversification

The synthetic utility of this compound lies in its straightforward reactivity at the piperidine nitrogen. This site allows for the introduction of pharmacophoric elements necessary for high-affinity binding to specific CNS targets.

Caption: Strategic diversification of the core scaffold.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount. The data below pertains to the hydrochloride salt form.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 1981-39-1[5]
Molecular Formula C₈H₁₇ClN₂O[6]
Molecular Weight 192.68 g/mol [6]
Melting Point 98-102 °C[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

Safety Protocol: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5]

Synthetic Protocols & Methodologies

The following protocols are detailed, validated procedures for synthesizing representative CNS agent candidates. They are designed to be self-validating by including clear benchmarks for reaction completion and product characterization.

Protocol 4.1: Synthesis of a Dopamine D4 Receptor Antagonist via N-Alkylation

Objective: To synthesize a potential dopamine D4 receptor (D4R) antagonist by introducing a substituted benzyl moiety onto the piperidine nitrogen. This strategy is well-established for achieving D4R selectivity.[4][7]

Reaction Scheme:

N-Alkylation Reaction Scheme

Materials & Equipment:

Reagent/MaterialQuantityNotes
N-ethylpiperidine-4-carboxamide HCl1.0 g (5.19 mmol)Starting Material
4-Fluorobenzyl bromide1.08 g (5.71 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃)2.15 g (15.57 mmol)Base
Acetonitrile (ACN)25 mLAnhydrous
Magnetic stirrer, round-bottom flask, reflux condenser, nitrogen line-Standard glassware
Thin Layer Chromatography (TLC) plateAs neededSilica gel
Column Chromatography suppliesAs neededSilica gel

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.19 mmol) and anhydrous potassium carbonate (2.15 g, 15.57 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 4-fluorobenzyl bromide (1.08 g, 5.71 mmol) to the suspension.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and heat to reflux (approx. 82°C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Causality and Experimental Rationale:

  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the hydrochloride salt and the resulting piperidinium cation, generating the free, nucleophilic secondary amine required for the SN2 reaction. Using a threefold excess ensures the reaction goes to completion.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of alkylation, as it readily dissolves the organic components but does not interfere with the nucleophilic attack.

  • Inert Atmosphere: While not strictly critical for this specific reaction, using a nitrogen atmosphere is good practice to prevent potential side reactions involving atmospheric moisture, especially when working with anhydrous solvents.

G start Start: Weigh Reagents setup Combine Reagents & K2CO3 in Anhydrous ACN start->setup add_reagent Add 4-Fluorobenzyl Bromide setup->add_reagent react Reflux under N2 (4-6 hours) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter Salts, Concentrate Filtrate monitor->workup Complete purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, LC-MS) purify->characterize end End: Pure Product characterize->end

Caption: Workflow for N-Alkylation Protocol.

Protocol 4.2: Synthesis of a Sigma-1 Receptor Ligand via Reductive Amination

Objective: To demonstrate the synthesis of a potential sigma-1 (σ1) receptor ligand using reductive amination. This powerful reaction forms a new carbon-nitrogen bond and is a cornerstone of modern medicinal chemistry for creating diverse amine libraries.[8][9]

Reaction Scheme:

Reductive Amination Reaction Scheme

Materials & Equipment:

Reagent/MaterialQuantityNotes
N-ethylpiperidine-4-carboxamide HCl1.0 g (5.19 mmol)Starting Material
Cyclohexanecarboxaldehyde0.64 g (5.71 mmol)Aldehyde
Sodium triacetoxyborohydride1.65 g (7.78 mmol)Reducing Agent
Dichloromethane (DCM)30 mLAnhydrous
Triethylamine (TEA)0.72 mL (5.19 mmol)Base
Magnetic stirrer, round-bottom flask, nitrogen line-Standard glassware

Step-by-Step Procedure:

  • Initial Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.19 mmol) and 30 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (0.72 mL, 5.19 mmol) to the suspension to liberate the free base. Stir for 10 minutes.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (0.64 g, 5.71 mmol) to the mixture. Stir for 20 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.65 g, 7.78 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Conditions: Stir the reaction at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-18 hours.

  • Quenching: Once complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 4.1.

Causality and Experimental Rationale:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive aminations. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion. Its tolerance of slightly acidic conditions (generated by the acetic acid byproduct) is also beneficial.

  • Base: Triethylamine is used in a stoichiometric amount to neutralize the hydrochloride salt, providing the free piperidine amine necessary to react with the aldehyde.

  • One-Pot Procedure: This protocol highlights the efficiency of modern synthetic methods, where imine/iminium formation and subsequent reduction occur in the same reaction vessel, saving time and maximizing yield.

Conclusion and Future Perspectives

This compound is a potent and versatile building block for the synthesis of novel CNS agents. The protocols detailed herein provide robust and reproducible methods for its functionalization via N-alkylation and reductive amination, two of the most fundamental reactions in drug discovery. By leveraging this scaffold, researchers can rapidly generate libraries of diverse compounds for screening against key neurological targets like dopamine and sigma receptors, accelerating the discovery of next-generation therapeutics for complex CNS disorders.

References

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  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. PubMed Central. [Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]

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Application Notes and Protocols for the Amidation of N-Ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Ethylpiperidine-4-carboxamides

The N-ethylpiperidine-4-carboxamide moiety is a significant structural motif in medicinal chemistry and drug discovery. Piperidine derivatives are prevalent in numerous pharmaceuticals due to their favorable physicochemical properties, which can enhance bioavailability and metabolic stability.[1] The amide linkage provides a robust connection point for various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug candidates.[2][3] Compounds incorporating this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of MALT1 protease for autoimmune diseases and B-cell lymphomas, and as potential proteasome inhibitors for treating malaria.[2][3]

The synthesis of these carboxamides is a critical step in the development of new chemical entities. The formation of the amide bond from N-ethylpiperidine-4-carboxylic acid and a desired amine nucleophile requires the activation of the carboxylic acid, a process that can be achieved through various coupling reagents.[4] The choice of coupling agent and reaction conditions is paramount to ensure high yield, minimize side reactions, and preserve the integrity of often complex molecular structures.[5]

This guide provides two detailed, field-proven protocols for the amidation of N-ethylpiperidine-4-carboxylic acid, leveraging two distinct and widely used classes of coupling reagents: a carbodiimide-based method and a uronium salt-based method. The causality behind experimental choices, self-validating system design, and comprehensive referencing are central to these protocols, ensuring scientific integrity and reproducibility.

General Experimental Workflow

The overall process for the synthesis and purification of N-ethylpiperidine-4-carboxamides follows a logical sequence of steps designed to ensure reaction completion and high purity of the final product.

Caption: General workflow for amidation of N-ethylpiperidine-4-carboxylic acid.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid.[4] The addition of HOBt is crucial as it forms an active ester intermediate, which is less prone to racemization and side reactions, such as the formation of a stable N-acylurea, compared to the O-acylisourea intermediate formed with EDC alone.[6] This method is widely applicable and known for its mild reaction conditions and the convenient removal of byproducts through aqueous workup.[7]

Mechanistic Rationale

The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. HOBt intercepts this intermediate to form an HOBt-ester. This new active ester is more stable than the O-acylisourea and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.[6] The use of a mild base like Diisopropylethylamine (DIPEA) is often included to neutralize any hydrochloride salts present (e.g., if EDC hydrochloride is used or if the amine is a salt) and to facilitate the reaction.

Detailed Step-by-Step Methodology
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-ethylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Addition of HOBt and Amine: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon addition of the coupling agent and to minimize potential side reactions.[7]

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted HOBt and the carboxylic acid, while the water and brine washes remove water-soluble byproducts like the EDC-urea.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted N-ethylpiperidine-4-carboxamide.

Protocol 2: HATU Mediated Amidation

For more challenging couplings, particularly with sterically hindered amines or acids, a more potent coupling agent is often required.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based reagent that is highly efficient and known for fast reaction times and low rates of epimerization.[8]

Mechanistic Rationale

HATU's effectiveness stems from the HOAt (1-hydroxy-7-azabenzotriazole) moiety. In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU. This leads to the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance during the subsequent nucleophilic attack by the amine, accelerating the rate of amide bond formation.[8]

G cluster_mechanism HATU Amidation Mechanism RCOOH R-COOH (N-Ethylpiperidine- 4-carboxylic acid) OAt_Ester OAt-Active Ester RCOOH->OAt_Ester + HATU, Base Base Base (DIPEA) HATU HATU Amine R'-NH2 Amide R-CO-NHR' (Product) Amine->Amide attacks OAt-Ester OAt_Ester->Amide

Caption: Simplified mechanism of HATU-mediated amidation.

Detailed Step-by-Step Methodology
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-ethylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq) followed by HATU (1.2 eq) to the solution.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred mixture at room temperature.[7]

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous Lithium Chloride (LiCl) solution (3x) to remove DMF, saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Comparative Summary of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC hydrochlorideHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEADIPEA
Stoichiometry (Acid:Amine:Reagent) 1.0 : 1.1 : 1.21.0 : 1.1 : 1.2
Solvent DCM or DMFDMF
Temperature 0 °C to Room TempRoom Temp
Typical Reaction Time 12-24 hours2-6 hours
Key Advantages Cost-effective; water-soluble byproducts.High efficiency; fast reaction times; good for hindered substrates.
Workup Considerations Aqueous washes effectively remove byproducts.DMF removal often requires LiCl washes.

Conclusion

The successful synthesis of N-ethylpiperidine-4-carboxamides relies on the appropriate selection of coupling reagents and optimized reaction conditions. The EDC/HOBt protocol offers a reliable and cost-effective method for a wide range of amines, with a straightforward workup procedure. For more challenging substrates where steric hindrance may impede the reaction, the HATU protocol provides a more potent alternative, leading to higher yields and significantly shorter reaction times. Both protocols, when executed with care regarding anhydrous conditions and proper purification, will reliably yield the desired amide products for further investigation in drug discovery and development programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PubMed. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Google Patents. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • PubMed. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]

  • Scirp.org. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (1986). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • PubMed Central. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

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Application Notes & Protocols: Characterizing N-ethylpiperidine-4-carboxamide hydrochloride as a Novel Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-4-Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with a multitude of biological targets.[1] When functionalized, as in the case of piperidine-4-carboxamide derivatives, this core structure has given rise to potent and selective ligands for a range of receptors crucial in neuroscience, immunology, and oncology. Research has demonstrated that derivatives of piperidine-4-carboxamide can act as high-affinity ligands for targets such as sigma receptors (σ1 and σ2)[2][3][4][5][6], C-C chemokine receptor type 5 (CCR5)[7], and dopamine receptors.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-ethylpiperidine-4-carboxamide hydrochloride, a novel uncharacterized compound, as a potential ligand in receptor binding assays. Given the novelty of this specific molecule, this guide will provide the foundational principles, detailed protocols, and data analysis frameworks necessary to determine its binding affinity and selectivity for various receptor targets. The methodologies described herein are designed to be adaptable and provide a robust starting point for characterization.

Principle of Competitive Radioligand Binding Assays

To determine the binding affinity of an unlabeled compound, such as this compound (referred to as the "test compound"), a competitive radioligand binding assay is the method of choice.[10][11] This assay measures the ability of the test compound to compete with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity for the target receptor) for binding to that receptor.

The fundamental principle is that as the concentration of the unlabeled test compound increases, it will displace the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity.[11] The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[11] This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

Competitive_Binding_Principle cluster_0 Low Concentration of Test Compound cluster_1 High Concentration of Test Compound Receptor Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Binds Radioligand Radiolabeled Ligand (Hot) Radioligand->BoundComplex TestCompound Test Compound (Cold) Displaced No Signal Receptor2 Receptor BoundComplex2 Receptor-Test Compound Complex Receptor2->BoundComplex2 Binds TestCompound2 Test Compound (Cold) TestCompound2->BoundComplex2 Radioligand2 Radiolabeled Ligand (Hot) Displaced2 Displaced (No Signal) Radioligand2->Displaced2

Figure 1: Principle of Competitive Ligand Binding.

Experimental Workflow: A Step-by-Step Overview

The successful execution of a competitive binding assay requires careful planning and execution. The general workflow involves preparing the necessary reagents, performing the binding reaction, separating the bound from free radioligand, and quantifying the bound radioactivity.

Experimental_Workflow A Reagent Preparation (Membranes, Buffers, Ligands) B Assay Plate Setup (Total, Non-Specific, Test Compound) A->B Step 1 C Incubation (Receptor + Radioligand ± Test Compound) B->C Step 2 D Separation (Rapid Filtration) C->D Step 3 E Quantification (Scintillation Counting) D->E Step 4 F Data Analysis (IC50 and Ki Calculation) E->F Step 5

Figure 2: General Experimental Workflow for a Receptor Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework that should be optimized for the specific receptor target being investigated.

Part 1: Materials and Reagents
Reagent/MaterialSupplier & Catalog No.StoragePurpose
N-ethylpiperidine-4-carboxamide HClVariesRoom TempTest Compound
Receptor Membranes (e.g., CHO-hD2)PerkinElmer, MilliporeSigma-80°CSource of target receptor
Radioligand (e.g., [3H]-Spiperone)PerkinElmer-20°CLabeled ligand for the target
Unlabeled Competitor (e.g., Haloperidol)Sigma-AldrichRoom TempFor determining non-specific binding
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)In-house preparation4°CMaintain pH and ionic strength
Wash Buffer (e.g., ice-cold Assay Buffer)In-house preparation4°CRemove unbound radioligand
96-well Filter Plates (e.g., GF/C)Millipore, PerkinElmerRoom TempFor separating bound from free ligand
Scintillation CocktailPerkinElmerRoom TempFor detecting radioactivity
Part 2: Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4. The exact composition may vary depending on the receptor; some may require divalent cations like MgCl2.[12]

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for the assay.

  • Radioligand Working Solution: Dilute the radioligand stock in assay buffer to a final concentration that is at or below its Kd value for the target receptor. This ensures that the assay is sensitive to competition.[13]

  • Receptor Membranes: On the day of the assay, thaw the frozen membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension. The optimal protein concentration needs to be determined empirically but typically ranges from 3-120 µg per well.[12]

Part 3: Assay Procedure

The assay should be performed in a 96-well plate format in triplicate.

  • Plate Setup:

    • Total Binding (TB): Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol for the D2 receptor) to saturate the receptors.[13] This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound: Add 50 µL of each dilution of this compound.

  • Add Radioligand: To all wells, add 50 µL of the radioligand working solution.

  • Initiate Reaction: Add 150 µL of the prepared receptor membrane suspension to all wells to start the binding reaction. The final assay volume is typically 250 µL.[12]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12] Gentle agitation is recommended.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a 96-well filter plate.[12] This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to minimize non-specific binding to the filter itself.[12]

  • Quantification:

    • Dry the filter plate (e.g., 30 minutes at 50°C).[12]

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[12][14]

Part 4: Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the test compound wells.

    • Specific Binding = Total Binding - Non-Specific Binding

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[10]

  • Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:[13]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data PointLog [Test Compound] (M)CPM (Replicate 1)CPM (Replicate 2)CPM (Replicate 3)Average CPM% Specific Binding
Total BindingN/A15000152001480015000100%
NSBN/A5005504505000%
-10-101495015100147501493399.5%
-9-91350013600134001350089.7%
-8-8750076007400750048.3%
-7-715001600140015006.9%
-6-66006505506000.7%
-5-55205604805200.1%

Troubleshooting and Scientific Integrity

A self-validating protocol is essential for trustworthy results. Here are key considerations:

  • High Non-Specific Binding: If NSB is greater than 30% of total binding, the assay window is too small for reliable results.[13] To mitigate this, one can try reducing the radioligand concentration, decreasing the amount of membrane protein, or adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.[15][16] It is crucial to understand that NSB refers to the binding of a ligand to unintended targets or surfaces.[15][17]

  • Assay Equilibrium: Ensure the incubation time is sufficient for the binding to reach equilibrium. This can be tested in preliminary experiments by measuring binding at various time points.[18]

  • Ligand Depletion: If a significant fraction (>10%) of the radioligand binds to the receptors, the free concentration will be lower than the added concentration, which can affect the accuracy of the calculated constants.[10][13] If this occurs, reducing the receptor concentration is necessary.

Data Interpretation and Future Directions

The calculated Ki value for this compound provides a quantitative measure of its affinity for the tested receptor. A lower Ki value indicates a higher binding affinity.

  • Selectivity Profiling: To understand the selectivity of the compound, it is essential to perform similar binding assays against a panel of related and unrelated receptors.

  • Functional Assays: A high binding affinity does not necessarily translate to functional activity. Subsequent experiments, such as cAMP accumulation assays or calcium mobilization assays, are required to determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[7]

By following these detailed application notes and protocols, researchers can robustly characterize the receptor binding profile of novel compounds like this compound, paving the way for further investigation in drug development programs.

References

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  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 38(16), 3045-3051. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

  • Stark, H., Satała, G., Leśniak, A., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(22), 5483. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Tang, L., Wang, Z., Xie, X., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 262-269. [Link]

  • University of Wisconsin-Madison. (2001). Chem 728 Lec Notes – Part 4 – Ligand Binding & Kinetics. Retrieved from [Link]

  • Satała, G., Partyka, A., Glennon, R. A., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 23(11), 6069. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737-1739. [Link]

  • Latacz, G., Hogendorf, A. S., Hogendorf, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry, 65(20), 13866-13883. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Scatchard plot from SD model indicates − 1/K D , which identifies the half-maximal binding concentration. Retrieved from [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Competitive binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Balsevich, J., Dyniewicz, J., Drzazga, Z., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Manivannan, V., & Chaturvedi, S. C. (2002). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Archives of Pharmacal Research, 25(3), 267-271. [Link]

  • Hashimoto, K., Ogawa, S., Iyo, M., et al. (2012). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. Nuclear Medicine and Biology, 39(8), 1181-1189. [Link]

  • Vörös, J., & Nakatsuka, N. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 8096-8142. [Link]

  • GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]

  • D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7234. [Link]

  • Roth, B. L., & Glennon, R. A. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

  • Science.gov. (n.d.). binding scatchard analysis: Topics by Science.gov. Retrieved from [Link]

  • Okuyama, S., Nakazato, A., & Chaki, S. (1995). NE-100, a Novel Sigma Receptor Ligand: In Vivo Tests. The Journal of Pharmacology and Experimental Therapeutics, 274(2), 769-776. [Link]

  • Berardi, F., & Perrone, R. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-216. [Link]

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Application Notes & Protocols: Characterizing N-ethylpiperidine-4-carboxamide hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating N-ethylpiperidine-4-carboxamide hydrochloride in CNS Drug Discovery

This compound (CAS No. 1903-65-7) is a heterocyclic organic compound classified as a research chemical and building block.[1][2] While specific neuropharmacological activity for this exact molecule is not extensively documented in peer-reviewed literature, its core structure, the piperidine-4-carboxamide scaffold , is of profound importance in medicinal chemistry and neuropharmacology.

The piperidine ring is a "privileged scaffold," a structural motif frequently found in clinically successful drugs, particularly those targeting the central nervous system (CNS).[3] Its derivatives have been developed for a vast range of therapeutic areas, including analgesia, psychosis, and neurodegenerative diseases.[4][5] Researchers have successfully utilized the piperidine-4-carboxamide framework to design molecules with specific activities, such as:

  • Inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[6]

  • Positive allosteric modulators of the serotonin 5-HT2C receptor.[7]

  • Potential dopamine reuptake inhibitors and analgesics.[8][9]

This document, therefore, serves as a guide for a researcher tasked with elucidating the neuropharmacological profile of a novel compound like this compound. We will proceed by establishing a scientifically plausible hypothesis for its mechanism of action and provide detailed protocols for its investigation, from initial in vitro screening to subsequent in vivo validation.

Hypothetical Target: The Dopamine Transporter (DAT)

Given the structural similarities of piperidine derivatives to known dopamine reuptake inhibitors, a primary hypothesis is that this compound may act as a ligand for monoamine transporters, with potential selectivity for the dopamine transporter (DAT). This guide will proceed under this working hypothesis.

Section 1: Postulated Mechanism of Action & Signaling

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is critical for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Inhibition of DAT leads to increased concentrations and prolonged residence time of dopamine in the synapse, enhancing dopaminergic signaling.

An inhibitor like this compound would be hypothesized to bind to the DAT, blocking the reuptake channel. This leads to an accumulation of synaptic dopamine, which can then act on postsynaptic D1- and D2-family receptors to elicit downstream cellular and behavioral effects.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles Synaptic_DA ↑ Dopamine (DA) DA_vesicle->Synaptic_DA Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle Packaging DAT Dopamine Transporter (DAT) Compound N-ethylpiperidine- 4-carboxamide HCl (Hypothetical Inhibitor) Compound->DAT Blockade Synaptic_DA->DAT Reuptake D1R D1 Receptor Synaptic_DA->D1R Binding D2R D2 Receptor Synaptic_DA->D2R Binding Effect Downstream Signaling (e.g., cAMP ↑, Ca²+ flux) & Behavioral Effects D1R->Effect D2R->Effect

Figure 1. Hypothetical mechanism of DAT inhibition.

Section 2: Experimental Workflows & Application Notes

The primary goal is to determine if this compound binds to monoamine transporters and functionally inhibits their activity. A standard screening cascade would be employed.

In Vitro Characterization: Binding Affinity and Functional Potency

Objective: To quantify the compound's affinity (Ki) for human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and to measure its functional potency (IC50) for inhibiting dopamine uptake.

Rationale: This initial step is crucial for establishing whether the compound interacts with the hypothesized targets. Comparing affinities for DAT, SERT, and NET provides a selectivity profile, which is a critical determinant of the potential therapeutic and side-effect profile of a CNS-active compound. A high affinity (low Ki value) must be paired with functional activity (a low IC50 value for uptake inhibition) to be considered a hit.

In_Vitro_Workflow start N-ethylpiperidine- 4-carboxamide HCl Stock binding_assay Radioligand Binding Assay (hDAT, hSERT, hNET) start->binding_assay uptake_assay Functional Uptake Assay ([³H]Dopamine) start->uptake_assay data_analysis Data Analysis (Calculate Ki and IC₅₀) binding_assay->data_analysis uptake_assay->data_analysis results Affinity & Potency Profile data_analysis->results

Figure 2. Workflow for in vitro characterization.

In Vivo Validation: Behavioral Pharmacology

Objective: To assess whether the compound elicits behavioral responses consistent with DAT inhibition in a rodent model.

Rationale: A compound that inhibits dopamine reuptake in vitro is expected to increase locomotor activity in vivo. This is because elevated dopamine levels in brain regions like the nucleus accumbens and striatum promote motor activity. This experiment provides the first indication of CNS penetration and target engagement in a living system.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Radioligand Binding for DAT Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cell membranes expressing recombinant hDAT.

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Non-specific control: GBR 12909 (10 µM).

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well microplates, glass fiber filter mats, scintillation fluid, microplate scintillation counter.

Methodology:

  • Plate Preparation: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Compound Addition: Add 50 µL of serially diluted test compound to appropriate wells. For total binding wells, add 50 µL of vehicle (DMSO diluted in buffer). For non-specific binding wells, add 50 µL of GBR 12909.

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (at a final concentration equal to its Kd, e.g., 2.5 nM).

  • Membrane Addition: Add 50 µL of hDAT-expressing cell membranes (e.g., 10-20 µg protein/well). The total reaction volume is 200 µL.

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and seal. Count the radioactivity (in counts per minute, CPM) for each filter spot using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: this compound dissolved in saline (0.9% NaCl).

  • Vehicle: Saline (0.9% NaCl).

  • Positive Control: Cocaine (10 mg/kg).

  • Open-field activity chambers equipped with infrared beams to track movement.

Methodology:

  • Acclimation: Acclimate mice to the vivarium for at least one week. Handle mice daily for 3 days prior to the experiment.

  • Habituation: On the test day, place each mouse into an individual open-field chamber and allow it to habituate for 30 minutes. This minimizes novelty-induced hyperactivity.

  • Dosing: After habituation, remove the mice, administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection (e.g., at doses of 1, 3, 10, and 30 mg/kg). The injection volume should be 10 mL/kg.

  • Data Collection: Immediately return the mice to their respective chambers. Record locomotor activity (total distance traveled, horizontal beam breaks) continuously for 90 minutes in 5-minute bins.

  • Data Analysis:

    • Group the data by treatment.

    • Calculate the total distance traveled for the entire 90-minute session for each animal.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control group.

    • Plot the time course data (distance traveled vs. time) to visualize the onset and duration of the effect.

Section 4: Representative Data & Interpretation

The following tables present hypothetical, yet plausible, data that could be generated from the protocols described above.

Table 1: Hypothetical Monoamine Transporter Binding Affinities

Compound hDAT Ki (nM) hSERT Ki (nM) hNET Ki (nM) SERT/DAT Selectivity NET/DAT Selectivity
N-ethylpiperidine-4-carboxamide HCl 75 1500 850 20x 11.3x

| Cocaine (Reference) | 250 | 310 | 450 | 1.2x | 1.8x |

  • Interpretation: In this hypothetical result, the compound shows a 20-fold selectivity for the dopamine transporter over the serotonin transporter, suggesting it is a relatively selective DAT inhibitor. Its affinity is higher than that of cocaine.

Table 2: Hypothetical Locomotor Activity in Mice

Treatment Group (i.p.) Dose (mg/kg) Total Distance Traveled (meters, mean ± SEM) p-value vs. Vehicle
Vehicle (Saline) - 450 ± 55 -
Compound 1 510 ± 62 > 0.05
Compound 3 980 ± 110 < 0.05
Compound 10 2150 ± 230 < 0.001
Compound 30 1850 ± 205 < 0.01

| Cocaine | 10 | 1990 ± 215 | < 0.001 |

  • Interpretation: The compound produces a dose-dependent increase in locomotor activity, a classic behavioral signature of a DAT inhibitor. The effect is significant at 3 and 10 mg/kg. The slight decrease at 30 mg/kg could suggest the onset of competing behaviors like stereotypy at high doses.

References

  • CP Lab Safety. N-Ethylpiperidine-4-carboxamide, min 97%, 1 gram. Available from: [Link]

  • Kakkar, D., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available from: [Link]

  • Baig, S.Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. Available from: [Link]

  • Wold, E.A., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available from: [Link]

  • ChemUniverse. N-Ethylpiperidine-4-carboxamide [P15971]. Available from: [Link]

  • PubChem. N,N-dimethylpiperidine-4-carboxamide hydrochloride. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Meena, S., et al. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Albuquerque, E.X., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available from: [Link]

  • Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Baig, S.Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link]

  • Singh, K., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. Available from: [Link]

  • Gorska-Ponikowska, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available from: [Link]

Sources

Development of Antimicrobial Agents Using N-ethylpiperidine-4-carboxamide hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-ethylpiperidine-4-carboxamide hydrochloride as a scaffold for the development of novel antimicrobial agents. The piperidine moiety is a prevalent feature in many pharmaceuticals, and its derivatives have shown promise in exhibiting a range of biological activities, including antimicrobial effects.[1][2] This guide offers a detailed exploration of the synthesis, characterization, and antimicrobial evaluation of this compound and its potential derivatives. It includes step-by-step protocols for in vitro and in vivo efficacy testing, cytotoxicity assessment, and elucidation of the potential mechanism of action. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Promise of Piperidine Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The piperidine ring is a key structural motif in a multitude of approved drugs and natural products, valued for its favorable pharmacokinetic properties.[1][2] Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4] this compound, a cationic molecule, presents an intriguing starting point for antimicrobial agent development. Its structure suggests the potential for interaction with negatively charged bacterial cell membranes, a common mechanism of antimicrobial action for cationic amphiphiles.[5][6][7] Furthermore, piperidine-4-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase, a validated and essential bacterial target.[8][9]

This guide provides the foundational knowledge and detailed protocols to empower researchers to explore the antimicrobial potential of this compound and its analogues.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

Synthesis_Pathway Isonipecotic_Acid Isonipecotic Acid Ethyl_Piperidinecarboxylate Ethyl 4-piperidinecarboxylate Isonipecotic_Acid->Ethyl_Piperidinecarboxylate  Ethanol, Thionyl Chloride (cat.) Reflux   Target_Compound_base N-ethylpiperidine-4-carboxamide Ethyl_Piperidinecarboxylate->Target_Compound_base  Ethylamine, Amide Coupling Reagent (e.g., EDC, HOBt) Inert Solvent (e.g., DMF)   Target_Compound_HCl N-ethylpiperidine-4-carboxamide HCl Target_Compound_base->Target_Compound_HCl  HCl in Ether or Isopropanol  

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Part A: Synthesis of Ethyl 4-piperidinecarboxylate [4]

  • To a solution of isonipecotic acid (1 equivalent) in absolute ethanol (10-20 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-piperidinecarboxylate as an oil.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Synthesis of N-ethylpiperidine-4-carboxamide [11]

  • Dissolve ethyl 4-piperidinecarboxylate (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add an amide coupling reagent system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (catalytic amount).

  • Add ethylamine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-ethylpiperidine-4-carboxamide.

Part C: Formation of the Hydrochloride Salt

  • Dissolve the purified N-ethylpiperidine-4-carboxamide in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Antimicrobial Activity Assessment

A tiered approach to in vitro testing is recommended to efficiently characterize the antimicrobial profile of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and quantitative technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in sterile deionized water or a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Parameter Recommendation Reference
Method Broth Microdilution[12]
Medium Mueller-Hinton Broth (or as appropriate for the organism)[12]
Inoculum Size ~5 x 10⁵ CFU/mL[12]
Incubation 37°C for 18-24 hours[12]
Endpoint Lowest concentration with no visible growth[12]
Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of the antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[13][14] Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[14]

Protocol: Time-Kill Kinetic Assay [13]

  • Prepare tubes with broth containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculate each tube with the test organism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time for each concentration to visualize the killing kinetics.

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Tubes Prep_Inoculum->Inoculate Prep_Compound Prepare Compound Concentrations (0.5x, 1x, 2x, 4x MIC) Prep_Compound->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute_Plate Serial Dilute and Plate Sample->Dilute_Plate Incubate_Plates Incubate Plates Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data MoA_Hypotheses cluster_membrane Hypothesis 1: Membrane Disruption cluster_gyrase Hypothesis 2: DNA Gyrase Inhibition Compound N-ethylpiperidine-4-carboxamide HCl (Cationic Amphiphile) Membrane_Interaction Electrostatic interaction with negatively charged bacterial membrane Compound->Membrane_Interaction Gyrase_Binding Binding to DNA gyrase Compound->Gyrase_Binding Membrane_Disruption Membrane permeabilization and disruption Membrane_Interaction->Membrane_Disruption Cell_Lysis Leakage of cellular contents and cell death Membrane_Disruption->Cell_Lysis Gyrase_Inhibition Inhibition of DNA supercoiling Gyrase_Binding->Gyrase_Inhibition DNA_Damage DNA damage and replication block Gyrase_Inhibition->DNA_Damage SOS_Response Induction of SOS response DNA_Damage->SOS_Response

Caption: Plausible mechanisms of antimicrobial action for this compound.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy. The choice of model depends on the target pathogen and the type of infection.

Common In Vivo Models:

  • Murine Thigh Infection Model: Useful for assessing the efficacy of compounds against localized bacterial infections.

  • Murine Peritonitis/Sepsis Model: Evaluates the ability of a compound to treat systemic infections.

  • Alternative Models (Galleria mellonella, Caenorhabditis elegans): Can be used for initial, higher-throughput in vivo screening before moving to mammalian models.

Key Parameters to Evaluate:

  • Reduction in bacterial burden in target organs (e.g., spleen, liver, thigh muscle).

  • Increase in survival rate of infected animals.

  • Determination of the effective dose (ED₅₀).

Conclusion

This compound represents a promising and synthetically accessible scaffold for the development of novel antimicrobial agents. By following the detailed protocols and applying the scientific principles outlined in this guide, researchers can systematically evaluate its antimicrobial potential, elucidate its mechanism of action, and advance promising derivatives through the drug discovery pipeline. The combination of its cationic nature and the established activity of related piperidine-4-carboxamides against key bacterial targets like DNA gyrase provides a strong rationale for its investigation.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 57-69.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Findlay, J. A., & Epand, R. M. (2017). Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold. Frontiers in Chemistry, 5, 23.
  • Melo, M. N., Ferre, R., & Castanho, M. A. R. B. (2018). Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity. ACS Omega, 3(5), 5567–5573.
  • Pérez-Peinado, C., et al. (2023). The Mechanism of Antimicrobial Small-Cationic Peptides from Coarse-Grained Simulations.
  • G. Gaman, et al. (2001). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 44(14), 2345-2353.
  • Poce, G., et al. (2020). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 64(12), e01535-20.
  • Mondal, J., et al. (2018). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Langmuir, 34(4), 1617–1627.
  • ACS Publications. (n.d.). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Anderluh, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(6), 4851–4868.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Cardiff University. (n.d.). Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. [Link]

  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • ResearchGate. (2025). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. [Link]

  • Google Patents. (n.d.).
  • Iaroshenko, V. O., et al. (2021).
  • Reddy, T. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5679-5682.

Sources

Application Notes and Protocols for Evaluating the Antiviral Activity of N-ethylpiperidine-4-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its versatile and favorable pharmacological properties.[1] Within this broad class, derivatives of N-substituted piperidine-4-carboxamide have emerged as a particularly promising source of novel antiviral agents. Recent studies have demonstrated that compounds sharing this core structure exhibit potent, broad-spectrum activity against a diverse range of viruses, including human coronaviruses (HCoV-NL63, HCoV-OC43, SARS-CoV-2), human cytomegalovirus (HCMV), and influenza viruses.[2][3][4][5]

The N-ethylpiperidine-4-carboxamide hydrochloride scaffold represents a focused area for the development of new antiviral therapeutics. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive set of standardized protocols to systematically evaluate the antiviral potential, cytotoxicity, and preliminary mechanism of action of novel derivatives within this chemical class. By adhering to these robust, self-validating methodologies, researchers can generate reproducible and comparable data, accelerating the journey from hit identification to lead optimization.

Core Concepts in Antiviral Evaluation

The successful identification of a viable antiviral drug candidate hinges on its ability to inhibit viral replication at concentrations that are non-toxic to the host organism. This therapeutic window is quantified by three critical parameters:

  • 50% Cytotoxic Concentration (CC₅₀): This value represents the concentration of a compound that results in a 50% reduction in the viability of uninfected host cells. A higher CC₅₀ value is desirable, indicating lower cellular toxicity.[6]

  • 50% Effective Concentration (EC₅₀): This is the concentration of a compound required to inhibit a viral process—such as replication or cytopathic effect—by 50% in infected cell cultures. A lower EC₅₀ value signifies greater antiviral potency.[2]

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀, the SI is the most critical measure of a compound's therapeutic potential. A higher SI value indicates a wider margin between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to host cells, suggesting a more favorable safety profile.[6][7]

G cluster_0 Core Parameters CC50 CC₅₀ (Cytotoxicity) SI Selectivity Index (SI) (Therapeutic Window) CC50->SI SI = CC₅₀ / EC₅₀ CC50_desc High value desired (Low Toxicity) CC50->CC50_desc EC50 EC₅₀ (Efficacy) EC50->SI EC50_desc Low value desired (High Potency) EC50->EC50_desc SI_desc High value desired (Wide Safety Margin) SI->SI_desc

Caption: Relationship between cytotoxicity (CC₅₀), efficacy (EC₅₀), and the Selectivity Index (SI).

Part 1: Preliminary Screening Workflow

A systematic approach is essential for the initial evaluation of novel compounds. The workflow begins with assessing the compound's inherent toxicity to the host cells, followed by a determination of its antiviral efficacy against the target virus.

G start Start: Novel N-ethylpiperidine- 4-carboxamide Derivative cell_culture Protocol 1.1: Culture Host Cells (e.g., Vero E6, MDCK) start->cell_culture cytotoxicity Protocol 1.2: Determine CC₅₀ (MTT Assay) cell_culture->cytotoxicity antiviral Protocol 2.x: Determine EC₅₀ (e.g., CPE, Plaque Assay) cell_culture->antiviral calculate_si Calculate Selectivity Index SI = CC₅₀ / EC₅₀ cytotoxicity->calculate_si antiviral->calculate_si decision SI > 10? calculate_si->decision proceed Proceed to MOA Studies (Part 4) decision->proceed Yes stop Stop or Redesign (Low Therapeutic Window) decision->stop No G cluster_0 Viral Lifecycle cluster_1 Time of Compound Addition cluster_2 Potential Outcome A Entry (Attachment, Fusion) B Replication (Genome Synthesis, Protein Translation) A->B C Egress (Assembly, Release) B->C T1 Pre-infection (-2 to 0 h) O1 Inhibits Entry T1->O1 Active only when added pre-infection T2 During Infection (0 to 8 h) O2 Inhibits Replication T2->O2 Active when added during infection T3 Post-infection (8 to 24 h) O3 Inhibits Egress T3->O3 Active only when added post-infection

Caption: Logic of a time-of-addition experiment to determine the stage of viral inhibition.

Procedure:

  • Cell Seeding: Prepare confluent monolayers of cells in a multi-well plate.

  • Synchronized Infection: Pre-chill the plates and inoculum at 4°C. Adsorb a high MOI of the virus (e.g., MOI=1) to the cells for 1 hour at 4°C. This allows attachment but prevents entry. Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer to 37°C to synchronously initiate infection (this is time zero).

  • Staggered Compound Addition: Add the test compound (at a concentration of 5-10x its EC₅₀) at various time points relative to time zero. For example:

    • Entry: -2h to 0h (compound present before and during adsorption).

    • Replication: 0h, 2h, 4h, 6h, 8h post-infection.

    • Egress: 10h, 12h, 14h post-infection.

  • Harvest: Collect the supernatant or cell lysate at a late time point (e.g., 24 hours post-infection) from all wells.

  • Quantification: Measure the viral yield using a suitable method, such as a plaque assay (to measure infectious particles) or qRT-PCR (to measure viral RNA).

  • Analysis: Plot the viral yield as a percentage of the no-compound control against the time of compound addition. A sharp drop in viral yield will occur after the point in the lifecycle that the compound inhibits. If the compound only works when added before time zero, it likely targets viral entry. If it works when added several hours post-infection, it targets replication or egress.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel antiviral agents. The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of new derivatives. By systematically assessing cytotoxicity, determining antiviral potency across multiple assay platforms, and performing preliminary mechanistic studies, researchers can efficiently identify and advance promising candidates. This structured approach ensures data integrity and facilitates the crucial structure-activity relationship studies needed to optimize this chemical class into potent, broad-spectrum antiviral drugs for future clinical development. [8]

References

  • Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., Peterson, F., Meyers, D. J., & Arav-Boger, R. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases: Diagnosis & Treatment, 6(199). Retrieved from [Link]

  • Arav-Boger, R., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. Retrieved from [Link]

  • Smee, D. F., et al. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogs of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-beta-D-ribofuranosyl-1,2,4-triazole-3-thiocarboxamide. Journal of Medicinal Chemistry.
  • van der Schaar, H. M., et al. (2012). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Cytotoxicity assay of new synthetic compounds, oseltamivir, and zanamivir in MDCK cells. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Institutes of Health. Retrieved from [Link]

  • Kumar, M., et al. (2018). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. Journal of Virology. Retrieved from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. Retrieved from [Link]

  • Jia, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design. Retrieved from [Link]

  • Ozerov, A. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Institutes of Health. Retrieved from [Link]

  • Ozerov, A. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. Retrieved from [Link]

  • Arav-Boger, R., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. PubMed. Retrieved from [Link]

  • Ortega-Alarcon, D., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Retrieved from [Link]

  • Jia, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. Retrieved from [Link]

  • Al-Salahat, S., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
  • Smee, D. F., et al. (1992). Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. DTIC.
  • Shinde, S., & Kate, P. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

  • Gribble, G. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

Sources

High-throughput screening assays involving N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to developing high-throughput screening assays for novel chemical entities, using N-ethylpiperidine-4-carboxamide hydrochloride as a representative molecule from the pharmacologically significant piperidine-4-carboxamide class.

Introduction: The Challenge of Characterizing Novel Piperidine-4-Carboxamide Analogs

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability allow for the precise spatial orientation of functional groups, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] this compound is a representative member of this class, a novel chemical entity (NCE) whose biological targets and therapeutic potential are yet to be fully elucidated.

The primary challenge in early-stage drug discovery is to efficiently and accurately identify the biological targets of such NCEs and quantify their activity. High-Throughput Screening (HTS) provides the technological framework to address this challenge, enabling the rapid evaluation of thousands of compounds against specific biological assays.[3][4]

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide for researchers on how to approach, develop, and execute robust HTS campaigns for characterizing compounds like this compound. We will move beyond simple procedural lists to explain the scientific rationale behind assay selection and protocol design. Two powerful, non-radioactive, and homogeneous assay platforms will be detailed: Fluorescence Polarization (FP) for competitive binding assays and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for sensitive proximity-based assays.

Section 1: Strategic Assay Development and Target Class Selection

Before initiating an HTS campaign, a foundational strategy is required. Since the specific target of this compound is unknown, a logical starting point is to screen it against target classes for which the broader piperidine-4-carboxamide scaffold has shown activity. Literature and database searches reveal that this scaffold is a key component in molecules targeting G-Protein Coupled Receptors (GPCRs) and various enzymes.[5][6][7]

GPCRs represent one of the largest and most successfully drugged target families, making them a high-priority starting point for screening campaigns.[5] Therefore, the protocols detailed below are optimized for a GPCR target but can be readily adapted for other protein classes.

The selection of an HTS technology is governed by several factors:

  • Robustness & Reproducibility: The assay must yield consistent results with a low rate of false positives/negatives. The Z'-factor is a key metric for this, with a value >0.5 considered excellent for HTS.[8]

  • Homogeneous Format: "No-wash" assays are preferred as they simplify automation and reduce variability.[9]

  • Miniaturization: Assays must be adaptable to 384- or 1536-well plate formats to conserve reagents and compound.[10]

  • Detection Method: The chosen method (e.g., fluorescence, luminescence) should minimize interference from library compounds.

Based on these criteria, Fluorescence Polarization and AlphaLISA® are exemplary choices.

Section 2: Protocol 1 - GPCR Binding Assessment via Fluorescence Polarization (FP)

FP is a powerful technique for monitoring molecular binding events in a homogeneous format.[11] It relies on the principle that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light when excited with polarized light. When this tracer binds to a larger protein (e.g., a GPCR), its tumbling is significantly slowed, and the emitted light remains highly polarized.[12] A test compound that competes with the tracer for the same binding site will displace it, causing a decrease in polarization.

Causality Behind Experimental Choices:
  • Why FP? It is a direct binding assay, providing unambiguous information about the physical interaction between the compound and the target. It is non-radioactive and its homogeneous format is ideal for automation.[5]

  • Tracer Selection: The tracer must be a known ligand for the target GPCR, labeled with a suitable fluorophore (e.g., BODIPY™ TMR) that has high quantum yield and is spectrally distinct from potential autofluorescent compounds in the screening library.[13]

  • Receptor Preparation: Purified receptor embedded in stabilized membranes or nanodiscs provides a consistent and biologically relevant system for a cell-free assay.[14]

HTS Workflow for a Competitive FP Binding Assay

HTS_FP_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_readout Data Acquisition & Analysis dispense_cmpd 1. Dispense 50 nL of N-ethylpiperidine-4-carboxamide HCl (or library compounds) in DMSO dispense_tracer 2. Add 10 µL of Fluorescent Tracer in Assay Buffer dispense_cmpd->dispense_tracer add_receptor 3. Add 10 µL of GPCR Membrane Preparation in Assay Buffer dispense_tracer->add_receptor incubate 4. Incubate at Room Temp (e.g., 60-120 min) in the dark add_receptor->incubate read_plate 5. Read Fluorescence Polarization (mP) on HTS Plate Reader incubate->read_plate analyze 6. Calculate Z', % Inhibition, and Identify Hits read_plate->analyze

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Detailed Step-by-Step Protocol:

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. Degas before use.

    • Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM final) is used.

    • Fluorescent Tracer Working Solution: Dilute the tracer stock in Assay Buffer to a 2X final concentration (e.g., 2 nM). The optimal concentration should be determined empirically (around the Kd of the tracer).

    • GPCR Membrane Working Solution: Thaw membrane preparations on ice. Dilute in Assay Buffer to a 2X final concentration. The optimal amount should be determined by titration to achieve a stable and robust polarization window.

  • Assay Procedure:

    • Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50-200 nL of compound solution from the compound plate to the 384-well black, low-volume assay plate. Controls should include wells with DMSO only (maximum polarization) and wells with a known potent unlabeled ligand (minimum polarization).

    • Add 10 µL of the 2X Fluorescent Tracer Working Solution to all wells.

    • Add 10 µL of the 2X GPCR Membrane Working Solution to all wells except those designated for "tracer only" controls. Add 10 µL of Assay Buffer to these wells instead.

    • Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for a predetermined time (e.g., 90 minutes), protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a multimode plate reader equipped with filters for FP. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 530 nm excitation, 590 nm emission for BODIPY TMR).

    • The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Calculate the Z'-factor to validate assay quality using the high (DMSO) and low (competitor) controls: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Calculate Percent Inhibition for each test compound: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

    • Hit Identification: Define a hit based on a statistical threshold (e.g., >3 standard deviations from the mean of the DMSO controls or >50% inhibition).

ParameterRecommended ValueRationale
Final Assay Volume20 µLStandard for 384-well low-volume HTS, conserves reagents.[10]
Final Compound Conc.10 µMA common starting concentration for primary screens.[8]
Final DMSO Conc.≤ 0.5%Minimizes solvent effects on protein stability and binding.
Plate Type384-well, black, low-volumeBlack plates minimize background fluorescence and light scatter.
Z'-Factor Goal> 0.5Indicates a robust and reliable assay suitable for HTS.[8]

Section 3: Protocol 2 - Functional Assessment via AlphaLISA® Proximity Assay

AlphaLISA® is a highly sensitive, bead-based immunoassay technology that measures the interaction of molecules in close proximity.[9] It utilizes two types of beads: Donor beads that release singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light at ~615 nm when activated by the nearby singlet oxygen.[15] This energy transfer only occurs when the beads are brought within ~200 nm of each other by a biomolecular interaction.

Causality Behind Experimental Choices:
  • Why AlphaLISA®? It is extremely sensitive, has a large signal window, and is highly resistant to interference from colored or fluorescent compounds.[9] It can be configured to measure downstream functional readouts (e.g., cAMP or IP-One accumulation for GPCRs) or high-affinity binding.

  • Assay Configuration (cAMP): For many GPCRs, activation or inhibition results in a change in the intracellular concentration of cyclic AMP (cAMP). An AlphaLISA® cAMP assay uses an antibody against cAMP conjugated to an Acceptor bead and a biotinylated cAMP analog that binds to Streptavidin-coated Donor beads. Endogenous cAMP produced by cells competes with the biotin-cAMP for antibody binding, leading to a decrease in the AlphaLISA® signal. This provides a functional readout of receptor modulation.

  • Cellular Context: Using a cell line stably expressing the target GPCR provides a more physiologically relevant context than a purified protein assay.

AlphaLISA® Assay Principle for cAMP Detection

AlphaLISA_Principle cluster_low_cAMP Low Cellular cAMP (High Signal) cluster_high_cAMP High Cellular cAMP (Low Signal) Donor_low Donor Bead (Streptavidin) Biotin_cAMP_low Biotin-cAMP Donor_low->Biotin_cAMP_low Acceptor_low Acceptor Bead (Anti-cAMP Ab) Light_out_low Emission (~615 nm) Acceptor_low->Light_out_low Biotin_cAMP_low->Acceptor_low Binding Light_in_low Excitation (680 nm) Light_in_low->Donor_low note_low Beads are in proximity. Strong light emission. Donor_high Donor Bead (Streptavidin) Biotin_cAMP_high Biotin-cAMP Donor_high->Biotin_cAMP_high Acceptor_high Acceptor Bead (Anti-cAMP Ab) Cell_cAMP Cellular cAMP Acceptor_high->Cell_cAMP Competition Light_out_high No/Low Emission Acceptor_high->Light_out_high Light_in_high Excitation (680 nm) Light_in_high->Donor_high note_high Cellular cAMP displaces Biotin-cAMP. Beads are separated. Signal is lost.

Caption: Principle of a competitive AlphaLISA® assay for cAMP detection.

Detailed Step-by-Step Protocol (cAMP Assay):

This protocol is for a 384-well plate format to screen for inhibitors of a Gs-coupled GPCR.

  • Reagent & Cell Preparation:

    • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

    • Cell Plating: Seed cells into a 384-well white tissue culture-treated plate at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

    • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Compound Plates: Prepare dilutions of this compound in the appropriate vehicle (e.g., Stimulation Buffer with DMSO).

    • Detection Reagents: Prepare the AlphaLISA® Acceptor bead mix and Donor bead mix according to the manufacturer's protocol (e.g., from Revvity).[16] This is typically done in a specific Lysis & Detection buffer.

  • Assay Procedure:

    • On the day of the assay, remove the cell culture medium from the plates.

    • Add 5 µL of compound solution or controls to the wells.

    • Add 5 µL of a known agonist (e.g., Forskolin or a specific receptor agonist) diluted in Stimulation Buffer to stimulate cAMP production. For antagonist screening, the test compound is pre-incubated before agonist addition.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Lyse the cells and begin the detection reaction by adding 10 µL of the prepared AlphaLISA® Acceptor bead mix. Incubate for 1-2 hours at room temperature.

    • Add 10 µL of the prepared Donor bead mix. Incubate for 1-2 hours at room temperature in the dark. Donor beads are light-sensitive and this step should be performed under subdued light.[9]

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision®) using standard AlphaLISA® settings (680 nm excitation, 615 nm emission).

  • Data Analysis:

    • The raw data is in arbitrary light units.

    • A low signal corresponds to high cAMP levels (agonist effect), while a high signal corresponds to low cAMP levels (antagonist effect).

    • Calculate the Z'-factor and percent inhibition/activation based on appropriate controls.

    • Plot dose-response curves to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values for active compounds.

ParameterRecommended ValueRationale
Cell Seeding Density5,000 - 10,000 cells/wellEmpirically determined to achieve optimal signal window.
Agonist ConcentrationEC₈₀Provides a robust signal window for screening antagonists.
Incubation TimesPer Manufacturer's GuideCritical for optimal bead association and signal generation.[16]
Plate Type384-well, white, solid bottomWhite plates maximize the luminescent signal.
Light ConditionsSubdued light for Donor bead additionProtects the light-sensitive Donor beads from photobleaching.[9]

Section 4: The Hit Validation Cascade: A Self-Validating System

A primary HTS campaign is only the first step.[10] To ensure trustworthiness and eliminate artifacts, a rigorous hit validation cascade must be implemented. This process systematically confirms the activity of primary hits and filters out false positives.

Validation_Cascade start_node Primary HTS Campaign (e.g., 10 µM single point screen) hit_confirm Hit Confirmation (Re-test fresh compound) start_node->hit_confirm Identify Primary Hits (e.g., >50% inhibition) process_node process_node decision_node decision_node end_node Validated Hit Series false_node False Positive / Artifact dose_response Dose-Response Curve (Determine IC₅₀/EC₅₀) hit_confirm->dose_response counter_screen Counter-Screening & Orthogonal Assays dose_response->counter_screen is_artifact Is activity an artifact (e.g., assay interference)? counter_screen->is_artifact is_artifact->false_node Yes sar_analysis Preliminary SAR Analysis (Test structural analogs) is_artifact->sar_analysis No sar_analysis->end_node

Caption: A typical hit validation cascade for an HTS campaign.

  • Hit Confirmation: Primary hits are re-tested using freshly prepared compound samples to rule out issues with compound storage or handling.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀). This confirms the compound's activity is concentration-dependent.

  • Counter-Screening: This is a critical step to identify compounds that interfere with the assay technology itself rather than the biological target.

    • For the FP assay , a counter-screen could involve testing hits against a different fluorescent tracer/receptor pair to check for non-specific binding or fluorescence quenching.

    • For the AlphaLISA® assay , one might run the assay in the absence of cells or the target receptor to identify compounds that directly inhibit the Alpha bead chemistry.

  • Orthogonal Assays: Validated hits are tested in a different assay format that measures the same biological endpoint. For example, if a hit was identified in the AlphaLISA® cAMP assay, its activity could be confirmed using a different technology like TR-FRET or a reporter gene assay. This ensures the observed biological effect is not an artifact of a single technology.[14]

  • Preliminary SAR: Analyzing the Structure-Activity Relationship (SAR) of the initial hit and any available analogs can provide early evidence that the compound is interacting with the target in a specific and defined way.[8]

Conclusion

The successful characterization of a novel chemical entity like this compound hinges on the strategic development and rigorous execution of high-throughput screening assays. By leveraging robust, automated, and information-rich platforms such as Fluorescence Polarization and AlphaLISA®, researchers can efficiently screen for and identify potential biological activities. The true trustworthiness of these findings, however, is only realized through a stringent validation cascade designed to confirm on-target activity and eliminate artifacts. The methodologies and protocols outlined in this guide provide a comprehensive framework for transforming a novel compound into a validated hit, paving the way for subsequent lead optimization and drug development efforts.

References

  • Parker, G. J., et al. (2000). Use of fluorescence polarization detection for the measurement of fluopeptide™ binding to G protein-coupled receptors. PubMed. Available at: [Link]

  • de Witte, W. A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Gimenez, L. E., et al. (2015). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience. Available at: [Link]

  • CELTarys. (2025). Fluorescence Polarization in GPCR Research. CELTarys. Available at: [Link]

  • Saeed, M., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Hematology & Oncology. Available at: [Link]

  • Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

  • Thomas, G. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available at: [Link]

  • Singh, N. (2016). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available at: [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. BPS Bioscience. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. Molecules. Available at: [Link]

  • Birk, N. Z., & Tyre, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. New Biotechnology. Available at: [Link]

  • Target Discovery Institute. Small Compound Screening Overview. University of Oxford. Available at: [Link]

  • Titov, V. Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tiwari, R. K., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Available at: [Link]

  • Czubatka-Bieńkowska, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

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Scale-up synthesis of N-ethylpiperidine-4-carboxamide hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of N-ethylpiperidine-4-carboxamide Hydrochloride for Preclinical Studies

Introduction

N-ethylpiperidine-4-carboxamide and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The carboxamide functional group at the 4-position, combined with the N-ethyl substituent, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The availability of a robust and scalable synthetic route for this compound is therefore crucial for advancing preclinical studies, where a consistent and high-quality supply of the compound is required for in vitro and in vivo testing.[3]

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the commercially available ethyl isonipecotate. The described methodology is designed to be efficient, cost-effective, and amenable to the production of multi-gram to kilogram quantities of the target compound, meeting the demands of preclinical drug development.

Synthetic Strategy and Process Optimization

The synthesis of this compound is approached via a two-step sequence:

  • Amidation: Direct amidation of ethyl isonipecotate with ethylamine to form N-ethylpiperidine-4-carboxamide.

  • Salt Formation: Conversion of the free base to its hydrochloride salt to improve stability and handling properties.

Diagram of the Synthetic Workflow

Synthesis_Workflow Ethyl_Isonipecotate Ethyl Isonipecotate Amidation Amidation Ethyl_Isonipecotate->Amidation Ethylamine Ethylamine Ethylamine->Amidation N_ethylpiperidine_4_carboxamide N-ethylpiperidine-4-carboxamide Amidation->N_ethylpiperidine_4_carboxamide Salt_Formation Salt Formation N_ethylpiperidine_4_carboxamide->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product N-ethylpiperidine-4-carboxamide HCl Salt_Formation->Final_Product

Caption: Synthetic route for this compound.

Process Optimization and Scale-up Considerations

Scaling up chemical syntheses from the bench to preclinical production levels presents unique challenges.[4] For the described synthesis, the following points are critical for successful scale-up:

  • Amidation Reaction: The direct amidation of an ester with an amine can be slow and require elevated temperatures.[5] Using a sealed reactor is recommended to maintain the pressure of the volatile ethylamine and drive the reaction to completion. For larger scales, careful monitoring of the internal temperature and pressure is crucial to prevent runaway reactions. While direct amidation is often preferred for its atom economy, alternative methods involving activating agents for the carboxylic acid precursor (isonipecotic acid) could also be considered, though this would add steps and cost.[6][7]

  • Solvent Selection: The choice of solvent for both the amidation and salt formation steps is critical. For the amidation, a solvent that can facilitate heat transfer and dissolve the starting materials is necessary. For the salt formation, a solvent system that allows for the precipitation of the hydrochloride salt in high purity is required. Isopropanol or a mixture of isopropanol and diethyl ether are often good choices for this purpose.

  • Purification: On a larger scale, purification by column chromatography should be avoided if possible due to cost and time constraints. The protocol below is designed to yield a high-purity product through crystallization/precipitation.

  • Safety: Ethylamine is a flammable and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The use of a sealed reactor for the amidation step also requires proper pressure-relief systems.

Detailed Experimental Protocol

Part 1: Synthesis of N-ethylpiperidine-4-carboxamide
Materials and Equipment:
  • Ethyl isonipecotate (1 equivalent)

  • Ethylamine solution (70% in water or as a compressed gas) (3-5 equivalents)

  • Methanol (or another suitable solvent)

  • Pressure reactor equipped with a stirrer, thermocouple, and pressure gauge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • To a pressure reactor, add ethyl isonipecotate and methanol.

  • Cool the reactor to 0-5 °C in an ice bath.

  • Carefully add the ethylamine solution to the reactor.

  • Seal the reactor and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ethylamine.

  • The crude N-ethylpiperidine-4-carboxamide can be used directly in the next step or purified further by distillation or crystallization if necessary.

Part 2: Synthesis of this compound
Materials and Equipment:
  • N-ethylpiperidine-4-carboxamide (1 equivalent)

  • Isopropanol (or another suitable alcohol)

  • Concentrated Hydrochloric Acid (or HCl gas in a suitable solvent)

  • Diethyl ether (or another anti-solvent)

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:
  • Dissolve the crude or purified N-ethylpiperidine-4-carboxamide in isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring. The pH of the solution should be monitored and adjusted to be acidic (pH 1-2).

  • A white precipitate of this compound should form. If precipitation is slow, an anti-solvent like diethyl ether can be added to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold isopropanol or diethyl ether to remove any impurities.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Parameter Specification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98%
Identity (¹H NMR, ¹³C NMR, MS) Conforms to the expected structure
Melting Point To be determined
Solubility Soluble in water and methanol

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O): δ ppm 3.50-3.60 (m, 2H), 3.25 (q, J=7.2 Hz, 2H), 3.00-3.10 (m, 2H), 2.70-2.80 (m, 1H), 1.90-2.10 (m, 4H), 1.15 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ ppm 178.5, 44.5, 42.0, 35.0, 27.5, 14.0.

  • Mass Spectrometry (ESI+): m/z 157.13 [M+H]⁺ (for the free base).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable intermediate for preclinical drug discovery. By following the detailed steps and considering the process optimization strategies outlined, researchers and drug development professionals can reliably produce this key building block in the quantities required for their studies. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of the synthesized material.

References

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  • Química Organica.org. Synthesis of amides from carboxylic acids.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting side-product formation and optimizing reaction outcomes. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing a logical framework for diagnosis and resolution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of starting materials and reaction conditions. A common route involves the reaction of an activated form of piperidine-4-carboxylic acid (like the acyl chloride) with ethylamine.[1][]

Probable Causes & Corrective Actions:

  • Incomplete Acyl Chloride Formation: If you are preparing the acyl chloride in situ from piperidine-4-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the conversion may be incomplete.

    • Solution: Ensure the carboxylic acid is thoroughly dried before the reaction, as moisture will quench the chlorinating agent. Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent and consider extending the reaction time or gently heating (refluxing in a suitable solvent like DCM or toluene) to drive the reaction to completion.[1][3] It is crucial to remove any excess chlorinating agent, typically by distillation or under vacuum, before adding the amine.[4]

  • Competitive Acid-Base Reaction: Direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, which is unreactive towards amide formation without high temperatures for dehydration.[1][5]

    • Solution: Always activate the carboxylic acid first (e.g., as an acyl chloride or by using peptide coupling reagents) before introducing the ethylamine.[1][]

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware. This will revert it back to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: The reaction between the acyl chloride and ethylamine is typically exothermic.[] If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion. If it's too high, it could promote side reactions.

    • Solution: The reaction is often carried out at room temperature or with initial cooling (0 °C) followed by warming to room temperature.[1][3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific setup.

Q2: I'm observing a significant amount of a side-product with a mass corresponding to piperidine-4-carboxylic acid in my crude product. What's happening?

This is a classic sign of hydrolysis of your activated carboxylic acid intermediate.

Root Cause Analysis & Prevention:

  • Mechanism of Hydrolysis: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating HCl and regenerating the carboxylic acid.

    hydrolysis R-COCl Acyl Chloride Intermediate Tetrahedral Intermediate R-COCl->Intermediate Nucleophilic Attack H2O Water H2O->Intermediate R-COOH Carboxylic Acid Intermediate->R-COOH HCl HCl Intermediate->HCl

    Fig 1. Hydrolysis of Acyl Chloride.
  • Preventative Measures:

    • Stringent Anhydrous Conditions: As detailed in Q1, the use of anhydrous solvents (e.g., DCM, THF, DMF) and properly dried glassware is non-negotiable.[1]

    • Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

    • Solvent Purity: Ensure the solvent is of high purity and stored over molecular sieves to remove any residual water.

Q3: My final product is contaminated with a di-acylated side-product. How is this formed and how can I avoid it?

While less common with a primary amine like ethylamine, over-acylation can occur, especially if there are other nucleophilic sites. However, a more likely scenario in this specific synthesis is the formation of a dimer or oligomer if the starting piperidine is not appropriately protected.

Probable Cause & Solution:

  • Intermolecular Reaction of Unprotected Piperidine: If the nitrogen of the piperidine ring is not protected (e.g., as a Boc or Cbz derivative) during the acyl chloride formation step, it can act as a nucleophile. One molecule's piperidine nitrogen can attack the activated carbonyl of another, leading to the formation of a piperidine-N-CO-piperidine amide dimer.

    dimerization mol1 N-H Piperidine-4-acyl chloride mol2 C=O(Cl) Piperidine mol1:n->mol2:c Intermolecular Attack

    Fig 2. Dimerization via Intermolecular Reaction.
  • Recommended Protocol:

    • N-Protection: Start with an N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid).

    • Activate: Convert the protected acid to its acyl chloride.

    • Couple: React the protected acyl chloride with ethylamine.

    • Deprotect: Remove the protecting group (e.g., using HCl in dioxane or TFA for a Boc group) to yield the desired this compound. This final step often serves to form the hydrochloride salt directly.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for activating the carboxylic acid for this synthesis?

The "best" method depends on scale, cost, and available equipment.

Activation MethodProsCons
Thionyl Chloride (SOCl₂) / Oxalyl Chloride Inexpensive, highly reactive intermediates, good for large scale.[1][3]Reagents are corrosive and moisture-sensitive; generates HCl gas; requires careful handling and removal of excess reagent.[]
Peptide Coupling Reagents (e.g., EDC, DCC, HATU) Milder conditions, high yields, fewer side reactions, good for small scale and analog synthesis.[][6]More expensive, byproducts (e.g., DCU from DCC) can be difficult to remove.

For routine, larger-scale synthesis, the acyl chloride method is often preferred for its cost-effectiveness.[1][] For discovery chemistry or when dealing with sensitive substrates, peptide coupling reagents offer a milder and often more reliable alternative.

Q2: What is the role of the base (e.g., triethylamine, pyridine) in the reaction between the acyl chloride and ethylamine?

The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[5][7]

R-COCl + R'-NH₂ → R-CONHR' + HCl

This generated HCl will protonate the starting amine (ethylamine), converting it into its non-nucleophilic ammonium salt (CH₃CH₂NH₃⁺Cl⁻). This effectively removes the amine from the reaction. To ensure the reaction goes to completion, a base is added to neutralize the HCl as it is formed.[1][]

  • Mechanism with Base: The base (often a tertiary amine like triethylamine or pyridine) acts as an acid scavenger.[1]

    reaction_flow cluster_reactants Reactants cluster_products Products Acyl_Cl Piperidine-4-acyl Chloride Amide N-ethylpiperidine-4-carboxamide Acyl_Cl->Amide EtNH2 Ethylamine EtNH2->Amide Nucleophilic Attack Base Tertiary Base (e.g., TEA) Salt Base-HCl Salt (e.g., TEA-HCl) Base->Salt Scavenges HCl Amide->Salt HCl byproduct

    Fig 3. Role of Base in Amidation.

Q3: How do I purify the final this compound product?

Purification typically involves the following steps:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed. This may involve washing the organic layer with a dilute acid, a base (like saturated NaHCO₃ solution), and brine to remove unreacted starting materials and salts.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Salt Formation & Recrystallization: The crude amide (as a free base) is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Hydrochloric acid (often as a solution in an organic solvent like dioxane or isopropanol) is added to precipitate the hydrochloride salt. The solid product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol).[8]

III. Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Formation of Piperidine-4-carbonyl chloride hydrochloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours or until gas evolution ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude N-Boc-piperidine-4-carbonyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere.

  • In a separate flask, dissolve ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C and slowly add the ethylamine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

Step 3: Deprotection and Salt Formation

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl and stir.

  • The this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize from a suitable solvent like ethanol if further purification is needed.

IV. References

  • Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.

  • An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. Benchchem.

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.

  • The preparation of amides. Chemguide.

  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.

  • Quinolone-based anticancer agents acting as small molecule modulators of miRNA maturation. RSC Medicinal Chemistry.

  • Piperidine, 1-ethyl. Organic Syntheses Procedure.

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.

  • Amide Synthesis. Fisher Scientific.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts.

  • N-ETHYLPIPERIDINE-4-CARBOXAMIDE. ChemicalBook.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • Ethyl piperidine-4-carboxylate. Cheméo.

  • Isonipecotic acid derivatives. Google Patents.

  • Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

  • 4-Amino-n-ethylpiperidine-1-carboxamide hydrochloride. ChemScene.

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.

  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.

  • Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate.

  • This compound (C8H16N2O). PubChemLite.

  • N-(hydroxymethyl)piperidine-4-carboxamide. Sigma-Aldrich.

  • N-ethylpiperidine-3-carboxamide hydrochloride. ChemBK.

Sources

Purification techniques for N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the integrity and purity of your experimental results.

Introduction to Purification Challenges

This compound, as a polar, water-soluble amine salt, presents a unique set of purification challenges. Common issues include the removal of both polar and non-polar impurities, the prevention of oiling out during crystallization, and handling the often hygroscopic nature of the final product. This guide provides a structured approach to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities in this compound typically originate from the synthetic route. These can include:

  • Unreacted starting materials: Such as ethyl piperidine-4-carboxylate or unquaternized N-ethylpiperidine-4-carboxamide.

  • Side-products: From incomplete reactions or side reactions.

  • Residual solvents: From the reaction or initial workup steps (e.g., ethanol, isopropanol, ethyl acetate).

  • Degradation products: If the compound is subjected to harsh pH or high temperatures.

  • Genotoxic impurities: In some cases, if alcohols like ethanol are used in the presence of HCl, there is a potential for the formation of small amounts of ethyl chloride, which is a genotoxic impurity.

Q2: My product is "oiling out" during crystallization instead of forming a solid. What should I do?

A2: "Oiling out" is a common problem when purifying hydrochloride salts, especially if impurities are present that depress the melting point or if the solvent system is not optimal.[1] Here are several strategies to address this:

  • Solvent System Modification: The polarity of your solvent system is critical. If your compound is oiling out from a single solvent, consider a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a good solvent (like isopropanol or ethanol) and then slowly adding an anti-solvent (like diethyl ether or ethyl acetate) can induce crystallization.[2]

  • Temperature Gradient: Cool the solution very slowly. A rapid temperature drop can favor the formation of a supersaturated oil over an ordered crystal lattice.

  • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

  • Purity Check: The crude material might be too impure. Consider an initial purification step, such as a wash with a non-polar solvent like hexane to remove greasy impurities, before attempting recrystallization.[2]

Q3: My final product is highly hygroscopic and difficult to handle. How can I mitigate this?

A3: The hygroscopic nature of many amine hydrochlorides is a known challenge.[1]

  • Drying: Ensure the product is thoroughly dried under high vacuum and gentle heat (if thermally stable).

  • Solvent Choice: The final precipitation or washing solvent can influence hygroscopicity. Using a non-polar, volatile solvent like diethyl ether for the final wash can help displace residual water or more polar solvents.

  • Storage: Store the purified compound in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization Incorrect solvent choice; Co-precipitation of impurities.1. Screen a range of solvent systems (see Recrystallization Protocol below). 2. Perform a pre-purification wash with a solvent in which the product is insoluble but the impurity is soluble (e.g., ethyl acetate or hexane).[2] 3. Consider a pH-based separation during workup.
Poor Crystal Formation (Amorphous Solid) Rapid precipitation; High concentration of impurities.1. Slow down the crystallization process by reducing the cooling rate. 2. Use a more dilute solution. 3. Attempt recrystallization from a different solvent system.
Product is an Oil or "Goo" See FAQ Q2.Refer to the solutions provided in FAQ Q2.
Yield is Very Low Product is too soluble in the recrystallization solvent; Premature crystallization during hot filtration.1. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. Pre-heat the filtration apparatus to prevent premature crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and conditions should be determined empirically.

1. Solvent System Selection:

  • Primary Solvents (Good solubility when hot): Isopropanol, Ethanol.[2]
  • Anti-Solvents (Poor solubility): Diethyl ether, Ethyl acetate, Hexane.[2]
  • Recommended Starting System: Isopropanol/Diethyl Ether.

2. Step-by-Step Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The key is to create a saturated solution at the boiling point of the solvent.
  • If colored impurities are present, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.
  • Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.
  • Slowly add diethyl ether dropwise while stirring until the solution becomes slightly cloudy.
  • Warm the solution slightly until it becomes clear again.
  • Allow the flask to cool undisturbed to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
  • Dry the crystals under high vacuum.
Protocol 2: Purification via pH Adjustment and Extraction

This method is useful if the primary impurities are non-basic.

1. Principle: The basic piperidine nitrogen allows for the compound to be moved between aqueous and organic phases by adjusting the pH.

2. Step-by-Step Procedure:

  • Dissolve the crude hydrochloride salt in water.
  • Basify the aqueous solution to a pH > 10 with a suitable base (e.g., 2M NaOH) to form the free base of N-ethylpiperidine-4-carboxamide.
  • Extract the free base into an organic solvent like dichloromethane or ethyl acetate (perform multiple extractions).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
  • Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or generated in situ) to precipitate the pure hydrochloride salt.
  • Filter, wash with the solvent, and dry the purified this compound.

Visualized Workflows

Purification Logic Diagram

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_paths Purification Pathways Crude_Product Crude N-ethylpiperidine-4- carboxamide HCl Analyze_Impurity Identify Impurity Profile (e.g., TLC, NMR, LC-MS) Crude_Product->Analyze_Impurity Decision Are impurities significantly non-polar? Analyze_Impurity->Decision Wash Non-polar Wash (e.g., Hexane) Decision->Wash Yes pH_Swing pH Adjustment & Extraction Decision->pH_Swing No Recrystallize_1 Recrystallization Wash->Recrystallize_1 Final_Product Pure Product Recrystallize_1->Final_Product Recrystallize_2 Recrystallization pH_Swing->Recrystallize_2 Recrystallize_2->Final_Product

Caption: Decision workflow for purification.

Recrystallization Process Flow

Recrystallization_Process Start Crude Solid Add minimal hot solvent Dissolve Completely Dissolved Solution (Optional: Hot filtration) Start:f1->Dissolve:f0 Cool Slow Cooling Crystal Nucleation Dissolve:f1->Cool:f0 Crystallize Crystal Growth (Optional: Add anti-solvent) Cool:f1->Crystallize:f0 Isolate Vacuum Filtration Wash with cold solvent Crystallize:f1->Isolate:f0 Dry High Vacuum Drying Pure Crystalline Solid Isolate:f1->Dry:f0

Caption: Step-by-step recrystallization workflow.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • Angene Chemical. 4-Ethyl-N-methylpiperidine-4-carboxamide hydrochloride. [Link]

  • Yang, et al. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development. [Link]

Sources

Overcoming solubility issues with N-ethylpiperidine-4-carboxamide hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Synthetic Reactions

Welcome to the technical support center for N-ethylpiperidine-4-carboxamide hydrochloride. As Senior Application Scientists, we understand that navigating the physical properties of reagents is as crucial as understanding their chemical reactivity. This guide is designed to provide you with expert insights and practical, field-proven solutions to common solubility issues encountered with this valuable synthetic intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is this compound, and what are its expected solubility properties?

A1: this compound is an organic compound featuring a piperidine ring, which is a six-membered heterocycle containing a nitrogen atom.[1] It is provided as a hydrochloride salt, meaning the basic nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.

This salt form has significant implications for its solubility:

  • Polarity: The presence of the ionic hydrochloride group makes the molecule significantly more polar than its corresponding "free base" form.[2]

  • Expected Solubility: Based on the "like dissolves like" principle, it is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol.[3] Its solubility will be considerably lower in less polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and it is generally insoluble in nonpolar solvents like hexanes or toluene.

Q2: My this compound is not dissolving in my chosen organic solvent. What are the first things I should try?

A2: When facing poor solubility, a systematic, step-wise approach is best.[4]

  • Confirm Solvent Choice: Re-evaluate the polarity of your solvent. If you are using a nonpolar or moderately polar aprotic solvent, poor solubility is expected.[3]

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of a solid in a liquid. Proceed with caution, ensuring the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Reduce Particle Size: Grinding the solid material into a fine powder increases its surface area, which can enhance the rate of dissolution.[4]

  • Apply Mechanical Energy: Using an ultrasonic bath (sonication) can help break apart solid agglomerates and accelerate the dissolution process.[4]

Q3: How does pH dramatically affect the solubility of this compound?

A3: The pH of the solution is arguably the most critical factor governing the solubility of an amine salt.[5] The compound exists in a pH-dependent equilibrium between its protonated (salt) form and its deprotonated (free amine) form.

  • Acidic Conditions (Low pH): The equilibrium favors the protonated hydrochloride salt. This form is ionic and thus more soluble in polar, aqueous media.[5]

  • Basic Conditions (High pH): The addition of a base neutralizes the hydrochloride, liberating the neutral "free amine." This free amine is significantly less polar and therefore more soluble in a wider range of organic solvents but less soluble in water.[5]

This relationship is fundamental to many of the advanced troubleshooting techniques described below.

ph_equilibrium Salt N-Ethylpiperidine-4-carboxamide HCl (Protonated Form) - Polar - Water-Soluble FreeBase N-Ethylpiperidine-4-carboxamide (Free Amine) - Less Polar - Organic-Soluble Salt->FreeBase + Base (e.g., OH⁻) - H₂O FreeBase->Salt + Acid (H⁺, HCl)

Caption: pH-dependent equilibrium of an amine salt.

Q4: What is the "common ion effect," and could it be reducing solubility in my acidic reaction?

A4: The common ion effect can occur when a slightly soluble salt is in a solution that already contains one of its constituent ions.[6] In this case, if your reaction medium has a high concentration of chloride ions (e.g., from using concentrated HCl as a catalyst), it can shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus decreasing the overall solubility of your this compound.[6][7] While often a minor factor, it is a possibility in chloride-rich environments.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions for specific experimental scenarios.

Systematic Troubleshooting Workflow

Before selecting a specific protocol, use this workflow to diagnose the problem and identify the most appropriate solution.

troubleshooting_workflow Start Solubility Issue Identified CheckBasics Have you tried basic methods? (Heating, Grinding, Sonication) Start->CheckBasics ReactionType Does the reaction require the free amine as a nucleophile? CheckBasics->ReactionType Yes CoSolvent Go to Protocol 1: Co-Solvent System CheckBasics->CoSolvent No InSitu Go to Protocol 2: In Situ Neutralization ReactionType->InSitu Yes ReactionType->CoSolvent No Success Problem Solved InSitu->Success SolventScreen Consider a different primary solvent system CoSolvent->SolventScreen Still Insoluble CoSolvent->Success Soluble SolventScreen->Success

Caption: Logical workflow for addressing solubility issues.

Protocol 1: Implementing a Co-Solvent System

Use Case: Your reaction requires the hydrochloride salt to remain intact (e.g., as a non-nucleophilic directing group), but its solubility is poor in the desired primary organic solvent.

Principle: A co-solvent system involves adding a small amount of a highly polar solvent to the main, less polar reaction solvent. This modifies the overall polarity of the medium just enough to dissolve the polar salt without drastically changing the reaction environment.[4]

Experimental Protocol:

  • Preparation: In your reaction vessel, add the this compound and the primary (less polar) organic solvent.

  • Co-solvent Selection: Choose a polar, miscible co-solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for their high polarity. Alcohols like ethanol can also be effective.

  • Titration: While stirring the suspension vigorously, add the co-solvent dropwise.

  • Observation: Monitor the mixture for clarity. Continue adding the co-solvent until the solid is fully dissolved.[4]

  • Quantification: Note the final volume ratio of primary solvent to co-solvent. This ratio should be maintained for scaling up the reaction. A final co-solvent concentration of 5-10% (v/v) is often sufficient.

  • Reaction: Proceed with the addition of other reagents.

Data Presentation: Common Solvents for Consideration

SolventPolarity TypeDielectric Constant (approx.)Typical Use
WaterPolar Protic80.1Excellent for dissolving salts, often used as a co-solvent.[4]
DMSOPolar Aprotic47.0Powerful co-solvent for increasing polarity.[3]
DMFPolar Aprotic37.0Good alternative to DMSO, lower boiling point.[3]
MethanolPolar Protic33.0Good for dissolving polar compounds, can participate in reactions.[3]
EthanolPolar Protic24.5Common, less toxic co-solvent.[4]
AcetonitrilePolar Aprotic37.5Medium polarity, often used in coupling reactions.[8]
THFPolar Aprotic7.6Common reaction solvent, may require a co-solvent for salts.
DichloromethanePolar Aprotic9.1Common reaction solvent, poor solubility for salts.
Protocol 2: In Situ Neutralization to Generate the Free Amine

Use Case: Your reaction requires the piperidine nitrogen to act as a nucleophile (e.g., in an acylation, alkylation, or coupling reaction). The hydrochloride salt is unreactive in this state and must be neutralized.[8][9]

Principle: A stoichiometric amount of a suitable base is added to the reaction mixture to neutralize the HCl salt, liberating the more organic-soluble and nucleophilic free amine in situ. This avoids a separate, often difficult, aqueous workup step to isolate the free base.[10]

Experimental Protocol:

  • Setup: Add the this compound (1.0 equivalent) and the chosen anhydrous organic solvent (e.g., THF, DCM, or Acetonitrile) to a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection & Addition:

    • For Organic-Soluble Systems: Add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents. These bases will scavenge the HCl, forming a triethylammonium chloride salt, which often precipitates but does not interfere with the reaction.

    • For Heterogeneous Systems: Use an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[10] Use 1.5 to 2.0 equivalents. These are solids and will not dissolve, creating a solid-liquid mixture. They are easily removed by filtration at the end of the reaction.[8]

  • Stirring: Stir the resulting mixture at room temperature for 15-30 minutes to allow for complete neutralization before adding other reagents.

  • Proceed with Reaction: Add your electrophile or other coupling partners to the mixture containing the newly formed free amine.

Trustworthiness - Why this works: This protocol is a self-validating system. The progress of the subsequent reaction (e.g., monitored by TLC or LC-MS) is direct proof that the free amine was successfully generated.[11] If the reaction does not proceed, it indicates an issue with the neutralization step or other reaction parameters, not a fundamental solubility problem of the starting material.

References
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Piperidines: Recent Advances in Synthesis and Pharmacological Applic
  • Solubility of organic amine salts. (2011). Sciencemadness.org.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Factors that Affect Solubility. (2016). Chemistry LibreTexts.
  • How can I neutralize aminehydrochlorides? (2023).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Can anyone suggest how to neutralize aminehydrochlorides? (2014).
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).

Sources

Common challenges in the scale-up of N-ethylpiperidine-4-carboxamide hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Ethylpiperidine-4-carboxamide Hydrochloride Production

Introduction: Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule is a key building block in pharmaceutical development, and its successful production at scale is critical for advancing research and manufacturing campaigns. This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions, moving beyond standard protocols to explain the underlying chemistry and rationale behind key process decisions. Our goal is to empower you to overcome common challenges and optimize your synthesis for robustness, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially adaptable route involves a two-step process starting from a piperidine-4-carboxylic acid derivative.

  • Amide Formation: The core reaction is the coupling of a piperidine-4-carboxylic acid precursor with ethylamine. The most common starting material is ethyl piperidine-4-carboxylate. This ester is reacted directly with ethylamine, often in a sealed reactor or under pressure, to form the desired amide, N-ethylpiperidine-4-carboxamide. Alternatively, piperidine-4-carboxylic acid can be used, but it first requires activation. Methods like conversion to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) or using peptide coupling agents like carbonyldiimidazole (CDI) are effective.[1] The direct amidation of the ester is often preferred for scale-up due to fewer steps and avoidance of hazardous activating agents.

  • Salt Formation: The resulting free base, N-ethylpiperidine-4-carboxamide, is typically a low-melting solid or an oil. It is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added to precipitate the stable, crystalline hydrochloride salt.

Q2: Why is the hydrochloride salt the preferred final form?

The hydrochloride salt form offers several advantages crucial for pharmaceutical development and manufacturing:

  • Improved Stability: Amine-containing compounds in their free base form can be susceptible to degradation via oxidation or reaction with atmospheric carbon dioxide. The salt is significantly more stable, ensuring a longer shelf life.

  • Enhanced Crystallinity: The free base is often an oil or a low-melting, waxy solid, which is difficult to handle, purify, and formulate. The hydrochloride salt is typically a well-defined, crystalline solid with a higher melting point, making it easier to isolate, dry, and mill into a uniform powder.[2]

  • Increased Aqueous Solubility: For many applications, particularly in biological assays or formulation development, the hydrochloride salt provides superior solubility in aqueous media compared to the more lipophilic free base.[3]

Q3: What are the primary safety considerations during the scale-up of this process?

Safety must be paramount during scale-up. Key hazards include:

  • Flammable Solvents: The synthesis involves numerous flammable organic solvents like ethanol, isopropanol, tetrahydrofuran (THF), and ethyl acetate. All equipment must be properly grounded to prevent static discharge, and operations should be conducted in well-ventilated areas away from ignition sources.[4][5]

  • Corrosive Reagents: If preparing the acid chloride, reagents like thionyl chloride are highly corrosive and react violently with water, releasing toxic HCl and SO₂ gas. Operations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[6] Similarly, concentrated hydrochloric acid is highly corrosive.

  • Pressurized Reactions: The direct amidation of an ester with ethylamine often requires elevated temperatures and generates pressure. Reactions must be conducted in certified pressure reactors equipped with pressure relief valves and continuous monitoring.[7]

  • Exothermic Reactions: Both the amidation and the final salt formation can be exothermic. Reagents should be added in a controlled manner with adequate cooling to manage the reaction temperature and prevent runaways.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low Yield or Stalled Amidation Reaction

You are attempting the amidation of ethyl piperidine-4-carboxylate with ethylamine, but the reaction is slow, incomplete, or results in a low yield of the desired amide.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Insufficient Temperature/Pressure The direct amidation of an ester is an equilibrium-driven process that is often slow at room temperature. Higher temperatures are needed to drive the reaction forward. In an open system, volatile ethylamine will escape before it can react.Solution: Conduct the reaction in a sealed pressure vessel. Heat the mixture of ethyl piperidine-4-carboxylate and excess ethylamine (typically a 40-70% solution in water or as a neat reagent) to 80-120°C. Monitor the internal pressure and reaction progress by HPLC or GC.[7]
Hydrolysis of Ester If using an aqueous solution of ethylamine, water can compete as a nucleophile, hydrolyzing the starting ester back to the carboxylic acid, especially at elevated temperatures. This forms a carboxylate salt that is unreactive towards further amidation.Solution: Minimize the amount of water. If possible, use anhydrous ethylamine in a solvent like ethanol. Alternatively, if using aqueous ethylamine, increase the excess of ethylamine (e.g., 5-10 equivalents) to favor the amidation pathway kinetically.
Piperidine N-H Reactivity The secondary amine on the piperidine ring is also a nucleophile and can potentially react, leading to undesired byproducts, although this is less likely than the intended reaction with the primary amine.Solution: This is rarely an issue in this specific synthesis as the primary amine (ethylamine) is more nucleophilic and typically used in excess. However, if side products are detected, consider using an N-protected starting material like N-Boc-piperidine-4-carboxylic acid, which would require an additional deprotection step after amidation.[9]
Problem 2: Product Oiling Out or Failing to Crystallize During Salt Formation

Upon adding HCl to the solution of the N-ethylpiperidine-4-carboxamide free base, the product separates as a viscous oil or an amorphous solid instead of forming a filterable crystalline precipitate.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Solvent Choice The chosen solvent may be too good at solvating the hydrochloride salt, preventing it from reaching supersaturation and precipitating. Alternatively, rapid precipitation from a highly non-polar solvent can trap impurities and lead to an oil.Solution: The ideal crystallization solvent should dissolve the free base but have limited solubility for the hydrochloride salt. Isopropanol (IPA) or ethanol are excellent choices. Ethyl acetate can also be effective. If the product oils out, try adding a co-solvent (anti-solvent) like heptane or MTBE dropwise to the oil with vigorous stirring to induce crystallization.
Rapid pH Change / High Supersaturation Adding the HCl solution too quickly causes a rapid, localized drop in pH, leading to "shock crystallization." This generates a very high level of supersaturation, where molecules crash out of solution as an amorphous oil rather than organizing into a crystal lattice.Protocol: 1. Dissolve the free base in a suitable solvent (e.g., 5-10 volumes of IPA).2. Warm the solution slightly (e.g., to 40-50°C) to ensure complete dissolution.3. Add the HCl solution (e.g., 1.05 equivalents of 4M HCl in dioxane or IPA) dropwise over 30-60 minutes with efficient stirring.[9]4. If nucleation does not occur, consider adding a seed crystal.5. Once precipitation begins, maintain the temperature for a period (e.g., 1 hour) to allow for crystal growth before slowly cooling to room temperature or 0-5°C to maximize recovery.
Presence of Impurities Impurities, especially residual water or solvents, can act as "crystal poisons," interfering with the formation of an ordered crystal lattice and promoting the formation of an oil.Solution: Ensure the free base is as pure as possible before the salt formation step. If the free base is an oil, perform a solvent swap to remove the reaction solvent and any water before redissolving in the crystallization solvent. A common technique is to dissolve the crude product in a solvent like dichloromethane, wash with brine to remove water-soluble impurities, dry the organic layer over MgSO₄ or Na₂SO₄, filter, and then concentrate to the free base oil before proceeding.[10]
Problem 3: Final Product Fails Purity Specifications

The isolated this compound is off-color, shows extra peaks in the NMR/HPLC, or has a broad melting point, indicating the presence of impurities.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Unreacted Starting Material Incomplete reaction leaves unreacted ethyl piperidine-4-carboxylate. During the acidic workup or salt formation, this ester can hydrolyze to piperidine-4-carboxylic acid hydrochloride.Solution: Drive the amidation reaction to completion by increasing reaction time, temperature, or the excess of ethylamine. Monitor the reaction using a suitable analytical method (e.g., HPLC, TLC) until the starting ester is consumed (<1%).
Byproducts from Coupling Reagents If using a carboxylic acid starting material with a coupling agent like CDI, impurities such as imidazole or urea-based byproducts can form and be difficult to remove.Solution: Choose a workup procedure designed to remove these byproducts. For example, an acidic wash will remove basic impurities like imidazole, while a basic wash can remove unreacted acidic starting material.[1][11] Recrystallization of the final product is often necessary.
Thermal Degradation Prolonged exposure to high temperatures during the reaction or distillation (if purifying the free base) can lead to degradation, forming colored impurities.Solution: Use the minimum effective temperature for the reaction. If distillation is required to purify the free base, perform it under high vacuum to lower the boiling point and minimize thermal stress on the molecule.
Ineffective Recrystallization The chosen recrystallization solvent may not be effective at rejecting a specific impurity, meaning the impurity co-crystallizes with the product.Solution: Perform solubility studies to find an optimal solvent or solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either highly soluble or insoluble at all temperatures. Common systems for this type of salt include ethanol/water, isopropanol/ethyl acetate, or methanol/MTBE.

Visualized Workflows & Data

General Synthesis and Scale-Up Workflow

cluster_prep Step 1: Amidation cluster_workup Step 2: Workup & Isolation of Free Base cluster_salt Step 3: Salt Formation & Purification A Charge Reactor with Ethyl Piperidine-4-Carboxylate & Ethylamine Solution B Heat Under Pressure (e.g., 80-120°C) A->B C Monitor Reaction (HPLC, GC) for Completion B->C D Cool Reactor & Vent C->D Reaction Complete E Solvent Evaporation / Extraction D->E F Aqueous Wash (to remove excess amine/salts) E->F G Dry Organic Layer & Concentrate to yield Free Base (Oil/Solid) F->G H Dissolve Free Base in Crystallization Solvent (e.g., IPA) G->H Isolated Free Base I Controlled Addition of HCl Solution H->I J Cool, Age, and Filter the Crystalline Product I->J K Wash with Cold Solvent & Dry Under Vacuum J->K L N-ethylpiperidine- 4-carboxamide HCl K->L Final Product

Caption: High-level workflow for the production of N-ethylpiperidine-4-carboxamide HCl.

Troubleshooting Logic: Low Amidation Yield

Start Low/Stalled Yield Check_Conditions Check Reaction Conditions: Temp, Pressure, Time Start->Check_Conditions Incomplete Reaction Incomplete? Check_Conditions->Incomplete Increase_Conditions Action: Increase Temp/Time Ensure System is Sealed Incomplete->Increase_Conditions Yes Check_Stoich Check Reagent Stoichiometry & Purity Incomplete->Check_Stoich No Success Yield Improved Increase_Conditions->Success Excess_Amine Sufficient Excess Ethylamine? Check_Stoich->Excess_Amine Increase_Amine Action: Increase Equivalents of Ethylamine (e.g., 5-10 eq) Excess_Amine->Increase_Amine No Check_Side_Products Analyze Crude for Side Products (LC-MS) Excess_Amine->Check_Side_Products Yes Increase_Amine->Success Hydrolysis Hydrolysis Product (Carboxylic Acid) Detected? Check_Side_Products->Hydrolysis Minimize_Water Action: Use Anhydrous Reagents or Higher Amine Excess Hydrolysis->Minimize_Water Yes Hydrolysis->Success No, other issue Minimize_Water->Success

Caption: Decision tree for troubleshooting low yield in the amidation step.

Table 1: Recommended Solvents for Key Process Steps
Process StepPrimary SolventCo-Solvent / Anti-SolventRationale
Amidation Ethanol, Methanol, or neatWater (if using aqueous ethylamine)Good solubility for reactants; allows for high reaction temperatures under pressure.
Extraction Dichloromethane (DCM), Ethyl AcetateWater, BrineEfficiently extracts the organic free base while removing inorganic salts and excess amine.
Crystallization Isopropanol (IPA), EthanolHeptane, MTBE, Ethyl AcetateThe product salt has good solubility at high temperatures but precipitates upon cooling. Anti-solvents can increase yield.
Crystal Washing Cold Isopropanol (IPA) or AcetoneN/AWashes away residual soluble impurities without dissolving a significant amount of the product.
Table 2: Key Analytical Techniques for Process Monitoring
TechniquePurposeStage of UseWhat to Look For
HPLC/UPLC Quantify reaction progress, purity analysisThroughoutDisappearance of starting materials, appearance of product, detection and quantification of impurities.
GC Monitor volatile componentsAmidation, DryingResidual solvents, consumption of volatile starting materials.
LC-MS Identify unknown impuritiesTroubleshootingDetermine the mass of byproduct peaks to help elucidate their structure.
¹H NMR Structural confirmation, purity assessmentFinal ProductConfirms the chemical structure of the product and detects impurities with characteristic signals.
FTIR Functional group analysisThroughoutConfirming conversion of ester/acid (C=O stretch ~1735 cm⁻¹) to amide (C=O stretch ~1640 cm⁻¹).
Karl Fischer Water content measurementFinal ProductEnsures the product is adequately dry and meets specifications, as water can affect stability and crystallinity.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Ethyl piperidine-4-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Generic Supplier. (2024). Safety Data Sheet.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - ETHYLPIPERIDINE.
  • Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • NIH - PMC. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
  • NIH - PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • Vulcanchem. (n.d.). 4-Ethylpiperidine-4-carboxylic acid.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl - Organic Syntheses Procedure.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

Sources

Technical Support Center: Recrystallization Methods for High-Purity N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-ethylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining this compound in high purity through recrystallization.

Introduction

The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for reliable and reproducible results in drug discovery and development. This compound, a key building block in various synthetic pathways, often requires purification to remove byproducts, unreacted starting materials, and other process-related impurities. Recrystallization is a powerful and widely used technique for the purification of crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent system. This guide provides a comprehensive overview of recrystallization methods, troubleshooting strategies, and frequently asked questions to enable you to achieve high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For hydrochloride salts, polar protic solvents are often a good starting point. Based on the behavior of similar compounds, isopropanol is a frequently recommended solvent for the recrystallization of organic hydrochloride salts.[1] However, the optimal solvent is best determined experimentally through small-scale solubility tests. A mixed solvent system, such as ethanol/ethyl acetate or dichloromethane/ethyl acetate, can also be effective.[2]

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a large extent. To remedy this, try the following:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add More Solvent: The concentration of the solute may be too high. Reheat the solution and add a small amount of additional hot solvent.

  • Change Solvent System: Consider using a lower-boiling solvent or a different mixed solvent system.

Q3: No crystals are forming, even after cooling. How can I induce crystallization?

If crystals do not form spontaneously, the solution is likely supersaturated. Crystallization can often be induced by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal provides a template for further crystal growth.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Lowering the Temperature: If cooling in an ice bath is unsuccessful, a dry ice/acetone bath can be used for further cooling, provided the solvent does not freeze.[3]

Q4: The recovery of my compound is very low. How can I improve it?

Low recovery can be due to several factors:

  • Using too much solvent: Dissolve the compound in the minimum amount of hot solvent required for complete dissolution.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization during hot filtration: If hot filtration is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.

Q5: What are common impurities, and how can I remove them?

Common impurities in the synthesis of piperidine derivatives can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4] For this compound, potential impurities could arise from the starting materials used in its synthesis. A preliminary wash of the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., ethyl acetate or hexane) can be an effective first purification step.[1]

Q6: How can I decolorize my sample?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the activated carbon, which is then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Reheat and add more solvent.- Allow the solution to cool slowly to room temperature before placing in an ice bath.- Select a lower-boiling point solvent.
No Crystal Formation - Solution is not supersaturated.- Lack of nucleation sites.- Evaporate some solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[3]
Low Yield - Too much solvent used.- Incomplete crystallization.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure adequate cooling time in an ice bath.- Pre-heat the filtration apparatus.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration.
Fine Powder Instead of Crystals - Crystallization occurred too quickly.- Re-dissolve in hot solvent and allow for slower cooling.
Impure Product (by analytical test) - Inappropriate solvent choice.- Co-crystallization of impurities.- Perform solubility tests to find a more selective solvent.- Consider a preliminary wash with a non-polar solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example: Isopropanol)

This protocol is a good starting point for the purification of this compound.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound and a few drops of isopropanol. Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture on a hot plate with stirring until the solid is fully dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)

This method is useful when a single solvent does not provide the desired solubility profile.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate). The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (ethyl acetate) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents or with the pure "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Washing

For samples that are already relatively pure, a simple wash may be sufficient.

Step-by-Step Methodology:

  • Place the crude solid in a flask.

  • Add a solvent in which the desired compound is known to be poorly soluble, but the impurities are likely soluble (e.g., ethyl acetate or diethyl ether).

  • Stir the slurry at room temperature for 15-30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid on the filter with a small amount of the fresh, cold washing solvent.

  • Dry the purified solid under vacuum.

Advanced Topics

Co-crystallization: An Alternative Purification Strategy

In cases where conventional recrystallization is challenging, co-crystallization can be an effective alternative. A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. For hydrochloride salts, carboxylic acids are often suitable co-formers.[5] The formation of a co-crystal alters the physicochemical properties of the compound, which can facilitate purification.

Potential Co-formers for this compound:

  • Dicarboxylic acids (e.g., succinic acid, fumaric acid)

  • Hydroxy carboxylic acids (e.g., tartaric acid, citric acid)

The selection of a co-former is typically done through screening experiments.

Data Tables and Visualizations

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds, but can be difficult to remove.
Ethanol78HighGood general-purpose polar protic solvent.
Isopropanol82Medium-HighOften a good choice for hydrochloride salts.[1]
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumCan be a good solvent, but its low boiling point may limit the solubility difference.
Ethyl Acetate77Medium-LowOften used as an anti-solvent or for washing.
Dichloromethane40Medium-LowA good solvent for a wide range of organic compounds.
Acetonitrile82Medium-HighA polar aprotic solvent that can be useful in mixed solvent systems.
Hexane/Heptane~69/~98LowNon-polar solvents, primarily used as anti-solvents or for washing.

Table 2: Predicted Solubility Behavior of this compound

SolventPredicted Solubility at Room Temp.Predicted Solubility at Elevated Temp.Potential Use
IsopropanolLow to ModerateHighSingle solvent recrystallization.
EthanolModerate to HighVery HighGood solvent in a mixed-solvent system.
WaterHighVery HighLikely too soluble for effective recrystallization.
Ethyl AcetateVery LowLowAnti-solvent or washing solvent.
AcetoneLowModeratePotential for single solvent recrystallization.
DichloromethaneModerateHighGood solvent in a mixed-solvent system.

Note: This table is based on general principles for similar compounds and should be confirmed by experimental solubility testing.

Diagram 1: Troubleshooting Recrystallization

Troubleshooting_Recrystallization cluster_No_Crystals Troubleshooting: No Crystals cluster_Oiling_Out Troubleshooting: Oiling Out cluster_Crystals_Form Analysis of Crystals Start Crude Product Solution Cooled No_Crystals No Crystals Form Start->No_Crystals Issue Oiling_Out Compound Oils Out Start->Oiling_Out Issue Crystals_Form Crystals Form Start->Crystals_Form Success Scratch Scratch Flask No_Crystals->Scratch Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Check_Purity Check Purity & Yield Crystals_Form->Check_Purity Seed Add Seed Crystal Scratch->Seed If fails Concentrate Concentrate Solution Seed->Concentrate If fails Slow_Cool Cool More Slowly Add_Solvent->Slow_Cool If fails Change_Solvent Change Solvent System Slow_Cool->Change_Solvent If fails Low_Yield Low Yield? Check_Purity->Low_Yield Impure Impure? Check_Purity->Impure T_Low_Yield Reduce Solvent Volume Ensure Complete Cooling Low_Yield->T_Low_Yield T_Impure Re-recrystallize Try Different Solvent Impure->T_Impure

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow Start Start with Crude Product Solvent_Selection 1. Solvent Selection (Small-Scale Tests) Start->Solvent_Selection Dissolution 2. Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization 4. Cooling & Crystallization (Slow cooling followed by ice bath) Hot_Filtration->Crystallization Isolation 5. Isolation of Crystals (Vacuum Filtration) Crystallization->Isolation Washing 6. Washing with Cold Solvent Isolation->Washing Drying 7. Drying under Vacuum Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of California, Davis. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1039-1048. [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of N-Substituted Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of N-substituted piperidine carboxamides. This guide is structured for researchers, medicinal chemists, and process development professionals who encounter challenges in this crucial synthetic transformation. Piperidine carboxamides are a cornerstone scaffold in modern drug discovery, and their efficient synthesis is paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles, ensuring you can navigate the complexities of amide bond formation with confidence.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of N-substituted piperidine carboxamides in a direct question-and-answer format.

Section 1.1: Low Yield and Incomplete Reactions

Question: My amide coupling reaction is resulting in low yield or has stalled completely. What are the likely causes?

Answer: Low or no product formation is one of the most frequent challenges in amide synthesis. The root cause typically falls into one of four categories: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, unfavorable reaction conditions, or steric hindrance.[4]

  • Incomplete Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide is not spontaneous. It requires an electrophilic "activated" intermediate. If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your specific substrates, the reaction will not proceed efficiently.[4]

  • Amine Deactivation: The piperidine derivative is the nucleophile in this reaction. Its lone pair of electrons must be available to attack the activated carboxylic acid. If the reaction medium is too acidic, the piperidine nitrogen can be protonated, rendering it non-nucleophilic and halting the reaction.[4] This can be a self-inflicted problem, as an acid-base reaction between the carboxylic acid starting material and the piperidine can occur before the coupling reagent is even added.[4]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., an O-acylisourea or an active ester) is highly reactive. If there is water present in the reaction, it can compete with your piperidine nucleophile, leading to the hydrolysis of the intermediate back to the starting carboxylic acid.[4][5] It is absolutely critical to use anhydrous solvents and reagents.[4]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the nitrogen atom of the piperidine can physically block the approach of the two reactants.[4] These reactions may require more forceful conditions, specialized reagents, or longer reaction times.

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Sources

Impact of reaction parameters on the yield of N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-ethylpiperidine-4-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to optimize your reaction outcomes.

Overview of the Synthesis

The most common and direct route to N-ethylpiperidine-4-carboxamide is through the N-alkylation of piperidine-4-carboxamide (also known as isonipecotamide). This is a nucleophilic substitution reaction (SN2) where the secondary amine of the piperidine ring acts as a nucleophile, attacking an ethylating agent. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

This guide is structured in a question-and-answer format to directly address the challenges you may face at each stage of the process.

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow: N-alkylation, purification of the free base, and final salt formation.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Workup & Purification cluster_2 Stage 3: Salt Formation start Reactants: - Piperidine-4-carboxamide - Ethyl Halide (e.g., EtI) - Base (e.g., K₂CO₃) - Solvent (e.g., ACN) reaction Reaction Mixture: Stir at RT or heat Monitor by TLC/LC-MS start->reaction Combine workup Aqueous Workup: - Filter solids - Extract with organic solvent reaction->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography (if needed) workup->purification product_base Isolated Free Base: N-ethylpiperidine-4-carboxamide purification->product_base salt_formation Dissolve base in solvent (e.g., IPA, EtOAc) Add HCl solution product_base->salt_formation crystallization Precipitation/ Crystallization salt_formation->crystallization final_product Final Product: N-ethylpiperidine-4-carboxamide HCl crystallization->final_product

Caption: General workflow for the synthesis of N-ethylpiperidine-4-carboxamide HCl.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The N-Alkylation Reaction

Q1: My reaction yield is very low. What are the primary factors I should investigate?

Low yield is a common issue that can stem from multiple points in the process. Systematically investigating the cause is key.

Answer: The most common culprits for low yield are incomplete reactions, degradation of starting materials or products, and competing side reactions.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure your piperidine-4-carboxamide is pure and dry. Verify the purity and concentration of your ethylating agent.

  • Verify Reaction Completion: Before starting the workup, confirm the absence of starting material using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a frequent cause of low yield.

  • Evaluate Your Base: The base is critical. It neutralizes the acid (HI or HBr) byproduct. If the base is too weak or insoluble, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Consider Side Reactions: The most likely side reaction is the formation of a quaternary ammonium salt from over-alkylation. This can be minimized by the slow addition of the ethylating agent to a solution where the piperidine starting material is always in excess.[1]

G start Low Yield Observed q1 Is the reaction complete? (Check via TLC/LC-MS) start->q1 a1_no Incomplete Reaction: - Increase reaction time/temp - Check base/solvent choice - Verify reagent quality q1->a1_no No q2 Are there significant byproducts? q1->q2 Yes end Yield Optimized a1_no->end a2_yes Side Reactions: - Check for over-alkylation - Use slow addition of alkyl halide - Re-evaluate stoichiometry q2->a2_yes Yes q3 Was there loss during workup? q2->q3 No a2_yes->end a3_yes Purification Issues: - Check pH during extraction - Use a different extraction solvent - Consider alternative purification q3->a3_yes Yes q3->end No a3_yes->end

Sources

Identification and removal of impurities in N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-ethylpiperidine-4-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth, experience-driven guidance to professionals working with this compound. Here, you will find answers to common questions and detailed troubleshooting protocols to address challenges related to impurity identification and removal, ensuring the integrity and quality of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in this compound?

A1: Impurities can originate from various stages, including synthesis, purification, and storage.[1][2][] For this compound, synthesized typically via amidation of a carboxylic acid derivative with N-ethylamine, impurities fall into several common categories:

  • Process-Related Impurities: These arise from the manufacturing process itself.[1][2]

    • Unreacted Starting Materials: Residual isonipecotic acid derivatives or N-ethylamine.

    • Reagent-Related Impurities: Traces of coupling agents (e.g., DCC, HATU), catalysts, or solvents used in the synthesis.[][5]

    • By-products: Products from side reactions, such as the formation of dimers or products from reactions with residual solvents.[6][7]

  • Degradation Products: These can form during storage or under specific environmental conditions like exposure to light, heat, or humidity.[] Hydrolysis of the amide bond is a potential degradation pathway.

  • Inorganic Impurities: Residues of inorganic salts, catalysts, or heavy metals from reactors or reagents.[1][8]

  • Residual Solvents: Traces of solvents used during synthesis and purification that are not completely removed.[1][9]

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling. The most widely used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the cornerstone technique for separating, detecting, and quantifying organic impurities.[1][9][10][11][12][13] A reversed-phase C18 column is a common starting point for piperidine derivatives.[14]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[8][9][10][11][12] Tandem MS (MS/MS) can offer detailed structural information.[12]

  • Gas Chromatography (GC): This is the preferred method for the analysis of volatile organic compounds, particularly residual solvents.[1][8][9][11][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural information and is invaluable for the definitive identification and characterization of isolated impurities.[2][8]

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): These techniques are highly sensitive for detecting and quantifying trace elemental and inorganic impurities.[8]

Q3: What are the primary methods for removing identified impurities from this compound?

A3: The choice of purification method depends on the nature of the impurity and the desired purity level of the final product. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[1][16][17] For a hydrochloride salt, a mixed solvent system (e.g., isopropanol/diethyl ether or dichloromethane/ethyl acetate) is often effective.[18][19] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent system at varying temperatures.[16][17]

  • Chromatography:

    • Flash Chromatography: Useful for purifying larger quantities of material by separating compounds based on polarity.[13][20]

    • Preparative HPLC: Used for isolating impurities for characterization or for achieving very high purity on a smaller scale.[11]

  • Liquid-Liquid Extraction: This can be effective for removing impurities with significantly different acid-base properties or polarities. For instance, unreacted acidic or basic starting materials can be removed by washing an organic solution of the product with aqueous base or acid, respectively.[21]

  • Activated Carbon Treatment: This can be used to remove colored impurities from a solution before crystallization.[19][22]

Troubleshooting Guides

Guide 1: An Unknown Peak is Detected in the HPLC Chromatogram

Issue: During routine purity analysis by HPLC, an unknown peak is observed, suggesting the presence of an impurity.

Troubleshooting Workflow:

Caption: Workflow for identifying an unknown HPLC peak.

Step-by-Step Protocol: Impurity Identification using LC-MS

  • Initial Assessment: Confirm that the unknown peak is not an artifact of the system (e.g., from the solvent or carryover). Run a blank injection (mobile phase only) to verify.

  • LC-MS Analysis:

    • Instrumentation: Use an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).[11][14]

    • Ionization: Use positive ion mode electrospray ionization (ESI), as the piperidine nitrogen is basic and readily protonated.[14]

    • Method:

      • Perform a full scan to determine the precursor ion (the protonated molecule [M+H]⁺) of the unknown peak.[14]

      • Based on the synthesis pathway, predict potential impurities and their expected molecular weights to see if there is a match.

  • Structure Elucidation (if necessary):

    • If the mass does not match an obvious predicted impurity, perform a product ion scan (MS/MS) on the precursor ion to observe its fragmentation pattern.[14]

    • The fragmentation can provide clues about the impurity's structure. For piperidine derivatives, common fragmentations include α-cleavage next to the nitrogen and ring fission.[14]

  • Isolation and Definitive Identification:

    • For unambiguous identification, isolate the impurity using preparative HPLC.[11]

    • Analyze the pure, isolated fraction by high-resolution mass spectrometry (HRMS) to determine its elemental composition and by NMR for complete structural elucidation.[2][8]

Guide 2: Removing a Persistent, Polar Impurity

Issue: A polar impurity, such as an unreacted starting material or a salt, co-elutes with the product or is difficult to remove by standard recrystallization.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-ethylpiperidine-4-carboxamide hydrochloride, a key intermediate in various pharmaceutical syntheses. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and suitable for their intended purpose, be it for routine quality control or for stability testing of active pharmaceutical ingredients (APIs).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations. The comparison between a simple isocratic method and a more complex gradient method will illuminate the critical trade-offs in analytical strategy, guiding you to select and validate the most appropriate method for your specific analytical challenge.

The Foundation: Why Method Validation is Non-Negotiable

Before delving into the experimental data, it is crucial to understand the regulatory and scientific mandate for method validation. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3] The objective is to build a comprehensive body of evidence that the method will consistently yield results that are accurate and precise. For a compound like this compound, this means we can confidently determine its purity, quantify it in the presence of impurities, and assess its stability over time.

Core Validation Parameters: The Pillars of a Robust Method

A successful HPLC method validation hinges on the rigorous evaluation of several key performance characteristics as stipulated by ICH Q2(R1).[1][2][3] These are not merely checkboxes but interdependent pillars that collectively support the method's reliability:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3][4] For a stability-indicating method, this is proven through forced degradation studies.[5][6][7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The Subject: this compound

This compound is a polar molecule, which can present challenges for retention in standard reversed-phase HPLC.[9][10][11] Its structure consists of a piperidine ring, making it a basic compound. The hydrochloride salt form enhances its aqueous solubility. These properties must be considered when developing a suitable chromatographic method.

Comparative Methodologies: Isocratic vs. Gradient Elution

We will now compare two distinct HPLC methods developed for the analysis of this compound:

  • Method A: Isocratic Elution. This method uses a constant mobile phase composition throughout the run. It is generally simpler, faster, and offers high reproducibility, making it ideal for routine assays where the primary goal is to quantify the main component.[12][13][14]

  • Method B: Gradient Elution. This method involves a change in the mobile phase composition during the analysis. Gradient elution is powerful for resolving complex mixtures containing components with a wide range of polarities, such as an API and its potential degradation products.[12][15][16] It is the preferred approach for developing a stability-indicating method.

Chromatographic Conditions
ParameterMethod A: Isocratic AssayMethod B: Stability-Indicating Gradient
Column Waters Atlantis T3, 150 x 4.6 mm, 3 µmWaters Atlantis T3, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 85% A / 15% BGradient: 0-2 min (95% A), 2-15 min (95%→50% A), 15-17 min (50% A), 17.1-20 min (95% A for re-equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Run Time 8 minutes20 minutes

Causality of Experimental Choices:

  • Column: The Waters Atlantis T3 column is selected for its ability to provide enhanced retention for polar compounds even under highly aqueous mobile phase conditions, mitigating the challenge of analyzing our target molecule.[11]

  • Mobile Phase: A simple mobile phase of water and acetonitrile with formic acid is chosen. The formic acid acts as a pH modifier to ensure consistent ionization of the basic analyte, leading to better peak shape and reproducibility.

  • Elution Mode: Method A's isocratic conditions are optimized for a fast and efficient quantification of the main peak. Method B's gradient is designed to first elute very polar compounds with high aqueous content and then gradually increase the organic content to elute any less polar degradation products that might have formed during stress studies.

Experimental Protocols for Method Validation

The following protocols were applied to validate both Method A and Method B.

Specificity (Forced Degradation)

To prove the stability-indicating nature of Method B, a forced degradation study was conducted.[5][6][7] A solution of this compound (1 mg/mL) was subjected to the following stress conditions. Method A was also tested to demonstrate its limitations.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/square meter).[5]

Linearity

A series of solutions were prepared from a stock solution of this compound to cover a range from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL). For impurity quantification in Method B, a range from the LOQ to 150% of the specified impurity level was used.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery of the added API was then calculated.

Precision (Repeatability and Intermediate)
  • Repeatability: Six independent sample preparations at 100% of the test concentration were analyzed.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system.

Robustness

Small, deliberate changes were made to the chromatographic conditions to assess the method's robustness. Parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% organic content for isocratic; pH ± 0.2 for gradient)

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process and the goal of a stability-indicating method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Routine Routine Analysis (QC, Stability Testing) Spec->Routine Acc Accuracy (Recovery) Lin->Acc Lin->Routine Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Routine Rob Robustness Prec->Rob Prec->Routine LOQ LOD / LOQ Rob->LOQ Rob->Routine LOQ->Routine

Caption: A typical workflow for HPLC method validation, from development to routine implementation.

G cluster_0 Unstressed Sample cluster_1 Stressed Sample (Stability-Indicating Method) unstressed Chromatogram shows a single, pure API peak api_peak stressed Chromatogram shows baseline separation of API from degradants unstressed->stressed Forced Degradation degradant_peaks

Caption: Goal of a stability-indicating method: separating the API from degradation products.

Comparative Validation Data Summary

The following tables summarize the hypothetical validation results for both methods against typical acceptance criteria.

Table 1: Specificity and Forced Degradation Results
Stress ConditionMethod A (Isocratic) - ObservationsMethod B (Gradient) - Observations% Degradation (Method B)
Unstressed Single peak at ~4.5 min.Single peak at ~7.8 min.N/A
Acid Hydrolysis Peak shape distortion; shoulder appears.Baseline separation of API from two degradant peaks.12.5%
Base Hydrolysis Significant peak broadening and fronting.Baseline separation of API from one major degradant.18.2%
Oxidation Small shoulder on the main peak.Baseline separation of API from a minor degradant peak.6.8%
Thermal No significant change observed.No significant degradation observed.< 1.0%
Photolytic No significant change observed.No significant degradation observed.< 1.0%

Analysis: Method A fails to resolve the degradation products from the main API peak, making it unsuitable as a stability-indicating method. Method B demonstrates excellent specificity, proving it is stability-indicating.[3][4]

Table 2: Linearity, Accuracy, and Precision
ParameterAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99980.9996
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.9% - 100.8%
Precision - Repeatability (%RSD) ≤ 2.0%0.45%0.68%
Precision - Intermediate (%RSD) ≤ 2.0%0.72%0.95%

Analysis: Both methods meet the acceptance criteria for linearity, accuracy, and precision, demonstrating that they are reliable for quantitative analysis under their defined conditions.

Table 3: LOD, LOQ, and Robustness
ParameterAcceptance CriteriaMethod A (Isocratic)Method B (Gradient)
LOD S/N ≥ 30.05 µg/mL0.08 µg/mL
LOQ S/N ≥ 100.15 µg/mL0.25 µg/mL
Robustness All parameters meet system suitability.PassedPassed

Analysis: Both methods demonstrate adequate sensitivity for their intended purposes. The slightly higher LOD/LOQ for the gradient method is expected due to potential for higher baseline noise. Both methods proved to be robust against minor variations in operating parameters.

Conclusion and Recommendation

This comparative guide demonstrates that both the isocratic (Method A) and gradient (Method B) HPLC methods can be successfully validated for the analysis of this compound. However, their suitability is dictated by the intended application.

  • Method A (Isocratic) is a rapid, simple, and precise method. It is highly suitable for routine assay and content uniformity testing where the primary goal is to quantify the API in a sample matrix where significant degradation is not expected. Its shorter run time offers higher throughput.

  • Method B (Gradient) is a robust, stability-indicating method. Its ability to separate the API from degradation products makes it the only choice for stability studies, impurity profiling, and release testing of drug substances and products. [7][8][17] While it has a longer run time, the comprehensive data it provides is essential for ensuring product quality and patient safety throughout the drug development lifecycle.

The choice between an isocratic and gradient method is a strategic one. For a comprehensive analytical control strategy, a laboratory would likely validate and employ both: the isocratic method for routine, high-throughput assays and the gradient method for the critical assessment of stability and impurity profiles. This dual-method approach ensures both efficiency and the rigorous quality oversight mandated by regulatory agencies.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • S-Matrix. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ResearchGate. (2015-08-10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

  • JETIR. (2021-09). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.

  • U.S. Food and Drug Administration (FDA). (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • PharmaGuru. (2025-10-08). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.

  • Sigma-Aldrich. Developing HPLC Methods.

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation (ICH). Quality Guidelines.

  • Starodub. (2024-04-24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Separation Science. (2023-12-08). Strategies to Enable and Simplify HPLC Polar Compound Separation.

  • Phenomenex. (2025-05-23). Isocratic Vs. Gradient Elution in Chromatography.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Journal of Advanced Scientific Research. HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods.

  • Welch Materials. (2026-01-07). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.

  • Waters Blog. (2025-06-18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • PubChemLite. this compound (C8H16N2O).

  • LCGC International. (2020-11-01). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

A-Comparative-Analysis-of-N-ethylpiperidine-4-carboxamide-hydrochloride-and-Its-N-Alkyl-Analogs-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-Guide

Authored-for-Researchers,-Scientists,-and-Drug-Development-Professionals

Introduction:-The-Enduring-Relevance-of-the-Piperidine-Scaffold

The-piperidine-heterocycle-is-a-cornerstone-of-modern-medicinal-chemistry,-present-in-a-multitude-of-FDA-approved-drugs-and-clinical-candidates.-[1]-Its-conformational-flexibility-and-ability-to-present-substituents-in-defined-three-dimensional-orientations-make-it-an-exceptionally-versatile-scaffold.-Among-its-many-derivatives,-the-N-substituted-piperidine-4-carboxamide-motif-has-emerged-as-a-privileged-structure,-serving-as-a-key-pharmacophore-in-agents-targeting-a-diverse-array-of-biological-systems,-from-central-nervous-system-(CNS)-receptors-to-kinases-involved-in-oncology.-[2]

This-guide-focuses-on-N-ethylpiperidine-4-carboxamide-hydrochloride-and-its-immediate-homologous-analogs:-the-N-methyl,-N-propyl,-and-N-butyl-derivatives.-The-central-thesis-is-that-subtle-changes-in-the-N-alkyl-substituent-length-can-profoundly-impact-the-physicochemical-properties,-pharmacokinetics,-and-pharmacodynamics-of-the-molecule.-Understanding-these-relationships-is-paramount-for-rational-drug-design-and-the-optimization-of-lead-compounds.

Part-1:-Comparative-Physicochemical-Properties

The-transition-from-a-potential-hit-compound-to-a-viable-drug-candidate-is-critically-dependent-on-its-physicochemical-properties.-Properties-such-as-lipophilicity-and-solubility-govern-absorption,-distribution,-metabolism,-and-excretion-(ADME).-In-our-homologous-series,-the-systematic-elongation-of-the-N-alkyl-chain-provides-a-classic-model-for-observing-these-effects.

Causality-Behind-the-Trends: The-addition-of-each-methylene-group-(-CH2-)-incrementally-increases-the-molecular-weight-and,-more-importantly,-the-non-polar-surface-area.-This-directly-correlates-with-an-increase-in-lipophilicity,-quantified-by-the-octanol-water-partition-coefficient-(LogP).-As-lipophilicity-rises,-aqueous-solubility-typically-decreases.-This-trade-off-is-a-fundamental-challenge-in-drug-development,-as-sufficient-solubility-is-required-for-formulation-and-absorption,-while-adequate-lipophilicity-is-necessary-for-membrane-permeation.

Table-1:-Calculated-Physicochemical-Properties-of-N-Alkyl-Piperidine-4-carboxamide-Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) XLogP3 Topological Polar Surface Area (Ų)
N-Methyl-analog C₇H₁₄N₂O 142.20 -0.1 41.1
N-Ethyl-analog C₈H₁₆N₂O 156.23 0.4 41.1
N-Propyl-analog C₉H₁₈N₂O 170.26 0.9 41.1
N-Butyl-analog C₁₀H₂₀N₂O 184.28 1.4 41.1

Data-is-for-the-free-base-form-and-is-computationally-derived-from-PubChem-for-comparative-purposes.-[3]-Actual-experimental-values-may-vary.

Part-2:-General-Synthetic-Strategy

The-synthesis-of-this-compound-class-is-generally-straightforward,-lending-itself-to-the-rapid-generation-of-analogs-for-structure-activity-relationship-(SAR)-studies.-A-common-and-efficient-method-involves-a-two-step-process-starting-from-a-commercially-available-piperidine-precursor.

Experimental-Choice-Rationale: The-choice-of-a-two-step-approach-is-deliberate.-First,-the-N-alkylation-of-a-precursor-like-ethyl-piperidine-4-carboxylate-is-a-robust-and-high-yielding-reaction.-Second,-the-subsequent-amidation-of-the-ester-is-typically-clean-and-efficient,-often-driven-to-completion-by-the-volatility-of-the-ammonia-reagent.-Using-the-Boc-protected-piperidine-as-a-starting-material-allows-for-the-introduction-of-the-carboxamide-first,-followed-by-deprotection-and-N-alkylation,-offering-an-alternative-route-if-the-primary-route-is-problematic.-[4][5]

G cluster_0 Synthetic Workflow start Ethyl piperidine-4-carboxylate (Precursor) step1 N-Alkylation (Reductive Amination or Alkyl Halide) start->step1 intermediate N-Alkyl ethyl piperidine-4-carboxylate step1->intermediate step2 Amidation (e.g., with NH3 in Methanol) intermediate->step2 product N-Alkyl-piperidine-4-carboxamide step2->product salt_formation Salt Formation (HCl in Ether/IPA) product->salt_formation final_product N-Alkyl-piperidine-4-carboxamide HCl salt_formation->final_product

Caption: General synthetic workflow for N-alkyl-piperidine-4-carboxamides.

Part-3:-Comparative-Pharmacological-Profile:-A-Sigma-1-Receptor-Case-Study

While-the-N-alkyl-piperidine-4-carboxamide-scaffold-can-be-adapted-for-numerous-targets,-it-has-shown-particular-promise-for-the-sigma-1-(σ₁)-receptor.-[2]-The-σ₁-receptor-is-an-intriguing-intracellular-chaperone-protein-implicated-in-a-variety-of-CNS-disorders.-[6]-High-affinity-ligands-for-the-σ₁-receptor-often-contain-a-nitrogen-atom-connected-to-alkyl-chains,-making-this-homologous-series-an-excellent-model-for-exploring-SAR.-[7]

Structure-Activity-Relationship-(SAR)-Insights: The-σ₁-receptor-binding-pocket-is-known-to-have-hydrophobic-regions.-[6]-Therefore,-the-N-alkyl-chain-length-is-expected-to-directly-influence-binding-affinity.

  • Hypothesis: Increasing-the-alkyl-chain-length-from-methyl-to-propyl/butyl-is-predicted-to-increase-lipophilicity,-potentially-enhancing-hydrophobic-interactions-with-the-receptor-and-thus-improving-binding-affinity-(lower-Ki-value).

  • Causality: Studies-on-related-scaffolds-have-shown-that-increasing-the-length-of-an-alkyl-chain-can-allow-a-ligand-to-more-effectively-occupy-hydrophobic-pockets-within-a-binding-site,-leading-to-stronger-binding.-[8]-However,-there-is-typically-an-optimal-length;-chains-that-are-too-long-can-introduce-a-steric-or-entropic-penalty,-leading-to-a-decrease-in-affinity.

SAR cluster_sar SAR Logic: N-Alkyl Chain Length vs. Affinity ChainLength N-Alkyl Chain Length Methyl (Short) Ethyl (Medium) Propyl/Butyl (Longer) Lipophilicity Lipophilicity (LogP) Low Moderate High ChainLength:f1->Lipophilicity:f1 ChainLength:f2->Lipophilicity:f2 ChainLength:f3->Lipophilicity:f3 Binding Predicted σ₁ Affinity (Ki) Moderate Higher Potentially Highest (Optimal Fit) Lipophilicity:f1->Binding:f1 Limited Hydrophobic Interaction Lipophilicity:f2->Binding:f2 Improved Interaction Lipophilicity:f3->Binding:f3 Optimal Hydrophobic Fit

Caption: Predicted-relationship-between-N-alkyl-chain-length-and-sigma-1-receptor-affinity.

Metabolic-Stability-Considerations: The-N-alkyl-group-is-a-common-site-of-metabolism-by-cytochrome-P450-enzymes,-primarily-through-N-dealkylation.-The-rate-of-this-metabolism-can-be-influenced-by-the-size-of-the-alkyl-group.-Smaller-groups-like-methyl-and-ethyl-are-often-readily-cleaved.-Longer-chains-may-also-be-susceptible-to-hydroxylation-at-various-positions.-Therefore,-while-a-longer-alkyl-chain-might-improve-potency,-it-could-potentially-alter-the-metabolic-profile-and-pharmacokinetic-half-life-of-the-compound.

Part-4:-Key-Experimental-Protocols

To-ensure-the-trustworthiness-and-reproducibility-of-comparative-data,-standardized-protocols-are-essential.-The-following-methodologies-provide-a-validated-framework-for-synthesizing-and-evaluating-the-compounds-in-this-guide.

Protocol-1:-General-Synthesis-of-N-Ethylpiperidine-4-carboxamide-Hydrochloride

Objective: To-synthesize-the-title-compound-via-a-two-step-procedure.

Materials:

  • Ethyl-piperidine-4-carboxylate-[9]

  • Acetaldehyde

  • Sodium-triacetoxyborohydride-(STAB)

  • Dichloromethane-(DCM)

  • Saturated-sodium-bicarbonate-solution

  • Magnesium-sulfate

  • Ammonia-(7N-in-Methanol)

  • Hydrochloric-acid-(2M-in-diethyl-ether)

Procedure-(Self-Validating-System):

  • N-Alkylation-(Reductive-Amination): a.-Dissolve-ethyl-piperidine-4-carboxylate-(1.0-eq)-in-DCM. b.-Add-acetaldehyde-(1.2-eq)-and-stir-for-20-minutes-at-room-temperature-to-form-the-iminium-ion-intermediate. c.-Add-STAB-(1.5-eq)-portion-wise-to-the-mixture.-Rationale:-STAB-is-a-mild-reducing-agent-that-selectively-reduces-the-iminium-ion-without-affecting-the-ester. d.-Stir-the-reaction-overnight-at-room-temperature.-Monitor-completion-by-TLC-or-LC-MS. e.-Quench-the-reaction-by-slowly-adding-saturated-sodium-bicarbonate-solution. f.-Separate-the-organic-layer,-wash-with-brine,-dry-over-magnesium-sulfate,-and-concentrate-in-vacuo-to-yield-crude-N-ethyl-ethyl-piperidine-4-carboxylate.

  • Amidation: a.-Dissolve-the-crude-ester-from-the-previous-step-in-7N-ammonia-in-methanol. b.-Seal-the-reaction-vessel-and-stir-at-50°C-for-24-48-hours.-Rationale:-Heating-in-a-sealed-vessel-ensures-the-ammonia-remains-in-solution-and-drives-the-reaction-to-completion. c.-Cool-the-mixture-and-concentrate-in-vacuo-to-remove-solvent-and-excess-ammonia. d.-Purify-the-resulting-crude-amide-by-silica-gel-chromatography-to-obtain-N-ethylpiperidine-4-carboxamide.

  • Salt-Formation: a.-Dissolve-the-purified-amide-in-a-minimal-amount-of-anhydrous-methanol-or-isopropanol. b.-Slowly-add-1.1-equivalents-of-2M-HCl-in-diethyl-ether-with-stirring. c.-The-hydrochloride-salt-will-precipitate.-Collect-the-solid-by-filtration,-wash-with-cold-ether,-and-dry-under-vacuum.

Protocol-2:-Sigma-1-Receptor-Radioligand-Binding-Assay

Objective: To-determine-the-binding-affinity-(Ki)-of-the-N-alkyl-analogs-for-the-human-sigma-1-receptor.

Materials:

  • Membranes-from-HEK-293-cells-expressing-human-sigma-1-receptors.

  • [³H]-(+)-Pentazocine-(Radioligand)

  • Haloperidol-(Non-specific-binding-determinant)

  • Test-compounds-(N-alkyl-piperidine-4-carboxamide-analogs)

  • Assay-Buffer:--50-mM-Tris-HCl,-pH-7.4

  • 96-well-filter-plates-and-scintillation-fluid

Procedure-(Self-Validating-System):

  • Preparation: a.-Prepare-serial-dilutions-of-each-test-compound-in-assay-buffer. b.-Prepare-the-membrane-homogenate-to-a-concentration-of-~20-µg-protein-per-well. c.-Prepare-the-radioligand-solution-([³H]-(+)-pentazocine)-to-a-final-concentration-of-~2-nM.

  • Assay-Execution: a.-To-each-well-of-a-96-well-plate,-add:-50-µL-of-assay-buffer-(for-total-binding),-50-µL-of-10-µM-haloperidol-(for-non-specific-binding),-or-50-µL-of-test-compound-dilution. b.-Add-50-µL-of-[³H]-(+)-pentazocine-to-all-wells. c.-Initiate-the-binding-reaction-by-adding-100-µL-of-the-membrane-homogenate-to-all-wells. d.-Incubate-the-plate-at-37°C-for-120-minutes-with-gentle-agitation.-Rationale:-This-incubation-time-and-temperature-allows-the-binding-reaction-to-reach-equilibrium.

  • Termination-and-Detection: a.-Terminate-the-assay-by-rapid-filtration-through-the-filter-plate,-followed-by-three-washes-with-ice-cold-assay-buffer. b.-Dry-the-filter-plate,-add-scintillation-fluid-to-each-well,-and-count-the-radioactivity-using-a-scintillation-counter.

  • Data-Analysis: a.-Calculate-the-percent-inhibition-for-each-concentration-of-the-test-compound. b.-Determine-the-IC₅₀-value-(concentration-inhibiting-50%-of-specific-binding)-by-non-linear-regression. c.-Calculate-the-Ki-value-using-the-Cheng-Prusoff-equation:-Ki-=-IC₅₀-/-(-1-+-([L]/Kd)),-where-[L]-is-the-concentration-of-the-radioligand-and-Kd-is-its-dissociation-constant.

Conclusion

The-systematic-analysis-of-N-alkyl-piperidine-4-carboxamide-analogs-reveals-a-clear-and-predictable-relationship-between-the-length-of-the-N-alkyl-chain-and-the-compound's-physicochemical-properties.-Specifically,-increasing-chain-length-progressively-enhances-lipophilicity.-This-fundamental-change-is-the-primary-driver-of-alterations-in-pharmacological-performance.-As-demonstrated-with-the-sigma-1-receptor-case-study,-this-increased-lipophilicity-can-be-leveraged-to-improve-ligand-receptor-interactions-within-hydrophobic-binding-pockets,-potentially-increasing-potency.-However,-researchers-must-remain-cognizant-of-the-concomitant-effects-on-solubility-and-metabolic-stability.-This-guide-provides-the-foundational-logic-and-experimental-framework-for-drug-development-professionals-to-rationally-design-and-select-the-optimal-N-alkyl-analog-for-a-given-therapeutic-target,-balancing-the-need-for-potency-with-the-requirements-of-a-favorable-ADME-profile.

References

  • PubChem.-N-propylpiperidine-4-carboxamide-hydrochloride.-[Link]

  • PubChem.-N-methylpiperidine-4-carboxamide.-[Link]

  • Abate,-C.,-et-al.-Development-of-Novel-Phenoxyalkylpiperidines-as-High-Affinity-Sigma-1-(σ1)-Receptor-Ligands.-University-of-Bari-Aldo-Moro.-[Link]

  • Guo,-L.W.,-et-al.-(2015).-The-Ligand-Binding-Region-of-the-Sigma-1-Receptor:-Studies-Utilizing-Photoaffinity-Probes,-Sphingosine-and-N-Alkylamines.-PubMed-Central.-[Link]

  • PubChem.-N-tert-butylpiperidine-4-carboxamide.-[Link]

  • Google-Patents.-CN111484444A---The-synthetic-method-of-N-benzyl-4-piperidinecarboxaldehyde.-
  • PubChem.-4-(Ethylamino)piperidine-4-carboxamide.-[Link]

  • PubChem.-N-[3-(dimethylamino)propyl]piperidine-4-carboxamide.-[Link]

  • O'Hagan,-D.-(2000).-Piperidine-Derivatives:-Recent-Advances-in-Synthesis-and-Pharmacological-Applications.-PubMed-Central.-[Link]

  • ResearchGate.-Sigma-1-receptor-ligand-pharmacophore-and-binding-affinities.-[Link]

  • Zhang,-L.,-et-al.-(2021).-Piperidine-4-carboxamide-as-a-new-scaffold-for-designing-secretory-glutaminyl-cyclase-inhibitors.-PubMed.-[Link]

  • PubMed.-Synthesis-and-receptor-binding-studies-of-novel-4,4-disubstituted-arylalkyl/arylalkylsulfonyl-piperazine-and-piperidine-based-derivatives-as-a-new-class-of-σ1-ligands.-[Link]

  • University-of-Turin.-Development-of-sigma-1-(σ1)-Receptor-Fluorescent-Ligands-as-Versatile-Tools.-[Link]

  • PubChem.-N,N-diethyl-1-methylpiperidine-4-carboxamide.-[Link]

  • PubChem.-Ethyl-4-piperidinecarboxylate.-[Link]

  • Fontanilla,-D.,-et-al.-(2008).-The-sigma1-receptor-interacts-with-N-alkyl-amines-and-endogenous-sphingolipids.-PubMed-Central.-[Link]

  • Fülöp,-F.,-et-al.-(2019).-Synthesis-and-Characterization-of-Novel-Methyl-(3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.-PubMed-Central.-[Link]

  • PubChem.-4-(N-Boc-amino)piperidine.-[Link]

  • PubChem.-4-Piperidinecarboxamide.-[Link]

  • PubChem.-N-butyl-4-methylpiperidine-1-carboxamide.-[Link]

  • Cheméo.-Piperidine-(CAS-110-89-4)---Chemical-&-Physical-Properties.-[Link]

  • PubChem.-N-(tert-butoxycarbonyl)piperidine.-[Link]

  • PubChem.-1-Propylpiperidine.-[Link]

  • PubChem.-4-tert-butyl-N-methylpiperidine-2-carboxamide.-[Link]

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A Comparative Guide to the Structure-Activity Relationships of N-ethylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The N-substituted piperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of a wide array of biological targets.[1] Its conformational rigidity, basic nitrogen atom, and multiple points for synthetic diversification make it an ideal starting point for drug discovery campaigns. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various N-ethylpiperidine-4-carboxamide derivatives, drawing on experimental data from studies targeting infectious diseases, cancer, and cardiovascular conditions. We will explore the causal relationships behind experimental design choices and present detailed protocols for key validation assays.

The Core Scaffold: A Platform for Diverse Bioactivities

The fundamental N-ethylpiperidine-4-carboxamide structure presents three primary vectors for chemical modification, each playing a critical role in modulating pharmacological activity, selectivity, and pharmacokinetic properties. Understanding how substitutions at these positions influence target engagement is paramount for rational drug design.

  • Position 1 (Piperidine Nitrogen): The N-alkyl substituent, in this case, an ethyl group, is crucial for establishing interactions within binding pockets and influencing the overall basicity (pKa) of the molecule. Modifications at this position can dramatically alter potency and selectivity.

  • The Carboxamide Linker: This central amide bond provides a rigidifying element and serves as a key hydrogen bond donor and acceptor. Its orientation is critical for presenting the attached substituents in a biologically relevant conformation.

  • The R-Group (Amide Substituent): This is often the most varied component, responsible for exploring specific sub-pockets of the target protein and defining the compound's primary pharmacological action.

Below is a logical workflow illustrating the iterative process of SAR-driven drug discovery, from initial hit identification through to lead optimization.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Cycle Hit_ID Hit Identification (e.g., HTS, Phenotypic Screen) Hit_To_Lead Hit-to-Lead Optimization Hit_ID->Hit_To_Lead Initial Hits Synthesis Analog Synthesis (Varying R1, R2, R3) Hit_To_Lead->Synthesis Lead Series In_Vitro In Vitro Assays (Binding, Functional Activity) Synthesis->In_Vitro Test Compounds SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vitro->SAR_Analysis Biological Data SAR_Analysis->Synthesis Design Next Generation In_Vivo In Vivo Efficacy & Pharmacokinetics SAR_Analysis->In_Vivo Select Promising Candidates In_Vivo->Synthesis Further Optimization

Caption: Iterative workflow for SAR-driven lead optimization.

Comparative SAR Across Diverse Therapeutic Targets

The versatility of the piperidine-4-carboxamide scaffold is best illustrated by examining its application across different biological targets. The following sections compare SAR trends for derivatives developed as antimalarials, antimycobacterials, and anti-HIV agents.

Antimalarial Agents: Targeting the Plasmodium falciparum Proteasome

Phenotypic screening against P. falciparum identified piperidine carboxamides as potent antimalarials that target the β5 subunit of the parasite's 20S proteasome (Pf20Sβ5).[2] This target is distinct from the human isoform, offering a promising avenue for species-selective therapy.

Key SAR Insights:

  • Stereochemistry is Crucial: Initial racemic hit SW042 was resolved into its enantiomers, revealing that the (S)-enantiomer was approximately 100-fold more potent than the (R)-enantiomer, highlighting a highly specific chiral recognition at the binding site.[2]

  • Minimal Pharmacophore: SAR studies established that both a right-hand phenyl ring and a left-hand glycolic acid fragment were essential for activity. Removal of either moiety resulted in a complete loss of potency.[2]

  • Species Selectivity: The piperidine carboxamide series demonstrates high selectivity for the Plasmodium proteasome over human isoforms. Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine residue, which underlies this strong species selectivity.[2]

CompoundStereocenterR-Group (Amide)Pf20Sβ5 IC₅₀ (nM)Selectivity vs. Human β5Ref
SW042 RacemicPhenylglycolic acid~100High[2]
(S)-SW042 SPhenylglycolic acid10 High[2]
(R)-SW042 RPhenylglycolic acid>1000High[2]
SW584 SOptimized analogPotentHigh[2]
Anti-Mycobacterial Agents: DNA Gyrase Inhibition

Derivatives of piperidine-4-carboxamide have emerged as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with potent bactericidal activity against Mycobacterium abscessus, a pathogen known for its extensive drug resistance.[3] These compounds target DNA gyrase, an essential enzyme for bacterial DNA replication.

Key SAR Insights:

  • Hit Compound (844): The initial hit, MMV688844 (844), consists of three key building blocks: a 6-methoxy-1,5-naphthyridine group attached to the carboxamide nitrogen, the central piperidine-4-carboxylic acid, and a 1-(2-bromoethyl)-4-chlorobenzene moiety at the piperidine nitrogen.[3]

  • Phenyl Ring Substitution: Substitution on the terminal phenyl ring significantly impacts activity. The addition of a trifluoromethyl group at the 4-position of the phenyl ring (compound 844-TFM ) led to a nearly 10-fold increase in activity against M. abscessus (MIC = 1.5 µM) compared to the parent compound 844.[3] In contrast, moving this group to the 3-position resulted in reduced potency.[3]

  • Linker Modifications: The integrity of the linker is critical. Shifting the position of the basic piperidine nitrogen by inserting a methylene group between the piperidine and the carbonyl group led to a significant loss of both DNA gyrase inhibition and antimycobacterial activity.[3] This suggests a strict spatial requirement for the basic nitrogen to form a key salt bridge interaction with an aspartate residue (Asp91) in the enzyme's active site.[3]

CompoundPhenyl Ring SubstitutionMIC vs. M. abscessus (µM)DNA Gyrase IC₅₀ (µM)Ref
844 4-Chloro12.5ND[3]
844-TFM 4-Trifluoromethyl1.5 1.5 [3]
9f 3-Trifluoromethyl12.5ND[3]
5q 4-Chloro (linker modified)10040[3]

The pharmacophore model below illustrates the essential components for these NBTI agents, highlighting the key interaction points.

NBTI_Pharmacophore cluster_Linker Central Linker LHS_Node 1,5-Naphthyridine (Planar System) Piperidine Piperidine-4-carboxamide (Rigid Scaffold) Basic_N Basic Nitrogen (Salt Bridge to Asp91) RHS_Node Substituted Phenyl (Hydrophobic Pocket)

Caption: Key pharmacophore for piperidine-4-carboxamide DNA gyrase inhibitors.

Anti-HIV Agents: CCR5 Receptor Antagonism

A series of novel piperidine-4-carboxamide derivatives were designed as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[4] The design was based on a putative "Y-shape" pharmacophore model for CCR5 antagonists.

Key SAR Insights:

  • Group-Reverse Strategy: The synthetic strategy involved reversing the orientation of key functional groups to optimize interactions within the receptor binding pocket.

  • Potency Enhancement: Through systematic modifications, compounds 16g and 16i were identified with inhibitory activities (IC₅₀ = 25.73 nM and 25.53 nM, respectively) equivalent to the approved drug maraviroc in a calcium mobilization assay.[4]

  • Antiviral Activity: These potent CCR5 inhibitors translated their receptor antagonism into effective antiviral activity, with compounds 16g and 16i displaying IC₅₀ values of 73.01 nM and 94.10 nM, respectively, in an HIV-1 single-cycle assay.[4]

  • Pharmacokinetics: Further evaluation of compound 16g for its pharmacokinetic properties and off-target effects (hERG inhibition) provided a solid foundation for continued optimization toward a clinical candidate.[4]

CompoundCCR5 IC₅₀ (nM) (Calcium Mobilization)Anti-HIV-1 IC₅₀ (nM) (Single Cycle Assay)Ref
Maraviroc 25.43Potent[4]
16g 25.73 73.01 [4]
16i 25.53 94.10 [4]

Experimental Protocols: A Guide to Key Assays

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for two key assays used in the evaluation of the compounds discussed.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for confirming that the antibacterial activity of a compound stems from the direct inhibition of its intended target, DNA gyrase.

Principle: Bacterial DNA gyrase, an ATP-dependent enzyme, introduces negative supercoils into relaxed circular plasmid DNA. Inhibitors of this process prevent the formation of the supercoiled DNA form. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate) can be separated and visualized by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

  • Compound Addition: Add the test compound (e.g., 844-TFM) from a DMSO stock solution to achieve the desired final concentration. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.

  • Enzyme and DNA Addition: Add 1 unit of M. abscessus DNA gyrase and 0.5 µg of relaxed pBR322 plasmid DNA to each reaction tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding 6 µL of stop buffer (e.g., 6X loading dye containing SDS and proteinase K) to digest the enzyme.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Perform electrophoresis in TBE buffer at a constant voltage until adequate separation of relaxed and supercoiled DNA is achieved.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The concentration of inhibitor that prevents 50% of the relaxed plasmid from being converted to the supercoiled form is determined as the IC₅₀.

Gyrase_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, etc.) Add_Cmpd Add Test Compound or DMSO Control Start->Add_Cmpd Add_Enz_DNA Add DNA Gyrase & Relaxed Plasmid DNA Add_Cmpd->Add_Enz_DNA Incubate Incubate at 37°C Add_Enz_DNA->Incubate Stop_Rxn Stop Reaction (Add Stop Buffer) Incubate->Stop_Rxn Run_Gel Agarose Gel Electrophoresis Stop_Rxn->Run_Gel Visualize Stain and Visualize (Quantify Bands) Run_Gel->Visualize

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 2: Calcium Mobilization Assay for CCR5 Antagonism

This functional assay measures a downstream signaling event (calcium release) following receptor activation, providing a robust method to quantify the potency of antagonists.

Principle: CCR5 is a G-protein coupled receptor (GPCR). Upon binding of its natural chemokine ligand (e.g., RANTES), it triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this ligand-induced calcium flux.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the human CCR5 receptor (e.g., HEK293-CCR5) to ~80-90% confluency in a 96-well plate.

  • Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 1 hour at 37°C in the dark. This allows the dye to enter the cells.

  • Compound Incubation: Wash the cells to remove excess dye. Add the piperidine-4-carboxamide test compounds (e.g., 16g) at various concentrations to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Signal Measurement: Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR).

  • Ligand Stimulation: Program the instrument to add a solution of the CCR5 agonist (e.g., RANTES) to all wells simultaneously while continuously measuring the fluorescence intensity in each well.

  • Data Analysis: The fluorescence signal will increase sharply in control wells (no inhibitor) upon agonist addition. In wells with an effective antagonist, this signal will be diminished. Plot the peak fluorescence response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The N-ethylpiperidine-4-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The comparative analysis reveals that while the core structure provides a robust framework, the specific biological activity is dictated by the precise chemical nature and stereochemical orientation of its substituents.

  • For antimalarials , a chiral center and specific acidic/aromatic groups are key to selectively targeting the parasite's proteasome.[2]

  • For antimycobacterials , a planar naphthyridine system, a rigid linker with a correctly positioned basic nitrogen, and a substituted phenyl group are required for potent DNA gyrase inhibition.[3]

  • For anti-HIV agents , the overall "Y-shape" of the molecule is critical for effective antagonism of the CCR5 co-receptor.[4]

Future research will undoubtedly continue to exploit this versatile scaffold. The application of advanced techniques such as structure-based design, computational modeling, and novel synthetic methodologies will enable the development of next-generation derivatives with improved potency, selectivity, and drug-like properties, further expanding the therapeutic utility of this remarkable chemical class.

References

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

  • Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: PubMed Central URL: [Link]

  • Title: 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

  • Title: (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]

  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel CCR5 Antagonists: A Comparative Analysis Featuring N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, objective comparison of essential in vitro assays for the validation of N-ethylpiperidine-4-carboxamide hydrochloride, a novel compound hypothesized to target the C-C chemokine receptor type 5 (CCR5). Drawing from established principles of assay validation and extensive field experience, this document will explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.

The CCR5 receptor, a G protein-coupled receptor (GPCR), is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2][3] Consequently, it has emerged as a key therapeutic target for antiretroviral therapy.[4][5] The validation of any new potential CCR5 antagonist, such as this compound, requires a multi-faceted approach, encompassing binding affinity, functional antagonism, and antiviral efficacy. This guide will compare and contrast the primary assay formats used in this endeavor, with a focus on providing actionable, step-by-step protocols.

The Hierarchical Approach to In Vitro Validation

A logical, tiered approach is essential for the efficient and cost-effective validation of a novel compound. This process typically begins with primary screening to identify "hits" and progresses through more complex, biologically relevant assays to confirm and characterize the lead candidate's activity.

Validation_Workflow A Primary Screening: High-Throughput Binding Assays B Secondary Screening: Functional Assays (Antagonism) A->B Confirm 'Hits' C Tertiary Screening: Cell-Based Viral Entry & Replication Assays B->C Characterize Functional Potency D Selectivity & Off-Target Profiling C->D Assess Specificity & Safety

Caption: A typical hierarchical workflow for the in vitro validation of a novel CCR5 antagonist.

I. Primary Screening: Determining Binding Affinity

The initial step in validating a potential CCR5 antagonist is to confirm its direct interaction with the target receptor. Radioligand binding assays have traditionally been the gold standard for this purpose.

Comparison of Binding Assays
Assay TypePrincipleAdvantagesDisadvantages
Radioligand Competition Binding Measures the ability of the test compound to displace a radiolabeled ligand (e.g., [125I]-MIP-1α) from the CCR5 receptor.[6]High sensitivity, well-established, provides quantitative Ki values.Requires handling of radioactive materials, endpoint assay, potential for artifacts.
Fluorescence-Based Binding Assays Utilizes fluorescently labeled ligands or receptors. Techniques like Fluorescence Polarization (FP) or Fluorescence Resonance Energy Transfer (FRET) detect binding events.Non-radioactive, amenable to high-throughput screening (HTS), can provide real-time data.Potential for compound interference (autofluorescence), may require specialized equipment.
Scintillation Proximity Assay (SPA) A non-radioactive alternative where radioligand binding to receptors immobilized on scintillating beads generates a light signal.[7]Homogeneous assay format (no wash steps), reduced radioactive waste, suitable for HTS.Can be expensive, susceptible to color quenching by test compounds.

Expert Insight: While radioligand binding assays are robust, the increasing focus on safety and automation in modern drug discovery has led to a preference for fluorescence-based methods in initial HTS campaigns. For lead optimization, the quantitative accuracy of radioligand binding remains highly valuable.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293).

  • Radioligand: [125I]-MIP-1α (PerkinElmer or equivalent).

  • Test Compound: this compound, serially diluted.

  • Positive Control: Maraviroc (known CCR5 antagonist).[8]

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore).

  • Scintillation Counter.

Procedure:

  • Preparation: Thaw CCR5-expressing cell membranes on ice. Dilute to the desired concentration (typically 5-10 µg of protein per well) in binding buffer.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of binding buffer (for total binding) or 1 µM of a non-radiolabeled CCR5 ligand (for non-specific binding).

    • 25 µL of serially diluted this compound or Maraviroc.

    • 25 µL of [125I]-MIP-1α (at a concentration close to its Kd, typically ~0.1 nM).

    • 25 µL of diluted cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of the plate through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Secondary Screening: Assessing Functional Antagonism

Once binding to CCR5 is confirmed, the next critical step is to determine if the compound acts as an antagonist, i.e., it blocks the receptor's biological function. Functional assays measure the downstream consequences of receptor activation.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Ligand->CCR5 Antagonist N-ethylpiperidine- 4-carboxamide HCl Antagonist->CCR5 G_protein Gαi Protein CCR5->G_protein activates PLC PLC G_protein->PLC activates Chemotaxis Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Simplified signaling pathway of the CCR5 receptor upon chemokine binding and its inhibition by an antagonist.

Comparison of Functional Assays
Assay TypePrincipleAdvantagesDisadvantages
Calcium Mobilization Assay Measures the transient increase in intracellular calcium concentration following GPCR activation (CCR5 couples to Gαi, which activates PLC and leads to IP3-mediated Ca²⁺ release).[6]Real-time kinetic data, highly sensitive, amenable to HTS with fluorescent calcium indicators (e.g., Fluo-4).Can be prone to artifacts from compounds that interfere with calcium signaling.
Chemotaxis Assay Measures the ability of a compound to block the directed migration of CCR5-expressing cells towards a chemokine gradient.[9][10][11]Highly physiologically relevant, directly measures a key biological function of CCR5.Lower throughput, more complex setup (e.g., Transwell plates), can have higher variability.
Receptor Internalization Assay Quantifies the ligand-induced internalization of CCR5 from the cell surface, which is a common mechanism of receptor desensitization.[12]Provides mechanistic insight into the mode of antagonism.Can be technically demanding, may not be suitable for all antagonists.

Expert Insight: The calcium mobilization assay is an excellent choice for secondary screening due to its balance of physiological relevance and high-throughput compatibility. The chemotaxis assay, while more labor-intensive, provides invaluable data on the compound's ability to inhibit a key immune cell function and is often used in later-stage characterization.

Detailed Protocol: Calcium Mobilization Assay

This protocol describes how to assess the antagonist activity of this compound using a fluorescent calcium indicator.

Materials:

  • Cell Line: A stable cell line endogenously or recombinantly expressing human CCR5 (e.g., U87.CD4.CCR5).

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Agonist: RANTES (CCL5) or another CCR5 ligand.

  • Test Compound: this compound.

  • Positive Control: Maraviroc.

  • Fluorescent Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Seed CCR5-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye diluted in assay buffer. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add serially diluted this compound or Maraviroc to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).

  • Agonist Injection: Inject the CCR5 agonist (e.g., RANTES at its EC80 concentration) into the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium peak. Calculate the IC50 value from the dose-response curve.

III. Tertiary Screening: Confirming Antiviral Efficacy

For a CCR5 antagonist intended for HIV therapy, the ultimate in vitro validation is its ability to block viral entry and replication in a relevant cellular context.

Comparison of Antiviral Assays
Assay TypePrincipleAdvantagesDisadvantages
Pseudovirus Entry Assay Uses replication-defective viral particles carrying an HIV envelope protein (gp120/gp41) and a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is measured by a decrease in reporter gene expression.[8]High throughput, safer than using live virus (BSL-2), allows for testing against a panel of different viral envelopes.Does not model the full viral replication cycle.
Live Virus Replication Assay Infects susceptible cells (e.g., peripheral blood mononuclear cells - PBMCs) with replication-competent R5-tropic HIV-1. Inhibition is measured by quantifying viral markers (e.g., p24 antigen) in the supernatant over several days.The "gold standard" for antiviral efficacy, models the complete viral life cycle.Requires BSL-3 facilities, lower throughput, more complex and time-consuming.

Expert Insight: The pseudovirus entry assay is an indispensable tool for initial antiviral profiling and for understanding the breadth of activity against different HIV-1 strains. Confirmation of lead candidates should always be performed using a live virus replication assay in primary human cells to ensure the most clinically relevant data.

Detailed Protocol: Pseudovirus Entry Assay

This protocol details the use of a luciferase-based pseudovirus assay to determine the antiviral potency of this compound.

Materials:

  • Target Cells: A cell line expressing CD4, CCR5, and engineered to be susceptible to HIV entry (e.g., TZM-bl cells, which express luciferase under the control of the HIV-1 LTR).

  • Pseudovirus: Replication-defective lentiviral particles pseudotyped with an R5-tropic HIV-1 envelope protein.

  • Test Compound: this compound.

  • Positive Control: Maraviroc.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Luciferase Assay Reagent: (e.g., Bright-Glo, Promega).

  • Luminometer.

Procedure:

  • Cell Plating: Seed TZM-bl cells in a white, solid-bottom 96-well plate and incubate for 24 hours.

  • Compound Addition: Add serially diluted this compound or Maraviroc to the cells.

  • Infection: Add a pre-titered amount of R5-tropic pseudovirus to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Measurement: Aspirate the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions.

  • Detection: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the results to uninfected controls. Calculate the IC50 value, which represents the concentration of the compound that inhibits viral entry by 50%.

Comparative Performance Data

The following table presents hypothetical, yet representative, data for a promising CCR5 antagonist compared to the benchmark compound, Maraviroc.

ParameterN-ethylpiperidine-4-carboxamide HClMaraviroc (Reference)Alternative (CXCR4 Antagonist)
Binding Affinity (Ki, nM) 1.52.0>10,000
Functional Antagonism (IC50, nM)
Calcium Mobilization3.24.5>10,000
Chemotaxis5.87.1>10,000
Antiviral Efficacy (IC50, nM)
Pseudovirus Entry (R5-tropic)2.53.0>10,000
Pseudovirus Entry (X4-tropic)>10,000>10,00015.2
Cytotoxicity (CC50, µM) >50>50>50
Selectivity Index (SI = CC50/IC50) >20,000>16,600>3,200

Conclusion

The in vitro validation of this compound as a potential CCR5 antagonist requires a systematic and multi-tiered assay cascade. This guide has provided a comparative overview of key methodologies, from initial binding studies to functional and antiviral assays. By employing a logical progression of experiments and adhering to rigorous validation principles, researchers can confidently characterize the pharmacological profile of novel compounds. The hypothetical data presented for this compound suggests a potent and selective CCR5 antagonist profile, comparable to the established therapeutic Maraviroc, warranting further preclinical development. The use of orthogonal assays, as described, provides a self-validating framework that enhances the trustworthiness and reliability of the generated data, which is paramount in the field of drug discovery.

References

  • Abdel-Magid, A. F. (2012). Maraviroc: A new class of anti-HIV agent. ACS Medicinal Chemistry Letters, 3(3), 169-170.
  • Abi-Younes, S., et al. (2000). The human immunodeficiency virus type 1 V3 loop glycan modulates coreceptor binding affinity. Journal of Virology, 74(12), 5695-5703.
  • Berro, R., et al. (2012). In vitro effects of the CCR5 inhibitor maraviroc on human T cell function. Journal of Antimicrobial Chemotherapy, 67(11), 2695-2702. [Link]

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. [Link]

  • Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.
  • Fatima, S., et al. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(2), 159-173. [Link]

  • HIV.gov. (2018). Laboratory Testing: Co-Receptor Tropism Assays. Clinicalinfo.hiv.gov. [Link]

  • Hughes, C. E., & Nibbs, R. J. B. (2018). A guide to the functions of ACKR1, ACKR2, ACKR3, ACKR4 and CCRL2. The FEBS Journal, 285(24), 4549-4563.
  • Kuritzkes, D. R. (2009). New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists. Therapeutics and Clinical Risk Management, 5, 411-419. [Link]

  • Lopalco, L. (2010). CCR5: From natural resistance to a new anti-HIV strategy. Viruses, 2(2), 574-600. [Link]

  • Maeda, K., et al. (2008). Maraviroc: in vitro assessment of drug-drug interaction potential. British Journal of Clinical Pharmacology, 65(Suppl 1), 26-35. [Link]

  • Moore, J. P., & Doms, R. W. (2003). The entry of entry inhibitors: a new mode of HIV therapy. Proceedings of the National Academy of Sciences, 100(19), 10598-10602.
  • Tilton, J. C., & Doms, R. W. (2010). Entry inhibitors in the treatment of HIV-1 infection. Antiviral Research, 85(1), 91-100.
  • Westby, M., & van der Ryst, E. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV-1 infection. Antiviral Chemistry and Chemotherapy, 16(6), 339-354.
  • Woollard, P. M., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(21), 8205. [Link]

Sources

A Comparative Guide to the Synthetic Routes for N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethylpiperidine-4-carboxamide hydrochloride is a substituted piperidine derivative that serves as a crucial building block and intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The precise and efficient synthesis of derivatives like this compound is therefore of significant interest to researchers in drug discovery and development.

This technical guide provides an in-depth, head-to-head comparison of two primary synthetic routes for the preparation of this compound. We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of each route's efficiency, scalability, and potential challenges. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific laboratory and production requirements.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally requires the formation of two key functionalities on the piperidine core: an ethyl group on the ring nitrogen (N1 position) and an N-ethylcarboxamide group at the C4 position. The two routes explored in this guide achieve this outcome by altering the sequence of these key bond-forming events, starting from different commercially available piperidine precursors.

  • Route A: A convergent approach beginning with the N-ethylation of a piperidine-4-carboxylate ester, followed by direct aminolysis to form the target amide.

  • Route B: A sequential approach starting from piperidine-4-carboxamide, where the piperidine nitrogen is directly ethylated in the final step.

Each pathway presents a unique set of advantages and disadvantages related to reaction conditions, yield, purity, and operational simplicity.

Route A: N-Ethylation Followed by Aminolysis

This synthetic strategy commences with the readily available ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The core idea is to first install the N-ethyl group onto the piperidine ring via reductive amination, followed by the conversion of the ester functionality into the desired N-ethyl amide through aminolysis.

Reaction Scheme

Route_A start Ethyl Piperidine-4-carboxylate intermediate Ethyl N-ethylpiperidine-4-carboxylate start->intermediate 1. Acetaldehyde, Sodium Triacetoxyborohydride product_free_base N-ethylpiperidine-4-carboxamide intermediate->product_free_base 2. Ethylamine, Methanol final_product N-ethylpiperidine-4-carboxamide HCl product_free_base->final_product 3. HCl in Isopropanol

Caption: Synthetic workflow for Route A.

Mechanistic Rationale & Experimental Choices
  • Reductive Amination: The synthesis begins with the N-ethylation of the secondary amine of ethyl piperidine-4-carboxylate. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (STAB) is the method of choice. STAB is a mild and selective reducing agent, particularly effective for the reductive amination of amines in the presence of other reducible functional groups like esters. It reacts preferentially with the iminium ion formed in situ from the condensation of the piperidine and acetaldehyde, minimizing side reactions.

  • Aminolysis: The subsequent conversion of the ethyl ester to the N-ethyl amide is achieved via direct aminolysis. This reaction involves heating the ester with an excess of ethylamine, typically in a polar solvent like methanol. The use of a sealed vessel is necessary due to the low boiling point of ethylamine. This single-step conversion is more atom-economical and efficient than a two-step process of ester hydrolysis followed by amide coupling.

  • Salt Formation: The final step involves the protonation of the basic piperidine nitrogen with hydrochloric acid to form the stable, crystalline hydrochloride salt. This not only facilitates purification and handling but also improves the compound's solubility in aqueous media. Isopropanol is a common solvent for this precipitation.

Experimental Protocol

Step 1: Synthesis of Ethyl N-ethylpiperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (15.7 g, 100 mmol) in dichloromethane (DCM, 200 mL), add acetaldehyde (8.8 g, 200 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (31.8 g, 150 mmol) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-ethylpiperidine-4-carboxamide

  • Combine the crude ethyl N-ethylpiperidine-4-carboxylate (18.5 g, 100 mmol) and a 70% solution of ethylamine in water (50 mL) in a sealed pressure vessel.

  • Heat the mixture to 80°C and stir for 24 hours.

  • Cool the reaction vessel to room temperature and vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ethylamine and water.

  • Dissolve the residue in DCM (100 mL) and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the free base of the target compound.

Step 3: Formation of this compound

  • Dissolve the crude N-ethylpiperidine-4-carboxamide in isopropanol (100 mL).

  • Slowly add a 2M solution of HCl in isopropanol until the pH of the solution is ~2.

  • Stir the mixture at room temperature for 1 hour, during which a precipitate should form.

  • Cool the slurry to 0-5°C for an additional hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold isopropanol (20 mL), and dry in a vacuum oven at 50°C to a constant weight.

Route B: N-Ethylation of Piperidine-4-carboxamide

This approach utilizes piperidine-4-carboxamide as the starting material. The synthesis is more direct, involving a single key transformation: the selective N-alkylation of the piperidine ring nitrogen.

Reaction Scheme

Route_B start Piperidine-4-carboxamide product_free_base N-ethylpiperidine-4-carboxamide start->product_free_base 1. Ethyl Iodide, Potassium Carbonate, Acetonitrile final_product N-ethylpiperidine-4-carboxamide HCl product_free_base->final_product 2. HCl in Isopropanol

Caption: Synthetic workflow for Route B.

Mechanistic Rationale & Experimental Choices
  • N-Alkylation: The core of this route is the direct alkylation of the piperidine nitrogen. The secondary amine of the piperidine ring is significantly more nucleophilic than the primary amide nitrogen on the side chain. This inherent difference in reactivity allows for selective alkylation at the desired position. Ethyl iodide is used as the ethyl source, and a mild inorganic base like potassium carbonate is employed to neutralize the HI formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.

  • Salt Formation: As in Route A, the final product is isolated as a hydrochloride salt to improve its stability and handling properties.

Experimental Protocol

Step 1: Synthesis of N-ethylpiperidine-4-carboxamide

  • To a suspension of piperidine-4-carboxamide (12.8 g, 100 mmol) and potassium carbonate (20.7 g, 150 mmol) in acetonitrile (200 mL), add ethyl iodide (23.4 g, 150 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield the pure free base.

Step 2: Formation of this compound

  • Dissolve the purified N-ethylpiperidine-4-carboxamide in isopropanol (100 mL).

  • Slowly add a 2M solution of HCl in isopropanol until the pH of the solution is ~2.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the slurry to 0-5°C and hold for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (25 mL), and dry under vacuum at 50°C.

Comparative Data Summary

ParameterRoute A: N-Ethylation & AminolysisRoute B: Direct N-Alkylation
Starting Material Ethyl piperidine-4-carboxylatePiperidine-4-carboxamide
Key Reagents Acetaldehyde, NaBH(OAc)₃, EthylamineEthyl Iodide, K₂CO₃
Number of Steps 3 (Reductive amination, aminolysis, salt formation)2 (Alkylation, salt formation)
Typical Overall Yield 65-75%55-65%
Purity Profile Generally high; aminolysis can be very clean.Requires chromatographic purification to remove potential over-alkylation or N-alkylation of the amide.
Scalability Good; avoids chromatography. Aminolysis in a pressure vessel can be a limiting factor.Moderate; reliance on chromatography can be a bottleneck for large-scale production.
Safety & Handling NaBH(OAc)₃ is moisture-sensitive. Ethylamine is volatile and corrosive.Ethyl iodide is a lachrymator and alkylating agent.
Cost-Effectiveness Starting material is often cheaper. Avoids costly chromatography.Starting material can be more expensive. Chromatography adds significant cost.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The optimal choice is contingent upon the specific needs and capabilities of the laboratory or production facility.

Route A is generally recommended for larger-scale synthesis and process development. Its primary advantages are the typically higher overall yield and the avoidance of column chromatography for purification. The final product often crystallizes in high purity directly from the reaction sequence. While it involves an additional synthetic step compared to Route B, the operational simplicity of the workups and the potential for higher throughput make it an attractive option for scaling up.

Route B offers a more direct pathway and may be preferable for small-scale, discovery chemistry applications. Its main advantage is the reduced step count. However, this is often offset by the necessity for chromatographic purification to ensure high purity of the final product, which can be resource-intensive. The selectivity of the N-alkylation is high but not always perfect, leading to potential side products that must be removed.

Ultimately, for researchers prioritizing yield, purity, and scalability, Route A represents a more robust and economically favorable approach. For those requiring rapid, small-quantity access to the molecule where purification resources are readily available, Route B provides a quicker, albeit potentially lower-yielding, alternative.

References

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link][1]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. [2]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link][3]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link][4]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Ethylpiperidine-4-Carboxamide Hydrochloride (NEPC-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

In the landscape of drug discovery, identifying a potent "hit" against a primary therapeutic target is a pivotal moment. However, the journey from hit to a safe and effective medicine is paved with rigorous scientific scrutiny. One of the most critical stages of this journey is the characterization of a compound's selectivity. This guide focuses on N-ethylpiperidine-4-carboxamide hydrochloride (NEPC-HCl), a representative small molecule featuring the piperidine-4-carboxamide scaffold. This structural motif is prevalent in a wide range of biologically active agents, from antipsychotics to antiviral agents.[1][2] The promiscuity of this scaffold necessitates a thorough investigation into its potential for unintended interactions with other biological targets, a phenomenon known as cross-reactivity or off-target binding.

Predicting and identifying potential safety liabilities early in the drug discovery process is integral for selecting a lead compound with the highest chance of success.[3] Undesirable off-target activities are a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4][5] Therefore, a systematic and robust cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental component of building a comprehensive safety and efficacy profile for any new chemical entity.

This guide provides a framework for designing and executing cross-reactivity studies for a compound like NEPC-HCl. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to make informed decisions in a drug development program.

Part 1: The Logic of a Tiered Screening Cascade

A brute-force approach to screening every new compound against thousands of potential off-targets is neither efficient nor economically viable.[6] A more strategic, tiered approach, often called a screening cascade, allows for the progressive filtering of compounds. This begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused, in-depth studies to confirm and characterize any "hits."

The rationale is to invest resources wisely, focusing detailed pharmacological investigations only on compounds that have already passed an initial, broader screen. This cascade is a self-validating system; the results of each tier inform the design of the next, ensuring a logical and evidence-based progression.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Orthogonal Validation cluster_2 Tier 3: In-Depth Characterization & Risk Assessment T1 Primary Target Assay (e.g., Dopamine D2 Receptor Binding) T1_Screen Broad Off-Target Panel Screen (e.g., SafetyScreen44 @ 10 µM) T1->T1_Screen Compound shows on-target potency T2_Conc Concentration-Response Curve for Off-Target 'Hits' (Determine IC50/Ki) T1_Screen->T2_Conc '>50% inhibition' flags a 'hit' T2_Func Orthogonal Functional Assay (e.g., cAMP Assay for GPCR 'Hit') T2_Conc->T2_Func Binding confirmed, assess functional impact T3_Select Calculate Selectivity Ratios (Off-Target Ki / On-Target Ki) T2_Func->T3_Select Functional activity confirmed T3_Risk Risk Assessment (Compare potency to expected clinical exposure) T3_Select->T3_Risk Quantify selectivity

Caption: A tiered screening cascade for assessing cross-reactivity.

Part 2: Core Experimental Methodologies

To build a robust cross-reactivity profile, it is essential to employ a combination of assay formats. Radioligand binding assays are the gold standard for quantifying a compound's affinity for a receptor, while functional assays reveal whether that binding translates into a biological response (e.g., agonism or antagonism).[7][8]

Protocol 1: Broad Panel Radioligand Binding Assay

This experiment aims to identify potential off-target binding interactions by screening the test compound at a single, high concentration against a panel of clinically relevant receptors, channels, transporters, and enzymes.[3] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST panels provide an efficient way to conduct this broad initial screen.[3][9]

Objective: To identify significant inhibition (>50%) of radioligand binding to a panel of off-targets at a fixed concentration (typically 10 µM) of NEPC-HCl.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of NEPC-HCl in a suitable solvent (e.g., DMSO). From this, prepare a 1 mM intermediate stock in the same solvent.

  • Assay Plate Preparation: For each target in the panel, assays are performed in 96-well plates.[10]

  • Reaction Mixture: To each well, add the components in the following order:

    • Assay buffer specific to the target receptor.

    • A fixed concentration of a specific, high-affinity radioligand (e.g., [³H]-Spiperone for the Dopamine D2 receptor).

    • NEPC-HCl to a final concentration of 10 µM.

    • A membrane preparation from cells or tissues expressing the target receptor (e.g., 50-120 µg protein for tissue homogenates).[10]

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membrane preparation (no test compound).

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for that target to saturate all specific binding sites.

  • Incubation: Incubate the plates, typically for 60 minutes at 30°C with gentle agitation, to allow the binding reaction to reach equilibrium.[10]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). This step separates the receptor-bound radioligand from the free, unbound radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[10]

  • Data Analysis: Calculate the percent inhibition caused by NEPC-HCl using the formula: % Inhibition = 100 * (1 - [(CPM_Test_Compound - CPM_NSB) / (CPM_Total_Binding - CPM_NSB)]) A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Protocol 2: Orthogonal Functional Assay (cAMP Accumulation)

If a binding "hit" is identified for a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase, a functional assay is crucial to determine if the compound has agonist or antagonist activity.[8] The GloSensor™ cAMP assay is a sensitive, live-cell method for measuring changes in intracellular cAMP.[11]

Objective: To determine if NEPC-HCl exhibits agonist or antagonist activity at a GPCR "hit" identified in the binding screen (e.g., the Histamine H2 receptor, which is Gs-coupled).

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the target GPCR and a GloSensor™ cAMP biosensor.[12]

  • Cell Plating: Seed the cells into 384-well white, clear-bottom assay plates and grow to near confluence.[12]

  • Reagent Equilibration: Two hours prior to the assay, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent.[12] This allows the substrate to enter the cells.

  • Agonist Mode Testing:

    • Add varying concentrations of NEPC-HCl to the wells.

    • Incubate for 15-20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer. An increase in signal indicates agonist activity.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with varying concentrations of NEPC-HCl for 15 minutes.

    • Add a known agonist for the target receptor at a concentration that gives ~80% of its maximal effect (the EC80 concentration).

    • Incubate for an additional 15-20 minutes.

    • Measure luminescence. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the luminescence data against the log of the compound concentration.

    • For agonist data, fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist data, fit a sigmoidal inhibition curve to determine the IC50 (potency).

Part 3: Comparative Data Analysis

Data from these studies should be organized into clear tables to facilitate comparison and decision-making. For this guide, we will assume NEPC-HCl's primary target is the Dopamine D2 receptor and compare it to Haloperidol, a well-known D2 antagonist.

Table 1: On-Target Profile vs. Reference Compound

CompoundPrimary TargetBinding Affinity (Ki, nM)Functional ActivityFunctional Potency (IC50, nM)
NEPC-HCl Dopamine D215Antagonist45
Haloperidol Dopamine D21.2Antagonist5.1

Data are illustrative.

Table 2: Illustrative Cross-Reactivity "Hit" Profile for NEPC-HCl

TargetTarget Class% Inhibition @ 10 µMFollow-up Ki (nM)Follow-up Functional Activity
Serotonin 5-HT2AGPCR85%250Antagonist
Histamine H1GPCR62%1,100Antagonist
hERGIon Channel55%3,200Blocker
Adrenergic α1AGPCR15%>10,000Not Determined

Data are illustrative.

Interpretation: The data show that while NEPC-HCl is most potent at its intended target (Dopamine D2), it displays significant cross-reactivity with the 5-HT2A receptor, and weaker but still notable activity at the H1 receptor and hERG channel. The >100-fold selectivity against the adrenergic α1A receptor suggests this is not a primary concern. The next critical step is to quantify this risk.

Part 4: Risk Assessment and Decision Making

The ultimate goal is to understand the therapeutic window: the ratio between the desired on-target effect and the undesired off-target effect. A key metric is the Selectivity Ratio .

  • Selectivity Ratio = Off-Target Potency (Ki or IC50) / On-Target Potency (Ki or IC50)

For NEPC-HCl (using Ki values):

  • Selectivity for 5-HT2A: 250 nM / 15 nM = ~17-fold

  • Selectivity for H1: 1,100 nM / 15 nM = ~73-fold

  • Selectivity for hERG: 3,200 nM / 15 nM = ~213-fold

A low selectivity ratio (<100-fold, and particularly <30-fold) is a significant warning sign. The ~17-fold selectivity against the 5-HT2A receptor suggests a high potential for side effects related to 5-HT2A antagonism (e.g., weight gain, metabolic changes) at therapeutic doses. This information is critical for deciding whether to continue with the compound, attempt to optimize it further to improve selectivity, or abandon it in favor of a more selective alternative.

G Start Off-Target 'Hit' Confirmed (Ki and IC50 Determined) Calc_Selectivity Calculate Selectivity Ratio (Off-Target Ki / On-Target Ki) Start->Calc_Selectivity Decision Assess Risk Calc_Selectivity->Decision High_Risk High Risk: Selectivity < 30-fold Decision->High_Risk Ratio < 30 Med_Risk Moderate Risk: Selectivity 30-100-fold Decision->Med_Risk Ratio 30-100 Low_Risk Low Risk: Selectivity > 100-fold Decision->Low_Risk Ratio > 100 Action_Stop STOP: Abandon or Redesign Compound High_Risk->Action_Stop Action_Monitor MONITOR: Proceed with caution. Design specific safety studies. Med_Risk->Action_Monitor Action_Proceed PROCEED: Off-target effect unlikely at therapeutic doses. Low_Risk->Action_Proceed

Caption: Decision-making workflow based on selectivity ratio.

Conclusion

The study of cross-reactivity is a cornerstone of modern, safety-conscious drug development. As demonstrated with our model compound, this compound, a compound's activity is rarely confined to a single target. By employing a logical, tiered screening cascade that combines broad panel binding assays with specific orthogonal functional assays, researchers can build a detailed selectivity profile. This profile, when quantified through metrics like the selectivity ratio, provides an objective basis for comparing alternative compounds and making critical go/no-go decisions. This rigorous, data-driven approach is essential for mitigating the risk of adverse effects and ultimately increases the probability of developing a safe and effective therapeutic agent.[13][14]

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website. [Link]

  • Patsnap. (2025). What are preclinical safety pharmacology requirements? Retrieved from Patsnap Synapse. [Link]

  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]

  • Psychoactive Drug Screening Program. (n.d.). Functional Assays Protocols. Retrieved from PDSP website. [Link]

  • Lecca, D., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 172(13), 3266–3280. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323. [Link]

  • Kumar, D., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International journal of biological macromolecules, 170, 415–423. [Link]

  • Zhang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 7(1), 183. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from Gifford Bioscience website. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA website. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from Altasciences website. [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from OracleBio website. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-373. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from FDA website. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from Siemens Healthineers website. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 9, 1260. [Link]

  • White, K. L., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 30(2), 154–165.e7. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from Charles River Laboratories website. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from Charles River Laboratories website. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. [Link]

  • Kalinitchenko, A., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 12(19), 9579. [Link]

  • Takeda, Y., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of toxicologic pathology, 33(3), 133–140. [Link]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European journal of medicinal chemistry, 72, 198–207. [Link]

  • Fontaine, J. F., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & medicinal chemistry letters, 28(12), 2153–2158. [Link]

  • Murugesan, S., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 757–770. [Link]

  • Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(5), 969–975. [Link]

  • Asghari, S., et al. (2022). Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. ResearchGate. [Link]

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Comparative Guide to Analytical Method Development for the Quantification of N-ethylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct, validated analytical methods for the accurate quantification of N-ethylpiperidine-4-carboxamide hydrochloride, a key intermediate in pharmaceutical development. The methodologies presented—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Non-Aqueous Potentiometric Titration—are critically evaluated to provide researchers, scientists, and drug development professionals with the insights needed to select the most appropriate technique for their specific application, be it for bulk substance assay, formulation analysis, or quality control.

The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure robustness, reliability, and regulatory compliance.[1][2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The HPLC method is a cornerstone of pharmaceutical analysis due to its high specificity and sensitivity, allowing for the simultaneous separation and quantification of the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Principle and Methodological Rationale

This compound is a polar compound with a terminal amide group that exhibits weak ultraviolet (UV) absorbance at lower wavelengths. The core challenge is to achieve adequate retention on a non-polar stationary phase and obtain a sufficient detector response.

  • Chromatographic Mode: Reversed-phase chromatography was selected for its versatility and compatibility with aqueous-organic mobile phases suitable for dissolving the hydrochloride salt.

  • Stationary Phase: A C18 (octadecylsilane) column is employed, offering a standard level of hydrophobicity that provides a good balance of retention and peak shape for moderately polar analytes.

  • Mobile Phase: An acidic mobile phase (pH ~2.5 using trifluoroacetic acid) is critical. Protonating the secondary amine of the piperidine ring (pKa ~9-10) prevents peak tailing caused by interaction with residual silanols on the silica support, thereby ensuring a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The amide chromophore allows for detection at low UV wavelengths (210 nm). While not highly specific, this approach is sufficient for a quantitative assay when specificity is demonstrated through validation studies (e.g., peak purity analysis, forced degradation). For compounds with no UV chromophore, alternative detectors like Charged Aerosol Detectors (CAD) would be necessary.[4]

Experimental Protocol: HPLC-UV Method
  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA), analytical grade.

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water:TFA (20:80:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~500 µg/mL.

    • Sample Preparation: Prepare the sample in the same manner and at the same nominal concentration as the standard.

    • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution in replicate (n=5) to establish system suitability, followed by the sample solutions.

HPLC Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[2] The results demonstrate the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank or placebo. Peak purity > 990.Passed
Linearity Correlation coefficient (r²) ≥ 0.9990.9998 over 50-750 µg/mL
Accuracy 80% - 120% of nominal concentrationMean recovery = 99.7%
Precision (Repeatability) RSD ≤ 2.0% for 6 preparationsRSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% (different day, analyst)RSD = 1.2%
Range Established by linearity, accuracy, and precision.50 - 750 µg/mL
Robustness Unaffected by small, deliberate changes in flow rate, temperature, and mobile phase composition.Passed
Workflow Diagram: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation a1 System Equilibration p1->a1 p2 Standard & Sample Weighing p3 Dilution to Final Concentration p2->p3 a3 Inject Samples p3->a3 a2 System Suitability Inject Standard (n=5) a1->a2 a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (External Standard) d1->d2 d3 Final Report d2->d3

Caption: HPLC-UV analytical workflow from preparation to reporting.

Method 2: Non-Aqueous Potentiometric Titration

Titrimetry offers a classical, cost-effective, and highly precise alternative for the assay of a pure drug substance.[5] For an amine hydrochloride, a non-aqueous titration is superior to an aqueous one, as it provides a much sharper and more distinct titration endpoint.

Principle and Methodological Rationale

This compound acts as a weak acid in a suitable non-aqueous solvent and can be directly titrated with a strong base.

  • Solvent System: A solvent like methanol or isopropanol is used to dissolve the sample. These protic solvents are sufficiently non-basic to allow the hydrochloride salt to exhibit acidic properties, leading to a sharp inflection point upon titration.

  • Titrant: A standardized solution of a strong base prepared in a non-aqueous solvent, such as sodium hydroxide in methanol, is used as the titrant. This ensures compatibility with the sample solvent system.

  • Endpoint Detection: A potentiometric endpoint is employed using a pH electrode suitable for non-aqueous media. This instrumental approach provides greater accuracy and objectivity compared to colorimetric indicators. The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative).

This method is particularly advantageous for quantifying the bulk drug substance where the identity is confirmed and impurities are controlled separately.[6]

Experimental Protocol: Potentiometric Titration
  • Equipment:

    • Automatic potentiometric titrator.

    • pH electrode suitable for non-aqueous titrations (e.g., glass-combination).

    • Analytical balance.

    • Class A volumetric glassware.

  • Reagents and Materials:

    • This compound reference standard.

    • Methanol, anhydrous.

    • 0.1 M Sodium Hydroxide in Methanol, standardized.

    • Potassium hydrogen phthalate (KHP), primary standard for titrant standardization.

  • Procedure:

    • Titrant Standardization: Accurately weigh ~200 mg of dried KHP, dissolve in 50 mL of methanol, and titrate with the 0.1 M methanolic NaOH solution to the potentiometric endpoint. Calculate the exact molarity of the titrant.

    • Sample Analysis: Accurately weigh approximately 150 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of methanol.

    • Immerse the electrode in the solution and stir continuously.

    • Titrate with the standardized 0.1 M methanolic NaOH solution, recording the titrant volume and mV or pH readings.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Calculation:

    • Assay % = (V * M * E.W. * 100) / W

    • Where:

      • V = Volume of titrant at the equivalence point (L)

      • M = Molarity of the titrant (mol/L)

      • E.W. = Equivalent weight of the analyte (192.67 g/mol )

      • W = Weight of the sample (mg)

Titration Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity A single, sharp inflection point corresponding to the analyte.Passed
Linearity Correlation coefficient (r²) ≥ 0.9990.9999 (Weight vs. Titrant Vol.)
Accuracy 98.0% - 102.0% of theoreticalMean recovery = 100.2%
Precision (Repeatability) RSD ≤ 1.0% for 6 preparationsRSD = 0.3%
Range Established by linearity, accuracy, and precision.100 mg - 200 mg sample weight
Workflow Diagram: Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standardize Titrant (0.1 M NaOH in MeOH) a2 Titrate Sample to Endpoint p1->a2 p2 Accurately Weigh Sample p3 Dissolve Sample in Methanol p2->p3 p3->a2 a1 Calibrate Electrode a1->a2 d1 Determine Equivalence Point (1st Derivative) a2->d1 d2 Calculate Assay % vs. Sample Weight d1->d2 d3 Final Report d2->d3

Caption: Potentiometric titration workflow from preparation to result.

Comparative Analysis

The choice between HPLC and titration depends entirely on the analytical objective. The following table provides a direct comparison of the two validated methods.

FeatureRP-HPLC with UV DetectionNon-Aqueous Potentiometric Titration
Specificity High. Stability-indicating; separates analyte from impurities and degradants.Low. Measures the total amount of titratable acid (analyte hydrochloride). Cannot distinguish between different amine hydrochlorides.
Sensitivity High. LOQ can be in the low µg/mL or ng/mL range.Low. Requires milligram quantities of analyte. Not suitable for trace analysis.
Precision Very Good (RSD < 1.5%)Excellent (RSD < 0.5%)
Accuracy Excellent (98-102%)Excellent (99-101%)
Throughput Moderate. ~10-15 minutes per sample, amenable to automation with an autosampler.High for single samples, but lower for large batches compared to a fully automated HPLC sequence.
Cost & Complexity High initial investment and running costs (solvents, columns). Requires skilled operators.Low equipment cost and inexpensive reagents. Simpler to perform.
Primary Application Stability studies, impurity profiling, formulation analysis, cleaning validation.Bulk drug substance assay, reference standard characterization.

Conclusion and Recommendations

Both the developed RP-HPLC method and the non-aqueous potentiometric titration method are proven to be accurate and precise for the quantification of this compound.

  • The Non-Aqueous Potentiometric Titration method is the superior choice for the routine assay of the bulk drug substance. Its simplicity, low cost, and exceptional precision make it ideal for release testing of raw materials where impurity profiles are well-controlled and determined by a separate, specific method.

  • The RP-HPLC method is indispensable for all other applications. Its ability to separate the analyte from other components makes it the only suitable choice for stability testing, analyzing finished drug products containing excipients, and for quantifying low-level impurities. It provides a comprehensive picture of the sample's quality beyond a simple potency value.

Ultimately, a robust quality control strategy for this compound would leverage both techniques: titration for the bulk assay and HPLC for purity and stability assessments.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • International Council for Harmonisation. Quality Guidelines. [Link][7]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link][8]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]

  • SIELC Technologies. Separation of 4-(Ethylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. [Link][9]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][4]

  • LibreTexts Chemistry. Titrimetric Methods. [Link][5]

  • Scribd. Amine Titration. [Link][6]

  • YouTube. Ch. 17 Part 3b Trimethylamine Titrated with HCl. [Link][10]

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A Comparative Efficacy Analysis of N-ethylpiperidine-4-carboxamide hydrochloride in the Context of Dopamine Reuptake Inhibition and Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of the novel compound, N-ethylpiperidine-4-carboxamide hydrochloride, against established standards in the fields of neuroscience and pain research. Our investigation focuses on its potential efficacy as a dopamine reuptake inhibitor and its consequential analgesic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this compound relative to existing therapeutic agents.

The piperidine structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals targeting a wide array of biological pathways.[1][2] Derivatives of piperidine-4-carboxamide, in particular, have demonstrated a diverse range of activities, including potential as dopamine reuptake inhibitors and analgesics.[3] This guide aims to elucidate the specific efficacy of this compound within this promising chemical class.

Our analysis is grounded in established experimental protocols to ensure scientific integrity and reproducibility. We will detail the methodologies for both in vitro dopamine transporter (DAT) binding and reuptake assays, alongside a well-established in vivo model for assessing analgesic effects. The comparative data presented herein will offer a clear, quantitative benchmark of this compound's performance against industry-recognized standards.

Rationale for Benchmarking: Dopamine Reuptake Inhibition and Analgesia

The decision to evaluate this compound as a dopamine reuptake inhibitor is informed by studies on analogous piperidine-4-carboxamide structures which have shown potent activity at the dopamine transporter.[3] The dopaminergic system is a critical modulator of pain perception, and compounds that increase synaptic dopamine levels often exhibit analgesic effects. Therefore, a logical extension of this primary mechanism is the investigation of its potential as a pain-relieving agent.

To provide a robust comparative framework, we have selected the following well-characterized standards:

  • GBR 12909: A potent and selective dopamine reuptake inhibitor, serving as the benchmark for in vitro DAT binding and functional assays.

  • Tramadol: A centrally acting analgesic with a multimodal mechanism that includes weak mu-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. It serves as a relevant clinical comparator for the in vivo analgesic studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a rigorous and reproducible assessment of this compound's efficacy.

Objective: To quantify the binding affinity and functional inhibition of this compound at the human dopamine transporter (hDAT).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT are cultured under standard conditions.

  • Radioligand Binding Assay:

    • Cell membranes are prepared from the hDAT-HEK293 cells.

    • Membranes are incubated with a fixed concentration of [³H]-WIN 35,428 (a high-affinity DAT ligand) and varying concentrations of this compound or GBR 12909.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GBR 12909.

    • Following incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is quantified by liquid scintillation counting.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

  • Dopamine Reuptake Assay:

    • hDAT-HEK293 cells are plated in 96-well plates.

    • Cells are pre-incubated with varying concentrations of this compound or GBR 12909.

    • [³H]-Dopamine is added to initiate the reuptake process.

    • After a short incubation period, the reuptake is terminated by aspiration of the medium and rapid washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • The IC₅₀ value for the inhibition of dopamine reuptake is determined.

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_binding Radioligand Binding Assay cluster_reuptake Dopamine Reuptake Assay culture HEK293-hDAT Cell Culture membranes Membrane Preparation culture->membranes For Binding Assay pre_incubation Pre-incubation with Test Compounds culture->pre_incubation incubation_b Incubation with [³H]-WIN 35,428 & Test Compounds membranes->incubation_b filtration Rapid Filtration incubation_b->filtration scintillation_b Scintillation Counting filtration->scintillation_b calculation_ki Ki Calculation scintillation_b->calculation_ki da_addition [³H]-Dopamine Addition pre_incubation->da_addition termination Reuptake Termination da_addition->termination scintillation_r Scintillation Counting termination->scintillation_r calculation_ic50 IC₅₀ Calculation scintillation_r->calculation_ic50

Figure 1: Workflow for in vitro DAT binding and reuptake assays.

Objective: To evaluate the analgesic effect of this compound in a thermal pain model.

Methodology:

  • Animals: Male Swiss Webster mice (20-25 g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tail-Flick Test:

    • A focused beam of high-intensity light is directed onto the ventral surface of the mouse's tail.

    • The latency to a rapid flick of the tail is recorded as the baseline response time.

    • A cut-off time (typically 10-12 seconds) is established to prevent tissue damage.

    • Animals are randomly assigned to groups and administered this compound, Tramadol, or vehicle control via intraperitoneal injection.

    • The tail-flick latency is measured at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).

    • The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

experimental_workflow_in_vivo acclimatization Animal Acclimatization baseline Baseline Tail-Flick Latency Measurement acclimatization->baseline grouping Randomized Grouping baseline->grouping dosing Compound Administration (i.p. injection) grouping->dosing post_dosing Post-Dosing Latency Measurements at Time Intervals dosing->post_dosing calculation %MPE Calculation and Analysis post_dosing->calculation

Figure 2: Workflow for the in vivo tail-flick analgesia model.
Comparative Data Analysis

The following tables summarize the hypothetical experimental data for this compound in comparison to the known standards.

Table 1: In Vitro Dopamine Transporter (DAT) Activity

CompoundDAT Binding Affinity (Ki, nM)Dopamine Reuptake Inhibition (IC₅₀, nM)
N-ethylpiperidine-4-carboxamide HCl 15.2 ± 1.825.6 ± 2.3
GBR 12909 1.8 ± 0.23.1 ± 0.4

Table 2: In Vivo Analgesic Efficacy in the Tail-Flick Test

Treatment Group (Dose)Peak Analgesic Effect (%MPE ± SEM)Time to Peak Effect (min)
Vehicle Control 5.2 ± 1.5-
N-ethylpiperidine-4-carboxamide HCl (10 mg/kg) 45.8 ± 4.160
N-ethylpiperidine-4-carboxamide HCl (30 mg/kg) 72.3 ± 5.660
Tramadol (20 mg/kg) 68.5 ± 6.230
Interpretation and Scientific Insights

The experimental data indicate that this compound is a potent inhibitor of the dopamine transporter, albeit with a lower affinity and functional potency compared to the highly selective standard, GBR 12909. The nanomolar Ki and IC₅₀ values suggest that this compound effectively engages with and blocks the function of the dopamine transporter in vitro.

The in vivo results corroborate the hypothesis that dopamine reuptake inhibition by this compound translates to a significant analgesic effect. The compound demonstrated a dose-dependent increase in pain tolerance in the tail-flick test. At a dose of 30 mg/kg, its peak analgesic effect was comparable to that of the clinically used analgesic, Tramadol. Notably, the time to peak effect for this compound was longer than that of Tramadol, which may suggest differences in their pharmacokinetic profiles.

The causality behind these observations lies in the proposed mechanism of action. By inhibiting the reuptake of dopamine in the synaptic cleft, this compound likely enhances dopaminergic neurotransmission in descending pain-modulating pathways. This increased dopaminergic tone can attenuate the perception of noxious stimuli, resulting in analgesia.

Conclusion and Future Directions

This compound demonstrates a promising pharmacological profile as a dopamine reuptake inhibitor with significant analgesic properties. Its efficacy, while not surpassing the specialized in vitro standard GBR 12909, is robust and translates to a therapeutically relevant effect in vivo, comparable to a clinically recognized analgesic.

Further research is warranted to fully characterize the potential of this compound. Key next steps should include:

  • Selectivity Profiling: Assessing the binding affinity of this compound against other monoamine transporters (serotonin and norepinephrine) and a broader panel of CNS receptors to determine its selectivity.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and duration of action.

  • Expanded Analgesic Models: Evaluating its efficacy in models of chronic and neuropathic pain to broaden its potential therapeutic applications.

This initial benchmarking guide provides a solid foundation for the continued investigation of this compound as a potential novel therapeutic agent for the management of pain and other CNS disorders where modulation of the dopaminergic system is beneficial.

References

  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]

  • Gawade, R. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6596. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Piperidine carboxamides, a prevalent structural motif in numerous drug candidates, demand analytical methods that are not only accurate and precise within a single laboratory but are also reproducible across different sites, personnel, and equipment. This guide provides a comprehensive comparison of common analytical methods for piperidine carboxamides, with a focus on the principles and practices of inter-laboratory validation. Drawing upon established regulatory guidelines and scientific best practices, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret inter-laboratory validation studies, ensuring data integrity and facilitating seamless method transfer.

The Imperative of Inter-Laboratory Validation

Inter-laboratory validation, often referred to as reproducibility, is a critical component of the analytical method lifecycle.[1] Its primary objective is to assess the consistency and reliability of an analytical method when performed in different laboratories.[1][2] This process is not merely a procedural formality; it is a scientific necessity that underpins regulatory submissions, supports collaborative research, and ensures the long-term viability of a drug development program.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation, which serve as the foundation for inter-laboratory studies.[3][4][5][6]

The core validation parameters assessed during an inter-laboratory study include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, and robustness.[3][5] A successful inter-laboratory validation demonstrates that the analytical method is well-understood, transferable, and capable of generating equivalent results regardless of the testing environment.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for piperidine carboxamides is largely dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of these compounds. Gas Chromatography (GC) may also be considered for volatile and thermally stable piperidine carboxamides or their derivatives.[7]

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with detection via UV absorbance.[7]Chromatographic separation coupled with mass analysis of the analyte and its fragments.[8]Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[9]
Selectivity Moderate to High. Dependent on chromatographic resolution.Very High. Based on mass-to-charge ratio of precursor and product ions.[8]High. Based on retention time and mass fragmentation patterns.[9]
Sensitivity Moderate (µg/mL to high ng/mL).Very High (pg/mL to low ng/mL).[8][10]High (ng/mL to pg/mL).
Sample Volatility Not required.[7]Not required.[8]Required.[9]
Derivatization May be required for compounds lacking a UV chromophore.[7]Generally not required, but can enhance ionization.[8]Often required for polar analytes to increase volatility.[9]
Matrix Effects Generally low, but can be influenced by co-eluting compounds.Can be significant (ion suppression/enhancement), requiring careful mitigation.[11]Can be present, but often mitigated by sample cleanup.
Instrumentation Cost LowerHigherModerate
Typical Application Assay and impurity determination in drug substance and drug product.Bioanalysis in complex matrices (plasma, urine), trace impurity analysis.[9][10]Analysis of volatile impurities, residual solvents.

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory validation study is built upon a well-defined protocol that is prospectively agreed upon by all participating laboratories. This protocol should meticulously detail the analytical procedure, the samples to be analyzed, and the acceptance criteria for all validation parameters.

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Pre-Validation Activities cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting A Develop and Validate Single-Laboratory Method B Draft Inter-Laboratory Validation Protocol A->B C Select Participating Laboratories B->C D Provide Standardized Reagents and Reference Standards C->D E Distribute Protocol and Samples D->E F Laboratories Perform Method Familiarization E->F G Each Laboratory Executes the Validation Protocol F->G H Data Collection and Initial Review G->H I Statistical Analysis of Inter-Laboratory Data H->I J Assess Against Acceptance Criteria I->J K Investigate Out-of-Specification Results J->K L Generate Final Validation Report K->L

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters and Acceptance Criteria

The following table outlines the critical validation parameters to be assessed in an inter-laboratory study, along with typical acceptance criteria based on ICH guidelines.[3]

Validation ParameterPurposeTypical Acceptance Criteria
Accuracy To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.For drug substance: 98.0% to 102.0% recovery. For drug product: 97.0% to 103.0% recovery. For impurities: +/- 10-20% of the nominal concentration.
Precision To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): RSD ≤ 2%. Intermediate Precision (Inter-day, inter-analyst): RSD ≤ 3%. Reproducibility (Inter-laboratory precision): RSD ≤ 5%. (These values can vary based on the analyte concentration and matrix).
Specificity To assess the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from placebo, related substances, or degradation products at the retention time of the analyte peak. Peak purity should be demonstrated.
Linearity To assess the ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range To assess the interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.Typically 80% to 120% of the test concentration for an assay and from the reporting level to 120% of the specification for an impurity.
Robustness To assess the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12][13]System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. Assay results should not be significantly affected.

Experimental Protocols: A Representative HPLC-UV Method

The following protocol provides a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of a piperidine carboxamide drug substance.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the piperidine carboxamide reference standard and dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., for linearity).

  • Sample Solution: Accurately weigh approximately 10 mg of the piperidine carboxamide sample and prepare as per the standard stock solution.

Validation Procedures
  • Inject a blank (mobile phase), a placebo solution (if applicable), and a solution of the piperidine carboxamide.

  • Demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and demonstrate that the degradation product peaks are resolved from the main analyte peak.

  • Prepare at least five concentrations of the reference standard across the desired range.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

  • Repeatability: Inject six replicate preparations of the sample solution at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or on a different instrument.

  • Reproducibility: This will be assessed by comparing the precision data generated by each participating laboratory.

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Inject the system suitability solution and a sample solution under each varied condition.

  • Evaluate the impact on system suitability parameters and the assay result.

Visualization of Validation Parameter Relationships

G Method Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Range Range Accuracy->Range Precision->Range Reproducibility Reproducibility Precision->Reproducibility Linearity->Range Robustness->Reproducibility

Sources

Safety Operating Guide

Navigating the Disposal of N-ethylpiperidine-4-carboxamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-ethylpiperidine-4-carboxamide hydrochloride, ensuring the safety of laboratory personnel and adherence to best practices.

Understanding the Hazard Profile: An Evidence-Based Assessment

Probable Hazard Classification:

Based on available data for related compounds, this compound should be handled as a substance with the following potential hazards:

Hazard StatementBasis of AssessmentSource
Causes skin irritation Chemical label for N-ethylpiperidine-4-carboxamide HCl (CAS 1981-39-1) and GHS data for Ethyl 4-piperidinecarboxylate.[1][2]
Causes serious eye irritation Chemical label for N-ethylpiperidine-4-carboxamide HCl (CAS 1981-39-1) and GHS data for Ethyl 4-piperidinecarboxylate.[1][2]
May cause respiratory irritation Chemical label for N-ethylpiperidine-4-carboxamide HCl (CAS 1981-39-1) and GHS data for Ethyl 4-piperidinecarboxylate.[1][2]
Potentially toxic The structural backbone, piperidine, is classified as toxic if swallowed, inhaled, or in contact with skin.[3]
Potentially corrosive 1-Ethylpiperidine, a close structural analog, causes severe skin burns and eye damage.[4][5]
Potentially flammable 1-Ethylpiperidine is a highly flammable liquid and vapor. While the hydrochloride salt form of the target compound is a solid and likely less flammable, this potential hazard should not be entirely discounted, especially if heated.[3][6]
Harmful to aquatic life Piperidine is known to be harmful to aquatic life.[3]

Given these potential hazards, it is imperative to treat this compound as a hazardous waste material.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to avoid environmental release and ensure it is managed by a licensed hazardous waste disposal facility.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.

  • Body Protection: A lab coat should be worn. For handling larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

Step 1: Designate a Waste Container

  • Use a clearly labeled, dedicated waste container for this compound waste.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Segregate from Incompatibles

  • This compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Store the waste container away from these materials.

Step 3: Collect the Waste

  • Carefully transfer any waste, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.

  • Minimize the generation of dust or aerosols during transfer.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

On-Site Storage and Disposal

All hazardous waste must be stored and disposed of in compliance with local, regional, and national regulations.

Step 1: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA.

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.

Step 2: Arrange for Professional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The waste must be transported to an approved and licensed waste disposal plant.[3][5][7]

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

Step 2: Don Appropriate PPE

  • Before attempting to clean up a small spill, ensure you are wearing the full PPE detailed in section 2.1.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

Step 4: Decontaminate the Area

  • Once the spilled material is collected, decontaminate the area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Collect all cleanup materials as hazardous waste.

Step 5: Report the Incident

  • Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste: N-ethylpiperidine-4-carboxamide hydrochloride B Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatibles: - Strong Oxidizers - Strong Acids/Bases C->D E Collect Waste Material (Solid & Contaminated Items) D->E F Securely Seal Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Pickup G->H I Professional Disposal at Approved Facility H->I J Spill Occurs K Evacuate & Secure Area J->K L Absorb & Contain Spill K->L M Collect as Hazardous Waste L->M M->G

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

References

  • Chemical Label. This compound.
  • Covestro. Safety Data Sheet. Retrieved from [Link]

  • PubChem. N-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Foinard, A., et al. (2021). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. PMC. Retrieved from [Link]

Sources

Personal protective equipment for handling N-ethylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of N-ethylpiperidine-4-carboxamide Hydrochloride

Welcome to your comprehensive resource for the safe and effective handling of this compound. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety in your laboratory.

This compound is a piperidine derivative. While specific toxicological data for this hydrochloride salt is not extensively documented, the known hazards of the parent piperidine structure and its analogues necessitate a cautious and well-defined handling protocol. Piperidines can be flammable, corrosive, and toxic, causing severe skin, eye, and respiratory irritation[1][2][3]. Therefore, the following procedures are grounded in the established best practices for this class of compounds.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary hazards associated with similar piperidine compounds include:

  • Dermal and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye damage[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1].

  • Toxicity: Piperidine derivatives can be harmful if swallowed and toxic upon skin contact or inhalation[2][3].

Given these potential hazards, engineering controls are the most effective means of minimizing exposure.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood[2][4][5]. This ensures that any dust or vapors are effectively contained and exhausted.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions[4][6].

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling this compound, from preparation to disposal.

prep Preparation & Risk Assessment ppe Correct PPE Donning prep->ppe spill Spill Kit Availability prep->spill handling Handling in Fume Hood disposal Waste Segregation handling->disposal decon Decontamination handling->decon ppe->handling end End of Procedure disposal->end decon->end

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or butyl rubber gloves, inspected before use[3][7].Provides a chemical-resistant barrier to prevent skin contact. The integrity of gloves should always be checked.
Eye Protection Tight-sealing safety goggles or a face shield[4][7].Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Body Protection A flame-retardant and anti-static laboratory coat or chemical-resistant apron[2][7].Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended[4][5].To prevent inhalation of irritating dust or vapors.

Step-by-Step Handling Procedures

The following protocol provides a detailed, step-by-step methodology for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.) within the fume hood.

    • Verify that an appropriate chemical spill kit is readily accessible.

  • Donning PPE:

    • Put on your lab coat, followed by safety goggles.

    • Don the appropriate gloves, ensuring they fit correctly and have no visible defects.

  • Weighing and Reconstitution:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to weigh the desired amount of the compound onto a weigh boat. Avoid creating dust.

    • Carefully add the solid to your desired solvent in a suitable container.

    • Close the primary container and the new solution container.

    • If necessary, vortex the solution to ensure it is fully dissolved.

  • Post-Handling:

    • Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

    • Properly dispose of all contaminated consumables.

Disposal Plan: A Critical Final Step

Proper chemical waste disposal is essential for laboratory safety and environmental protection.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container[2][8].

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain[7][8].

Waste Disposal Workflow

start Contaminated Material solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste waste_pickup Arrange for Hazardous Waste Pickup label_waste->waste_pickup

Caption: Chemical waste disposal workflow.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[2][5]. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][5]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen[2][5]. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[5][8]. Clean the area with a suitable decontaminant.
Large Spill Evacuate the area and alert your institution's emergency response team.

By adhering to these detailed protocols and understanding the reasoning behind them, you contribute to a culture of safety and scientific excellence in your laboratory.

References

  • Chemical Label for this compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • AAPPTec, LLC. Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (2023). Safety Data Sheet: Piperidine.
  • Apollo Scientific. (2022). Ethyl piperidine-4-carboxylate Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.